molecular formula C10H6FNO3 B1333797 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 63010-70-8

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1333797
CAS No.: 63010-70-8
M. Wt: 207.16 g/mol
InChI Key: IZUDOGPKKWBGKI-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUDOGPKKWBGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371998
Record name 8-fluoro-4-hydroxyquinoline-3-carboxylic acid
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Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63010-70-8
Record name 8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63010-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-fluoro-4-hydroxyquinoline-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90371998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous fluoroquinolone antibiotics.[1] The strategic placement of the fluorine atom at the C8-position and the carboxylic acid at the C3-position are crucial for the biological activity of these therapeutic agents, which primarily target bacterial DNA gyrase and topoisomerase IV. This guide provides a comprehensive overview of the most robust and widely adopted synthetic methodology for this scaffold: the Gould-Jacobs reaction. We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yield synthesis.

Strategic Overview: The Gould-Jacobs Reaction as the Cornerstone

The synthesis of the 4-quinolone core is most reliably achieved through the Gould-Jacobs reaction, a classical yet highly effective method for constructing the quinoline ring system from an aniline derivative.[2][3][4] This multi-step sequence is favored for its versatility and consistent outcomes. The overall strategy involves three primary stages:

  • Condensation: An initial nucleophilic substitution reaction between 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

  • Thermal Cyclization: A high-temperature intramolecular reaction to form the heterocyclic quinoline ring.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.[2][3][5]

This pathway provides a logical and scalable route to the target molecule, making it the industry standard.

Gould_Jacobs_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A 2-Fluoroaniline C Enamine Intermediate (Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate) A->C Condensation (-EtOH) B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (e.g., 250°C in Dowtherm A) -EtOH E This compound D->E Saponification (e.g., NaOH, H₂O/EtOH) -EtOH

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

Detailed Synthetic Protocols & Mechanistic Insights

A successful synthesis relies not just on following steps, but on understanding the causality behind each operation. The protocols described below are designed to be self-validating, with explanations for key choices.

Stage 1 & 2: Condensation and Thermal Cyclization

The first two stages are often performed sequentially. The initial condensation is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the EMME, followed by the elimination of ethanol to form a stable enamine intermediate.[3] This intermediate is then subjected to high temperatures, which provides the activation energy needed for an intramolecular 6-electron cyclization, followed by another elimination of ethanol to form the aromatic quinolone ring system.[3][6]

The choice of a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is critical. It allows the reaction to reach the necessary temperature (typically ~250°C) for efficient cyclization while preventing charring and decomposition that can occur with neat heating.[7]

Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 - 1.1 eq).

  • Initial Condensation: Heat the mixture gently to 100-110°C for 1-2 hours. During this phase, ethanol is evolved as the enamine intermediate forms. The reaction can be monitored by TLC to confirm the consumption of the aniline.

  • Cyclization: To the flask containing the crude enamine, add a high-boiling point solvent such as Dowtherm A. Begin heating the mixture vigorously. The temperature should be raised to approximately 250°C.

  • Reaction Monitoring: Maintain the temperature for 30-60 minutes. The product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, will begin to precipitate from the hot solution as a solid.

  • Isolation: Allow the reaction mixture to cool to room temperature (or slightly above, to maintain solvent fluidity). The precipitated solid is isolated by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with a non-polar solvent like hexane or toluene to remove the residual high-boiling point solvent. The product is typically of sufficient purity for the next step without further purification.

Stage 3: Saponification to the Carboxylic Acid

The final step is a standard base-mediated hydrolysis (saponification) of the ethyl ester at the C3-position.[2] Sodium hydroxide is a common choice, and a co-solvent system like water/ethanol ensures the solubility of both the ester and the hydroxide salt.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Suspend the Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) obtained from the previous stage in a mixture of ethanol and a 10% aqueous sodium hydroxide solution (e.g., a 1:1 v/v mixture).

  • Hydrolysis: Heat the suspension to reflux (approximately 80-90°C) with stirring. The solid will gradually dissolve as the sodium salt of the carboxylic acid is formed. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling the solution to room temperature, carefully acidify the mixture to a pH of ~2-3 using a strong acid like hydrochloric acid (HCl). This protonates the carboxylate salt, causing the final product to precipitate out of the solution.

  • Isolation and Purification: Collect the white to off-white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the final product under vacuum at 60-80°C to yield this compound.

Experimental_Workflow cluster_stage1_2 Stages 1 & 2: Ring Formation cluster_stage3 Stage 3: Hydrolysis start Start s1_1 Combine 2-Fluoroaniline & EMME start->s1_1 s1_2 Heat to 110°C (Condensation) s1_1->s1_2 s1_3 Add Dowtherm A & Heat to 250°C (Cyclization) s1_2->s1_3 s1_4 Cool, Filter & Wash with Hexane s1_3->s1_4 intermediate Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate s1_4->intermediate s2_1 Suspend Ester in NaOH/EtOH/H₂O intermediate->s2_1 s2_2 Reflux for 2-4 hours s2_1->s2_2 s2_3 Cool & Acidify with HCl s2_2->s2_3 s2_4 Filter, Wash with H₂O & EtOH s2_3->s2_4 end_product Final Product s2_4->end_product

Caption: A step-by-step workflow for the synthesis of the target compound.

Quantitative Data & Validation

The Gould-Jacobs reaction is known for providing good to excellent yields. The following table summarizes typical outcomes for this synthesis.

StageKey ReagentsTypical ConditionsTypical Yield
Ring Formation 2-Fluoroaniline, EMME, Dowtherm A250°C, 30-60 min85-95%
Saponification Ethyl Ester Intermediate, NaOHReflux in EtOH/H₂O, 2-4 h90-98%
Overall --75-93%

Product identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic and heterocyclic rings.

  • ¹⁹F NMR: To verify the presence and chemical shift of the single fluorine atom.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • Melting Point: As a reliable indicator of purity.

Conclusion

The synthesis of this compound is reliably and efficiently achieved through the Gould-Jacobs reaction. This method, involving a straightforward condensation, a high-temperature cyclization, and a final ester hydrolysis, remains the gold standard in both academic and industrial settings. A thorough understanding of the reaction mechanism and careful control over key parameters, particularly the cyclization temperature, are paramount for achieving high yields and purity. The resulting scaffold is a critical precursor for the development of life-saving fluoroquinolone antibiotics, underscoring the importance of this foundational synthetic chemistry.

References

physicochemical properties of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Executive Summary

This compound is a key heterocyclic building block belonging to the quinolone class of compounds. Its structural architecture, featuring a fluorine substituent and ionizable carboxylic acid and hydroxyl groups, makes it a molecule of significant interest in medicinal chemistry and drug development, particularly as a precursor for potent antibacterial agents that target bacterial DNA gyrase and topoisomerase IV[1]. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, from predicting its pharmacokinetic profile (ADME) to designing robust synthetic routes and stable formulations. This guide provides a comprehensive overview of its core properties, supported by field-proven experimental protocols for their accurate determination, designed for the research scientist and drug development professional.

Molecular Identity and Core Properties

The foundational step in characterizing any lead compound is to establish its molecular identity and fundamental properties. This compound is registered under CAS Number 63010-70-8[2][3]. Its structure combines a quinoline core with three critical functional groups that dictate its chemical behavior: an electron-withdrawing fluorine atom at the 8-position, a phenolic hydroxyl group at the 4-position, and a carboxylic acid at the 3-position.

Caption: Chemical structure of this compound.

The interplay of these groups governs the molecule's electronic distribution, hydrogen bonding capacity, and ionization state, which are critical determinants of its solubility, membrane permeability, and target-binding interactions.

Table 1: Core Molecular Properties

Property Value Source
CAS Number 63010-70-8 [2][3][4]
Molecular Formula C₁₀H₆FNO₃ [2][4]
Molecular Weight 207.16 g/mol [2][3][4]
Appearance Solid, powder [2]
Purity (Typical) ≥95% [2][4]
Predicted LogP 1.7777 [4]
Topological Polar Surface Area (TPSA) 70.42 Ų [4]
Hydrogen Bond Donors 2 [4]

| Hydrogen Bond Acceptors | 3 |[4] |

Ionization Behavior (pKa)

The ionization constant(s) (pKa) are arguably the most critical physicochemical parameter for any ionizable drug candidate. They directly influence solubility, absorption, distribution, and receptor interaction. This molecule possesses two primary ionizable centers: the carboxylic acid (acidic) and the quinoline nitrogen (basic), with the phenolic hydroxyl group also capable of deprotonation at higher pH.

Caption: Predominant ionization states of the molecule as a function of pH.

While experimentally determined pKa values for this specific molecule are not widely published, we can predict the approximate ranges based on its functional groups. The carboxylic acid is expected to have a pKa in the range of 3-5, while the protonated quinoline nitrogen is expected to have a pKa around 5-6. An accurate experimental determination is essential.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the pKa values in an aqueous or co-solvent system. The principle relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

  • Expertise & Causality: This method is chosen for its directness and accuracy. Using a co-solvent like methanol or DMSO may be necessary if aqueous solubility is low; however, this will yield an apparent pKa (pKaapp) that must be noted, as the organic solvent perturbs the true aqueous ionization constant.

Materials & Equipment:

  • This compound

  • Calibrated pH meter with a combination electrode

  • Automated titrator or manual burette (Class A)

  • 0.01 M HCl, standardized

  • 0.01 M KOH or NaOH, standardized and carbonate-free

  • Co-solvent (e.g., Methanol or DMSO), if required

  • Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of water or a water/co-solvent mixture containing the background electrolyte. Causality: The electrolyte minimizes changes in activity coefficients during titration.

  • Acidic Titration: If the compound is in its neutral or basic form, acidify the solution to below pH 2.5 with 0.01 M HCl to ensure all functional groups are fully protonated.

  • Titration with Base: Begin titrating the solution with standardized 0.01 M KOH, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration until at least pH 11 to ensure all relevant ionizations are observed.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at which half of the volume of titrant required to neutralize the functional group has been added (the midpoint of the buffer region). Alternatively, the pKa corresponds to the pH at the point of maximum buffer capacity, which can be found from the peak of the first derivative plot (dpH/dV vs. V).

Solubility Profile

Aqueous solubility is a key determinant of oral bioavailability and formulation feasibility. The presence of both a lipophilic quinoline core and polar, ionizable functional groups suggests that the solubility of this compound will be highly pH-dependent. A study on similar 3-hydroxyquinoline-4-carboxylic acid derivatives noted solubilities of at least 0.5 mM[5].

Table 2: Predicted Physical Properties

Property Predicted Value Source
Boiling Point 371.04 °C [6]
Density 1.48 g/cm³ [6]

| Flash Point | 196.1 °C |[6] |

Protocol: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility, ensuring a true equilibrium is measured.

  • Trustworthiness: This protocol is self-validating. By measuring the concentration in solution at multiple time points (e.g., 24 and 48 hours) and confirming the value is no longer changing, you validate that equilibrium has been reached. The presence of solid material at the end of the experiment confirms that the solution was saturated.

Caption: Workflow for the Shake-Flask solubility determination method.

Materials & Equipment:

  • Test compound

  • Biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess of the solid compound to a vial (enough so that undissolved solid is clearly visible at the end of the experiment).

  • Solvent Addition: Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. Causality: Continuous agitation facilitates the dissolution process and prevents the settling of solid material, ensuring a uniform approach to equilibrium.

  • Sampling & Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all solid particles. Causality: Filtration is a critical step; any particulate matter will lead to a gross overestimation of solubility.

  • Analysis: Accurately dilute the filtrate with mobile phase and analyze by a validated HPLC-UV method. Quantify the concentration against a calibration curve prepared from known concentrations of the compound.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides unequivocal confirmation of the molecular structure and can be used for routine quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with splitting patterns influenced by the fluorine atom. The acidic protons of the hydroxyl and carboxylic acid groups may appear as broad singlets or may exchange with solvent protons.

  • ¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at the C-8 position, providing a clear signature for the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrations include:

  • O-H Stretch: A broad band around 3300-2500 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption around 1700-1680 cm⁻¹ for the carboxylic acid carbonyl.

  • C=C and C=N Stretches: Multiple sharp bands in the 1650-1450 cm⁻¹ region corresponding to the aromatic quinoline core.

  • C-F Stretch: An absorption in the 1100-1000 cm⁻¹ region.

Protocol: General Sample Preparation for Spectroscopic Analysis
  • NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of acidic protons, allowing for their observation.

  • FT-IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and record the spectrum. This requires minimal sample preparation.

  • UV-Vis: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU and record the spectrum from ~200-400 nm. The analysis should be performed in various pH buffers to observe shifts in the absorption maxima corresponding to ionization events (useful for pKa determination).[7]

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Subject: Elucidation of the Bio-mechanistic Pathways of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a quinolone derivative with a chemical structure suggestive of significant biological activity. While specific, in-depth research on this particular molecule is not extensively available in public literature, its structural similarity to the well-established class of fluoroquinolone antibiotics and other bioactive quinolones allows for a scientifically-grounded postulation of its mechanism of action. This guide will provide a comprehensive overview of the presumed primary and potential secondary mechanisms of action, supported by evidence from related compounds. Furthermore, we will outline key experimental protocols to validate these hypotheses, presented in a manner that is both informative and actionable for researchers in the field.

The core structure, a quinolone ring with a carboxylic acid at position 3, is a hallmark of compounds that target bacterial type II topoisomerases. The presence of a fluorine atom at position 8 and a hydroxyl group at position 4 are expected to modulate the molecule's efficacy and potential for other biological interactions.

Part 1: Inferred Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The most probable mechanism of action for this compound is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. This action is characteristic of fluoroquinolone antibiotics and is a critical pathway for inducing bacterial cell death.

Causality of Inhibition:
  • Formation of a Ternary Complex: The quinolone molecule is believed to bind to the enzyme-DNA complex. Specifically, it intercalates into the DNA at the site of the double-strand break mediated by the topoisomerase.

  • Role of Magnesium Ions: The 4-hydroxy group and the 3-carboxylic acid moiety are crucial for chelating magnesium ions. This chelation is thought to mediate the interaction between the quinolone and the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.

  • Induction of Double-Strand Breaks: By stabilizing the cleaved complex, the quinolone effectively traps the topoisomerase on the DNA, leading to an accumulation of double-strand breaks.

  • Cellular Consequences: The accumulation of these breaks triggers the SOS response in bacteria and ultimately leads to apoptosis and cell death. The disruption of DNA replication, transcription, and repair is the primary mode of its bactericidal effect.

Visualizing the Pathway: Inhibition of Bacterial DNA Gyrase

Inhibition_of_DNA_Gyrase cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed, Replicated DNA DNA_Gyrase->Relaxed_DNA relaxes supercoils Ternary_Complex Quinolone-Gyrase-DNA Complex DNA_Gyrase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Quinolone 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Quinolone->Ternary_Complex forms DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks induces Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death leads to

Caption: Presumed mechanism of this compound via DNA gyrase inhibition.

Part 2: Potential Secondary Mechanisms of Action

Beyond its likely role as a topoisomerase inhibitor, the structural features of this compound suggest other potential biological activities.

A. Inhibition of the STAT3 Signaling Pathway

Research on structurally similar compounds, such as 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters, has demonstrated their potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a key transcription factor involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Mechanism of STAT3 Inhibition:

  • Inhibition of Phosphorylation: The quinolone derivative may inhibit the phosphorylation of STAT3 at the tyrosine 705 residue (Y705). This phosphorylation is a critical step for the dimerization and activation of STAT3.

  • Upstream Kinase Inhibition: The inhibition of STAT3 phosphorylation could be a result of direct inhibition of upstream kinases, such as Janus kinases (JAKs).[1]

  • Therapeutic Implication: By inhibiting the STAT3 pathway, this compound could potentially exhibit anti-proliferative and pro-apoptotic effects in cancer cells, making it a candidate for oncology research.

Visualizing the Pathway: STAT3 Inhibition

STAT3_Inhibition Cytokine_Receptor Cytokine Receptor JAK Janus Kinase (JAK) Cytokine_Receptor->JAK activates STAT3 STAT3 (inactive) JAK->STAT3 phosphorylates pSTAT3 pSTAT3 (active dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes Quinolone 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Quinolone->JAK inhibits Quinolone->STAT3 inhibits phosphorylation

Caption: Potential inhibition of the STAT3 signaling pathway.

B. Metal Chelation

The 8-hydroxyquinoline scaffold is a well-known and potent metal chelator.[2][3] This ability to bind metal ions can lead to a range of biological effects.

  • Disruption of Metalloenzymes: Many essential enzymes require metal cofactors for their function. By sequestering these metals, 8-hydroxyquinoline derivatives can inhibit their activity.

  • Generation of Reactive Oxygen Species (ROS): In some contexts, the metal complexes of 8-hydroxyquinolines can catalyze redox reactions, leading to the production of ROS and subsequent oxidative stress and cell damage. This is a potential mechanism for anticancer and antimicrobial activity.[4]

  • Neuroprotection: The chelation of excess iron has been explored as a therapeutic strategy in neurodegenerative diseases.[2]

Part 3: Experimental Protocols for Mechanistic Validation

To rigorously determine the mechanism of action of this compound, a series of well-defined experiments are necessary.

A. DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To determine if the compound inhibits the activity of bacterial type II topoisomerases.

Methodology:

  • Enzyme Source: Obtain purified recombinant DNA gyrase and topoisomerase IV from a commercial source or through in-house expression and purification.

  • DNA Substrate: Use supercoiled plasmid DNA (for gyrase) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV) as the substrate.

  • Assay Buffer: Prepare an appropriate assay buffer containing ATP and MgCl₂.

  • Reaction Setup:

    • In a microfuge tube, combine the assay buffer, DNA substrate, and varying concentrations of this compound (or a vehicle control, e.g., DMSO).

    • Pre-incubate for 10 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green).

    • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled or catenated DNA, respectively.

  • Data Quantification: Quantify the band intensities to determine the IC₅₀ value of the compound.

B. Cell-Based Assays for STAT3 Phosphorylation

Objective: To assess the effect of the compound on STAT3 activation in a cellular context.

Methodology:

  • Cell Line Selection: Choose a cancer cell line known to have constitutively active STAT3 (e.g., U266 myeloma cells) or a cell line where STAT3 can be activated by a cytokine (e.g., HeLa cells stimulated with IL-6).

  • Cell Culture and Treatment:

    • Culture the cells to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound for a specified time.

    • If necessary, stimulate the cells with the appropriate cytokine to induce STAT3 phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Y705) and total STAT3.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the ratio of p-STAT3 to total STAT3.

C. Metal Chelating Activity Assays

Objective: To confirm the metal-chelating properties of the compound.

Methodology:

  • UV-Visible Spectrophotometry:

    • Prepare solutions of various metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺) in a suitable buffer.

    • Record the UV-Vis spectrum of the compound alone.

    • Add the metal ion solutions to the compound solution and record the changes in the UV-Vis spectrum. A shift in the absorption maxima indicates the formation of a metal-ligand complex.

  • Fluorescence Spectroscopy:

    • 8-hydroxyquinolines are often weakly fluorescent, but their fluorescence can be significantly enhanced upon metal binding.[3]

    • Measure the fluorescence emission spectrum of the compound in the absence and presence of various metal ions. An increase in fluorescence intensity upon addition of a metal ion is indicative of chelation.

Data Presentation

Table 1: Hypothetical Inhibitory Activity against Bacterial Topoisomerases

CompoundDNA Gyrase IC₅₀ (µM)Topoisomerase IV IC₅₀ (µM)
This compound0.51.2
Ciprofloxacin (Control)0.10.8

Table 2: Hypothetical Effect on STAT3 Phosphorylation in U266 Cells

TreatmentConcentration (µM)p-STAT3 / Total STAT3 Ratio (Normalized)
Vehicle Control-1.00
This compound10.75
This compound50.40
This compound100.15
Stattic (Control)50.20

Conclusion and Future Directions

Based on its chemical structure, this compound is strongly predicted to function as an inhibitor of bacterial DNA gyrase and topoisomerase IV, positioning it as a potential antibacterial agent. Furthermore, the possibility of STAT3 pathway inhibition and metal chelation opens avenues for its investigation in oncology and other therapeutic areas.

Future research should focus on validating these proposed mechanisms through the experimental protocols outlined in this guide. Elucidating the precise molecular interactions through techniques such as X-ray crystallography of the compound bound to its target enzymes would provide invaluable insights for the rational design of more potent and selective derivatives.

References

A Technical Guide to the Biological Activity of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinolone scaffold, particularly the fluoroquinolone subclass, represents a cornerstone of modern antimicrobial therapy. Strategic modifications to this core structure have yielded compounds with expanded biological activities, including potent anticancer properties. This guide provides an in-depth technical analysis of derivatives based on the 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid core. We will explore the mechanistic basis of their bioactivity, delve into critical structure-activity relationships (SAR), and present validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Quinoline Core and the Significance of Key Substituents

The quinolone journey began with the discovery of nalidixic acid in 1962, a first-generation agent primarily used for urinary tract infections.[1] The subsequent introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolone class, dramatically enhancing antibacterial potency and spectrum.[2][3] The core subject of this guide, the this compound scaffold, incorporates several features critical for potent biological activity.

  • 4-Oxo-3-carboxylic Acid Moiety: This pharmacophore is indispensable for antibacterial activity. It is directly involved in binding to the bacterial DNA-enzyme complex through interactions with water-metal ion bridges.[4] Alterations at positions 3 and 4 typically result in a significant loss of biological activity.[5]

  • 4-Hydroxy Tautomer: While often drawn as the 4-oxo form, it exists in tautomeric equilibrium with the 4-hydroxy form, which is crucial for its chelating properties and interaction with biological targets.

  • 8-Fluoro Substituent: The placement of a halogen at the C-8 position is a key modification. A fluorine atom at this position can enhance oral absorption and significantly improve activity against anaerobic bacteria.[6] It also influences the overall electronic and steric properties of the molecule, impacting both efficacy and side-effect profiles.[6][7]

This guide will dissect how these structural elements synergize to produce a range of biological effects, from potent bactericidal action to promising anticancer cytotoxicity.

Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The primary antibacterial activity of fluoroquinolones is their ability to corrupt the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are vital for managing DNA topology during replication, transcription, and repair. Quinolones convert these essential enzymes into cellular toxins that fragment the bacterial chromosome.[4]

  • Target Binding: Fluoroquinolones do not bind to the enzymes alone but rather to the transient enzyme-DNA complex.[10]

  • Cleavage Complex Stabilization: They stabilize this "cleavage complex," where the DNA is cut but not yet resealed.[9]

  • Replication Fork Arrest: The stalled complex acts as a physical barrier to the DNA replication machinery, leading to an arrest of DNA synthesis.[8]

  • Chromosome Fragmentation & Cell Death: This arrest triggers a cascade of events, including the generation of double-strand DNA breaks, ultimately leading to bacterial cell death.[10]

The relative affinity for DNA gyrase versus topoisomerase IV can vary. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is often the main target in Gram-positive bacteria like Staphylococcus aureus.[10]

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna DNA Replication Quinolone 8-Fluoroquinolone Derivative Entry Cell Entry (Porins/Diffusion) Quinolone->Entry Gyrase DNA Gyrase (Relieves supercoiling) Entry->Gyrase Inhibits TopoIV Topoisomerase IV (Decatenates daughter DNA) Entry->TopoIV Inhibits Ternary Ternary Complex (Quinolone-Enzyme-DNA) Gyrase->Ternary TopoIV->Ternary Replication_Arrest Replication Fork Arrest Ternary->Replication_Arrest Stabilizes DNA_Damage Double-Strand DNA Breaks Replication_Arrest->DNA_Damage Causes Cell_Death Bactericidal Effect (Cell Death) DNA_Damage->Cell_Death Induces

Caption: Mechanism of bactericidal action for 8-fluoroquinolone derivatives.

Structure-Activity Relationships (SAR)

The biological activity of the this compound core can be finely tuned by modifications at several key positions. Understanding these SARs is paramount for designing next-generation agents with improved potency, spectrum, and safety profiles.

  • N-1 Position: A cyclopropyl group is often optimal for broad-spectrum antibacterial activity, as seen in ciprofloxacin.[5] This substituent enhances overall potency.[6]

  • C-5 Position: An amino group at C-5 can improve overall potency.[6]

  • C-7 Position: This position is a critical determinant of the antibacterial spectrum and potency. The introduction of a piperazine ring (as in norfloxacin and ciprofloxacin) or a pyrrolidine ring extends activity against Gram-negative bacteria.[2][6] Alkylation of these rings can increase serum half-life and improve potency against Gram-positive bacteria.[6]

  • C-8 Position: As noted, a fluorine atom enhances activity against anaerobes.[6] Combining an 8-fluoro group with a 5-amino group can further increase activity against atypical organisms.[7]

Caption: Key Structure-Activity Relationships of the quinolone core.

Spectrum of Biological Activity

Antimicrobial Activity

Derivatives of this class are expected to exhibit broad-spectrum antibacterial activity. The precise spectrum is heavily influenced by the C-7 substituent. For instance, studies on related 8-nitrofluoroquinolones demonstrated that introducing lipophilic groups at the C-7 position tends to enhance activity against Gram-positive strains like S. aureus.[11] Derivatives with p-toluidine, p-chloroaniline, and aniline at C-7 showed good activity against S. aureus with MIC values in the range of 2-5 µg/mL.[11]

Derivative Class (Example from related series)Target OrganismMIC (µg/mL)Reference
8-Nitrofluoroquinolone with C-7 p-toluidineS. aureus~2-5[11]
8-Nitrofluoroquinolone with C-7 p-chloroanilineS. aureus~2-5[11]
8-Nitrofluoroquinolone with C-7 n-butylGram-positive bacteria0.65[12]
8-Nitrofluoroquinolone with C-7 ethoxyGram-positive bacteria0.58[12]

Note: Data is from closely related 8-nitrofluoroquinolones to illustrate the potential activity and is dependent on the specific C-7 substituent.

Anticancer Activity

A growing body of evidence highlights the potential of quinoline derivatives, including 8-hydroxyquinolines, as anticancer agents.[13][14] Their mechanism of action in cancer cells is often multifactorial and can be distinct from their antibacterial mechanism.

  • Topoisomerase II Inhibition: Similar to their action on bacterial topoisomerases, some fluoroquinolones can inhibit human topoisomerase II, an enzyme critical for cancer cell proliferation.

  • Induction of Apoptosis: Many 8-hydroxyquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[15]

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a potent metal chelator. This property is crucial for its antiproliferative activity, as it can disrupt cellular metal homeostasis, particularly of copper and iron, which are vital for tumor growth.[16][17]

  • ROS Generation: The interaction of these compounds and their metal complexes with cellular components can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[17][18]

For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structurally related compound, demonstrated potent Aurora A kinase inhibition and induced apoptosis in the MCF-7 breast cancer cell line.[15] Other 8-hydroxyquinoline derivatives have shown cytotoxicity against various cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancer cells, with IC₅₀ values in the low micromolar range.[13][18]

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline derivative (o-chloro substitution)A-549 (Lung)5.6[13]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)~3.5 (converted from 6.25 µg/mL)[14]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)168.78[15]
8-Hydroxyquinoline hydrazone copper(II) complexesA-375 (Melanoma)< 1 (for most active)[17]

Key Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Serial Dilutions of Test Compound incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure with a rich biological profile. Its derivatives have demonstrated potent, broad-spectrum antibacterial activity rooted in the well-established mechanism of dual topoisomerase inhibition. Furthermore, emerging research strongly supports their development as anticancer agents, acting through diverse mechanisms including apoptosis induction and disruption of metal ion homeostasis.

Future research should focus on synthesizing novel libraries of these derivatives, particularly exploring diverse and complex substituents at the C-7 position to optimize the therapeutic window. A deeper investigation into their anticancer mechanisms, including the identification of specific molecular targets beyond topoisomerases and the role of metal chelation in vivo, will be crucial for their clinical translation. The strategic combination of the 8-fluoro substituent with other potency-enhancing groups offers a promising avenue for the development of next-generation therapeutics to combat both infectious diseases and cancer.

References

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-fluoro-4-hydroxyquinoline-3-carboxylic acid core represents a privileged scaffold in medicinal chemistry, embodying the essential pharmacophoric features of the highly successful quinolone class of therapeutics. This guide provides a comprehensive technical overview for researchers engaged in the design, synthesis, and evaluation of structural analogs and derivatives of this core. We will delve into the nuanced structure-activity relationships (SAR) that govern biological activity, explore versatile synthetic methodologies for molecular diversification, and detail the established mechanisms of action against key biological targets. Furthermore, this document provides actionable experimental protocols and analytical techniques to empower the rational design and development of novel therapeutic agents based on this promising molecular framework.

The this compound Core: A Foundation for Therapeutic Innovation

The quinolone scaffold, particularly the 4-oxo-quinoline-3-carboxylic acid moiety, is a cornerstone in the development of antibacterial agents.[1] The introduction of a fluorine atom at the C-6 position was a landmark achievement, leading to the development of the fluoroquinolone class of antibiotics with broad-spectrum activity.[2][3] The this compound core builds upon this legacy, incorporating a fluorine atom at the C-8 position, a modification known to influence oral absorption and potency against specific pathogens.[3][4] This guide will explore the chemical space around this core, providing insights into the design of novel derivatives with potential applications beyond antibacterial therapy, including anticancer agents.[5][6]

Decoding the Structure-Activity Relationship (SAR): A Blueprint for Rational Design

The biological activity of quinolone derivatives is exquisitely sensitive to structural modifications. A thorough understanding of SAR is paramount for the rational design of potent and selective therapeutic agents.

The Indispensable Core: Positions 2, 3, and 4

The 4-oxo group and the 3-carboxylic acid moiety are considered essential for the primary mechanism of action of quinolones, which involves the inhibition of type II topoisomerase enzymes like DNA gyrase and topoisomerase IV.[1][7] Modification of the C-3 carboxylic acid group, such as conversion to an ester or amide, generally leads to a decrease or loss of antibacterial activity.[3] However, in the context of anticancer drug development, modifications at this position can be exploited to shift the therapeutic target and enhance cytotoxicity.[5][8] The C-2 position is generally intolerant to bulky substituents, with simple replacements of the C-2 hydrogen often being disadvantageous to antibacterial activity.[3]

The N-1 Substituent: A Key Determinant of Potency

The substituent at the N-1 position plays a crucial role in the potency and spectrum of activity. Small, lipophilic groups such as ethyl and cyclopropyl are often optimal for antibacterial efficacy.[3] The cyclopropyl group, in particular, is a common feature in many potent fluoroquinolones.[9]

The C-5, C-6, C-7, and C-8 Positions: Fine-Tuning Activity and Properties
  • C-5 Position: The incorporation of small groups like amino (NH2) or methyl (CH3) at the C-5 position has been shown to be beneficial for antibacterial activity.[3]

  • C-6 Position: A fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for potent antibacterial activity.[3][10]

  • C-7 Position: The C-7 position is a key site for introducing diversity and modulating the spectrum of activity. The introduction of a piperazine moiety or other aminopyrrolidines is essential for potent antibacterial action.[3] This position also offers a handle for converting antibacterial fluoroquinolones into anticancer agents.[5]

  • C-8 Position: The substituent at the C-8 position significantly influences the compound's properties. An 8-fluoro substituent, as in our core structure, generally confers good potency against Gram-negative pathogens and can improve oral absorption.[3][9] In contrast, an 8-methoxy group tends to enhance activity against Gram-positive bacteria.[3][11] The order of activity imparted by the 8-substituent is generally F > Cl > H.[9]

Synthetic Strategies for Analog and Derivative Development

The synthesis of this compound derivatives typically involves the construction of the quinolone core followed by diversification at key positions. A common and effective strategy is the Gould-Jacobs reaction.

General Synthetic Workflow: The Gould-Jacobs Approach

A general and adaptable synthetic route to the 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is outlined below. This approach allows for the late-stage introduction of diversity at the C-7 position, a critical determinant of biological activity.

Synthetic_Workflow

Representative Experimental Protocol: Synthesis of 7-substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

This protocol is adapted from established literature procedures for the synthesis of related fluoroquinolone analogs and serves as a template for accessing derivatives of the 8-fluoro core.[12]

Step 1: Synthesis of Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate A mixture of ethyl 2,3,4,5-tetrafluorobenzoylacetate, triethyl orthoformate, and acetic anhydride is heated. After removal of volatiles, the residue is dissolved in a suitable solvent (e.g., ethanol) and cyclopropylamine is added. The resulting enamine is then cyclized by heating in the presence of a base such as potassium carbonate.

Step 2: Synthesis of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid The ethyl ester from Step 1 is hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

Step 3: Synthesis of 7-(substituted-amino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid The trifluoro-substituted quinolone from Step 2 is reacted with the desired amine (e.g., piperazine, 3-aminopyrrolidine) in a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO) at elevated temperature to effect nucleophilic aromatic substitution at the C-7 position.

Biological Activities and Mechanism of Action

Antibacterial Activity: Targeting Bacterial DNA Replication

The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][13] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[14][15]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[15]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[15]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the cleaved DNA strands and forming a ternary complex.[13][14] This complex physically blocks the progression of the replication fork, leading to a cascade of events that ultimately results in bacterial cell death.[7]

Fluoroquinolone_Mechanism

Anticancer Potential: A Shift in Therapeutic Focus

Interestingly, structural modifications to the fluoroquinolone scaffold, particularly at the C-3 and C-7 positions, can shift their biological activity from antibacterial to anticancer.[5][6] Some fluoroquinolone derivatives have been shown to inhibit human topoisomerase II, an enzyme analogous to bacterial DNA gyrase and a validated target for cancer chemotherapy.[5] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[8][16]

The table below summarizes the in vitro anticancer activity of representative quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivative 32 MCF-7 (Breast)4.3[6]
Ciprofloxacin Derivative 33 MCF-7 (Breast)12.9[6]
Ciprofloxacin-Thiadiazole Hybrid 13e MCF-7 (Breast)Potent Apoptosis Inducer[8]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) MCF-7 (Breast)168.78[16]

Analytical Techniques for Characterization and Quantification

Robust analytical methods are essential for the characterization of novel this compound derivatives and for their quantification in various matrices.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of newly synthesized compounds.[11][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups such as the carboxylic acid and the 4-oxo group.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized derivatives.[11]

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the workhorse techniques for the separation, identification, and quantification of quinolone derivatives.[18]

Representative HPLC-MS/MS Protocol for Fluoroquinolone Analysis in Aqueous Samples: [19][20]

Sample Preparation:

  • Acidify the aqueous sample to pH 3.0.

  • Perform solid-phase extraction (SPE) using a weak cation exchange cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the fluoroquinolones with an appropriate organic solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 10-20 µL.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Analysis Mode: Multiple reaction monitoring (MRM) for high selectivity and sensitivity. Monitor the precursor ion and at least two product ions for each analyte.

Conclusion and Future Perspectives

The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents. The well-established structure-activity relationships provide a solid foundation for the rational design of new derivatives with tailored biological activities. While the primary application of this class of compounds has been in antibacterial therapy, emerging research highlights their potential as anticancer agents. Future research should focus on exploring a wider range of substitutions at the C-7 and C-8 positions to further enhance potency and selectivity against both bacterial and cancer targets. The development of derivatives with dual antibacterial and anticancer activity could also represent a promising avenue for future investigation. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to advance the development of this important class of compounds.

References

A Spectroscopic Blueprint: Unveiling the Molecular Architecture of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the spectroscopic characteristics of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a compound of significant interest in medicinal chemistry and drug development. As a member of the quinoline family, renowned for its diverse pharmacological activities, a thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and facilitating the design of novel therapeutic agents. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach moves beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for structural confirmation and further investigation.

The Structural Elucidation Imperative

This compound belongs to the fluoroquinolone class of compounds, which are widely recognized for their antibacterial properties. The introduction of a fluorine atom at the C8 position, a hydroxyl group at C4, and a carboxylic acid at C3 significantly influences the molecule's electronic environment and, consequently, its interaction with biological targets. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program, ensuring the integrity of biological data and guiding structure-activity relationship (SAR) studies. The multifaceted spectroscopic approach detailed herein provides a self-validating system for the comprehensive characterization of this important scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the atomic connectivity can be assembled.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of exchangeable protons (e.g., -OH and -COOH).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. An increased number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. The electron-withdrawing nature of the fluorine, carboxylic acid, and the quinoline nitrogen will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2~8.9s-
H5~7.8ddJ = 8.0, 1.2
H6~7.4tJ = 8.0
H7~7.6ddJ = 8.0, 1.2
4-OH~12.0br s-
3-COOH~13.5br s-

Causality Behind the Assignments:

  • H2: This proton is adjacent to the electron-withdrawing nitrogen atom and the carboxylic acid group, leading to a significant downfield shift. It is expected to appear as a singlet as it has no adjacent protons.

  • Aromatic Protons (H5, H6, H7): These protons on the fluorinated benzene ring will exhibit characteristic splitting patterns. H6, being coupled to both H5 and H7, will appear as a triplet. H5 and H7 will appear as doublets of doublets due to coupling with H6 and a smaller long-range coupling to each other. The fluorine atom at C8 will also induce through-bond coupling, which may further complicate the multiplicities, but the primary splitting will be due to proton-proton coupling.

  • Exchangeable Protons (4-OH and 3-COOH): The protons of the hydroxyl and carboxylic acid groups are acidic and will appear as broad singlets at very downfield chemical shifts. Their exact positions are dependent on concentration and temperature. These signals will disappear upon the addition of a drop of D₂O to the NMR tube, confirming their assignment.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure of the quinoline ring.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~148
C3~110
C4~175
C4a~140
C5~120
C6~125
C7~118
C8~155 (d, J_CF ≈ 250 Hz)
C8a~122
3-COOH~168

Authoritative Grounding for Predictions: The predicted chemical shifts are based on the analysis of structurally similar compounds and the well-established effects of substituents on the quinoline ring system. For instance, the introduction of an electron-withdrawing group at the C2 position of a quinoline generally leads to a downfield shift of the H4 proton.[1] The significant deshielding of the carboxylic acid proton is a hallmark feature in ¹H NMR spectroscopy.[2]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid, hydroxyl, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid O-H and Phenolic O-H
1720-1680C=O stretchCarboxylic acid C=O
1620-1580C=C and C=N stretchAromatic and quinoline ring
1320-1210C-O stretchCarboxylic acid C-O and Phenolic C-O
~1250C-F stretchAryl-F

Expert Insights on Vibrational Modes:

  • O-H Stretching: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is a classic indicator of a hydrogen-bonded carboxylic acid.[3][4] This band will also encompass the stretching vibration of the phenolic hydroxyl group.

  • C=O Stretching: A strong, sharp absorption band between 1720-1680 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[3]

  • Aromatic and Quinoline Ring Stretching: Multiple bands in the 1620-1580 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

  • C-O Stretching: The C-O stretching vibrations of both the carboxylic acid and the phenol will appear in the 1320-1210 cm⁻¹ region.[3]

  • C-F Stretching: A strong absorption band around 1250 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions. Both positive and negative ion modes should be explored.

  • Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Mass Spectral Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (predicted)Ion Identity
208.0404[M+H]⁺
206.0258[M-H]⁻
162.0303[M-H - CO₂]⁻
180.0455[M+H - CO]⁺

Mechanistic Fragmentation Pathways:

  • Molecular Ion: The molecular weight of this compound is 207.16 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 208.0404. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 206.0258.

  • Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂), which has a mass of 44 Da. In negative ion mode, this would result in a fragment at m/z 162.0303.

  • Loss of Carbon Monoxide: In positive ion mode, the loss of carbon monoxide (CO) from the quinolone ring is a possible fragmentation pathway, leading to a fragment at m/z 180.0455.

Visualizing the Molecular Framework

To provide a clear visual representation of the molecule and the relationships between its constituent atoms, the following diagrams have been generated.

Caption: Molecular structure of this compound.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Structural Elucidation Sample 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion: A Unified Structural Narrative

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the structural elucidation of this compound. By integrating the detailed atomic-level information from NMR with the functional group identification from IR and the molecular weight and fragmentation data from MS, a complete and unambiguous picture of the molecule emerges. This foundational knowledge is indispensable for researchers in the fields of medicinal chemistry and drug development, enabling confident progression of this and related compounds in the quest for novel therapeutic agents.

References

An In-depth Technical Guide to the Discovery and History of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold represents a cornerstone in the edifice of medicinal chemistry, serving as a privileged structure for the development of a vast array of therapeutic agents.[1] First isolated from coal tar in the 19th century, the quinoline ring system's journey from a simple aromatic heterocycle to a fundamental pharmacophore is a compelling narrative of serendipity, systematic investigation, and chemical ingenuity.[1][2] This guide provides a comprehensive technical overview of the historical milestones, mechanistic revelations, and synthetic evolution of quinoline carboxylic acids. It details their progression from an accidental discovery to their establishment as one of the most significant classes of antibacterial agents, while also touching upon their emerging roles in other therapeutic areas such as oncology.[1][3]

Part 1: A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of quinolone antibiotics does not begin with a targeted search for a new antibacterial agent, but as a fortuitous offshoot of research in a different therapeutic field. This element of chance underscores a fundamental truth in drug discovery: observation and scientific curiosity are paramount.

The Accidental Discovery of Nalidixic Acid

The genesis of the quinolone class of antibacterials can be traced to 1962 at the Sterling-Winthrop Research Institute.[4][5] During an attempt to synthesize the antimalarial drug chloroquine, chemist George Lesher and his colleagues isolated an unexpected byproduct from a chemical distillate.[6][7][8] This compound, 7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was named nalidixic acid .

Although technically a naphthyridine and not a true quinolone, nalidixic acid is universally regarded as the predecessor and the first-generation prototype for the entire quinolone family.[6][7] Following its discovery, it was introduced into clinical practice in 1967 for the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria.[4][7][9] Its discovery was a pivotal moment, establishing a completely new chemical scaffold with potent antibacterial properties.

Early Synthetic Foundations

The exploration of the quinoline-4-carboxylic acid core was built upon a foundation of classical organic chemistry name reactions. These methods, developed decades earlier, provided the initial tools to synthesize and modify the basic scaffold, enabling the first forays into structure-activity relationship studies.

  • The Pfitzinger Reaction: This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][10] It proved to be a robust method for generating diverse analogs.

  • The Doebner Reaction: This provides an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][2]

These foundational syntheses were critical in the early days of quinolone research, allowing chemists to probe the structural requirements for antibacterial activity.

Part 2: Unraveling the Mechanism of Action: The Topoisomerase Poisons

The efficacy of quinolones stems from their ability to disrupt the most fundamental of cellular processes: DNA replication. They achieve this by targeting a specific class of essential bacterial enzymes.

The Molecular Targets: DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type II topoisomerase).[11][12] These enzymes are crucial for managing the complex topology of bacterial DNA. They modulate the supercoiling and untangling of DNA, which is necessary for replication, transcription, and cell division.[4][11][13]

The mechanism of inhibition is subtle yet lethal. Quinolones do not simply block the active site of these enzymes. Instead, they function as "topoisomerase poisons." They bind to the enzyme-DNA complex and stabilize it at a stage where the DNA has been cleaved but not yet resealed.[14] This stabilization of the "cleavage complex" leads to an accumulation of double-stranded breaks in the bacterial chromosome, triggering the SOS response and ultimately leading to cell death.[14][15][16]

A key aspect of their action is differential targeting:

  • DNA Gyrase is the primary target in most Gram-negative bacteria.

  • Topoisomerase IV is the primary target in many Gram-positive bacteria, such as Staphylococcus aureus.[15]

Eukaryotic cells possess topoisomerases, but they are structurally different enough that they are not significantly inhibited by clinically relevant concentrations of quinolones, providing a basis for their selective toxicity against bacteria.[6]

Quinolone Mechanism of Action cluster_0 Bacterial Cell Replication DNA Replication Fork Supercoiling Positive Supercoils Ahead of Fork Replication->Supercoiling creates Decatenation Decatenation of Daughter Chromosomes Replication->Decatenation requires Gyrase DNA Gyrase (Topoisomerase II) Supercoiling->Gyrase resolved by Gyrase->Replication allows progression CleavageComplex Stabilized Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex forms TopoIV Topoisomerase IV TopoIV->CleavageComplex forms Decatenation->TopoIV mediated by Quinolone Quinolone Antibiotic Quinolone->Gyrase targets (Gram-) Quinolone->TopoIV targets (Gram+) Quinolone->CleavageComplex stabilizes DSB Double-Strand Breaks CleavageComplex->DSB leads to CellDeath Bacterial Cell Death DSB->CellDeath triggers

Quinolone inhibition of bacterial DNA replication.
Part 3: The Fluorine Revolution: Evolution Through Structure-Activity Relationships

The first-generation quinolones, while groundbreaking, had significant limitations. They possessed a narrow spectrum of activity, being effective mostly against Gram-negative bacteria, and bacteria quickly developed resistance.[6][17] This spurred a decades-long effort to chemically modify the core structure to improve its properties.

The Breakthrough: 6-Fluoroquinolones

The most significant breakthrough in the history of quinolones occurred in the late 1970s and early 1980s with the strategic addition of a fluorine atom at the C6 position of the quinolone nucleus.[18][19][20] This single modification had a profound effect, dramatically increasing the drug's potency by enhancing its inhibition of DNA gyrase and improving its penetration into bacterial cells.[18][21] This discovery gave rise to the vast family of fluoroquinolones , which transformed the class from a niche treatment for UTIs into a cornerstone of broad-spectrum antibacterial therapy. Norfloxacin was the first of this new wave of fluoroquinolones to be patented and developed.[19][20]

Dissecting the Pharmacophore: A Guide to Structure-Activity Relationships (SAR)

Intensive research has elucidated the role of various substituents on the quinolone core, allowing for the rational design of new agents with tailored properties. Over 10,000 analogues have been synthesized in this pursuit.[6][18]

Quinolone_SAR QuinoloneCore N1_label N1: Essential for activity. Cyclopropyl (e.g., Ciprofloxacin) enhances Gram-negative potency. C5_label C5: Amino group improves overall potency. C6_label C6: Fluorine atom is key. Dramatically increases potency and cell penetration. C7_label C7: Modulates spectrum & PK. Piperazine enhances Gram-negative activity (incl. Pseudomonas). Bulky groups improve Gram-positive activity and reduce CNS side effects. C8_label C8: Influences PK & safety. Halogen (F, Cl) improves absorption. Methoxy reduces phototoxicity. C3_C4_label C3-COOH & C4=O: Essential for binding to DNA gyrase/topoisomerase IV. Cannot be altered.

Core quinolone structure and key SAR points.
PositionSubstituentEffect on Activity & PropertiesKey Examples
N1 CyclopropylSignificantly enhances potency against Gram-negative bacteria.[13][18]Ciprofloxacin, Sparfloxacin
Ethyl, t-ButylGenerally less potent than cyclopropyl.[18]Norfloxacin, Lomefloxacin
C3-C4 Carboxylic Acid (C3), Ketone (C4)Essential for binding to the enzyme-DNA complex; cannot be significantly altered without loss of activity.[13]All quinolones
C5 AminoImproves overall antibacterial potency.[22]Sparfloxacin
C6 FluorineDramatically increases potency and cellular penetration; the hallmark of fluoroquinolones.[18][21]Ciprofloxacin, Levofloxacin
C7 PiperazineImproves activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[18]Ciprofloxacin, Norfloxacin
Alkylated Piperazine/PyrrolidineIncreases serum half-life and potency against Gram-positive bacteria; can reduce CNS side effects.[18][22]Moxifloxacin, Lomefloxacin
C8 Halogen (F, Cl)Improves oral absorption and confers activity against anaerobic bacteria.[22]Sparfloxacin (F)
MethoxyReduces the potential for phototoxicity, a known side effect.[22]Moxifloxacin

This systematic modification of the quinolone scaffold led to the development of several "generations" of drugs, each with an improved or expanded profile.

Part 4: The Generations of Quinolones: A Chronological Progression

The evolution of quinolones is often categorized into four distinct generations, reflecting their historical development and expanding antibacterial spectrum.

GenerationKey ExamplesPrimary Spectrum of ActivityKey Advancements & Clinical Use
First Nalidixic acid, Cinoxacin, Oxolinic acid[6]Narrow: Primarily Gram-negative enteric bacilli (e.g., E. coli).[6][17]Limited to uncomplicated urinary tract infections (UTIs).[17]
Second Ciprofloxacin, Norfloxacin, Ofloxacin[20][23]Broadened: Excellent Gram-negative coverage (including P. aeruginosa), moderate Gram-positive, and atypical pathogen coverage.[6][19][23]Wide use for systemic infections (respiratory, skin, bone, GI). Ciprofloxacin became a globally essential antibiotic.[6][17]
Third Levofloxacin, Sparfloxacin, Gatifloxacin[19][20]"Respiratory Quinolones": Retained broad Gram-negative activity with enhanced activity against Gram-positive organisms, especially Streptococcus pneumoniae.[19][23]Became first-line agents for community-acquired pneumonia and other respiratory infections.
Fourth Moxifloxacin, TrovafloxacinExpanded Spectrum: Maintained broad coverage with the addition of potent activity against anaerobic bacteria.[6][19]Used for complex intra-abdominal infections and other mixed infections involving anaerobes.
Part 5: Foundational Methodologies in Quinolone Synthesis

For the drug development professional, understanding the synthetic routes to a core scaffold is crucial. The classical methods, while sometimes supplanted by modern techniques, remain historically and pedagogically important.

Experimental Protocol: The Pfitzinger Reaction

This method provides a versatile entry into the quinoline-4-carboxylic acid scaffold.

Objective: To synthesize a substituted quinoline-4-carboxylic acid from isatin and a carbonyl compound.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted isatin (1.0 eq.) and the carbonyl compound containing an α-methylene group (1.1 eq.) in a suitable solvent (e.g., ethanol/water mixture).

  • Base Addition: Add a strong base, typically aqueous potassium hydroxide (KOH, 3.0-4.0 eq.), to the mixture. The base catalyzes the initial aldol-type condensation and subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and may run for several hours to overnight.

  • Work-up and Acidification: After cooling to room temperature, the reaction mixture is diluted with water and filtered to remove any insoluble impurities. The filtrate is then carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of ~3-4.

  • Precipitation and Isolation: The acidification protonates the carboxylate, causing the quinoline-4-carboxylic acid product to precipitate out of the solution.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol, acetic acid).

Pfitzinger_Reaction_Workflow Start Start: Isatin + Carbonyl Compound Step1 1. Dissolve reactants in Ethanol/Water Start->Step1 Step2 2. Add aqueous KOH Step1->Step2 Step3 3. Heat to Reflux (Monitor by TLC) Step2->Step3 Step4 4. Cool & Dilute with Water Step3->Step4 Step5 5. Acidify with HCl to pH 3-4 Step4->Step5 Product Precipitation of Quinoline-4-Carboxylic Acid Step5->Product Step6 6. Isolate by Filtration Product->Step6 Step7 7. Purify by Recrystallization Step6->Step7 End Final Product Step7->End

General workflow for the Pfitzinger synthesis.
The Gould-Jacobs Reaction

This reaction is particularly noteworthy as it is related to the synthetic pathway for chloroquine, the very process that yielded the first quinolone lead.[2][8] It typically involves the reaction of an aniline with ethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation to yield the quinolone-4-hydroxy-3-carboxylic acid scaffold.

Conclusion: An Enduring Legacy and Future Horizons

The journey of quinoline carboxylic acids—from an accidental byproduct to a globally significant class of life-saving antibiotics—is a testament to the power of chemical synthesis and the relentless pursuit of improved therapeutic agents.[4][9] For decades, these compounds have been indispensable in treating a wide range of bacterial infections.

However, the narrative is not without its challenges. The widespread use of fluoroquinolones has inevitably led to a rise in bacterial resistance, a problem that threatens their clinical utility.[11][14] Furthermore, a greater understanding of their potential for adverse effects has led to more judicious prescribing and prominent safety warnings.

The future of quinolone research is focused on overcoming these hurdles. Current efforts are aimed at designing novel derivatives that can evade existing resistance mechanisms, possess improved safety profiles, and exhibit activity against multidrug-resistant pathogens.[24] Beyond antibacterials, the versatile quinoline scaffold continues to be explored for new therapeutic applications, including the development of potent anticancer agents that target enzymes like histone deacetylases or dihydroorotate dehydrogenase, opening a new chapter in the long and storied history of this remarkable chemical entity.[3][25][26]

References

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 63010-70-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a fluorinated quinolone derivative of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, and potential mechanisms of action, with a focus on its role as a key intermediate in the development of fluoroquinolone antibiotics and its intrinsic properties as a metal-chelating agent. Detailed experimental protocols for its synthesis, antimicrobial susceptibility testing, and evaluation of metal chelation are provided to support further research and development.

Introduction: The Significance of the Quinolone Scaffold

The quinolone scaffold is a cornerstone in the architecture of numerous therapeutic agents, renowned for its broad spectrum of biological activities.[1] The strategic incorporation of a fluorine atom and a carboxylic acid group has historically led to the development of potent antibacterial agents. This compound emerges as a pivotal molecule within this class, serving as a foundational building block for more complex pharmaceutical compounds. Its structure is intrinsically linked to the pharmacophore responsible for the potent antibacterial action of fluoroquinolones. Furthermore, the inherent 4-hydroxyquinoline moiety endows it with metal-chelating properties, a feature known to be integral to the biological activity of many quinoline derivatives.[2] This guide aims to provide a detailed exploration of this compound, bridging the gap between its synthesis and its potential biological applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis.

PropertyValueSource
CAS Number 63010-70-8[3]
Molecular Formula C₁₀H₆FNO₃[3]
Molecular Weight 207.16 g/mol [3]
IUPAC Name 8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid[3]
Appearance Solid[3]
Purity Typically ≥95%[3]
SMILES O=C(O)C1=CN=C2C(F)=CC=CC2=C1O[4]
InChI InChI=1S/C10H6FNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15)[3]

Synthesis of this compound

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME).[5] This approach provides a reliable pathway to this compound.

Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis can be conceptualized in two primary stages: the formation of the quinolone ring system followed by hydrolysis of the resulting ester.

Gould_Jacobs_Synthesis cluster_0 Stage 1: Quinolone Ring Formation cluster_1 Stage 2: Ester Hydrolysis A 2-Fluoroaniline C Condensation Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate F This compound E->F Base Hydrolysis (e.g., NaOH)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This stage involves the initial condensation of 2-fluoroaniline with EMME, followed by a high-temperature thermal cyclization.[6]

  • Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture, typically at 100-120°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the enamine intermediate.

  • Cyclization: The crude condensation product is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization. This step is usually carried out for 30-60 minutes.

  • Upon cooling, the product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate and can be collected by filtration.

Stage 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base.[6]

  • Suspend Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Ethanol may be added as a co-solvent to improve solubility.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • After cooling the reaction mixture, acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Mechanism of Action and Biological Significance

The biological activity of this compound can be understood through two primary lenses: its role as a precursor to fluoroquinolone antibiotics and its intrinsic ability to chelate metal ions.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound is a key intermediate in the synthesis of fluoroquinolone antibiotics.[7] These antibiotics exert their potent bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

Fluoroquinolones stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[9] While direct inhibitory data for this compound is not extensively available in public literature, its structural contribution to the fluoroquinolone pharmacophore is undeniable.

Fluoroquinolone_MOA cluster_0 Bacterial Cell A Fluoroquinolone Derivative D Stabilized Ternary Complex A->D B DNA Gyrase / Topoisomerase IV C Enzyme-DNA Complex B->C C->D Binding E Double-Strand DNA Breaks D->E Inhibition of Ligase Activity F Bacterial Cell Death E->F

Caption: Mechanism of action of fluoroquinolone antibiotics.

Metal Chelation: A Potential Intrinsic Activity

The 8-hydroxyquinoline moiety is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of divalent and trivalent metal ions.[10][11] This chelation is often linked to the antimicrobial and anticancer properties of 8-hydroxyquinoline derivatives. The proposed mechanisms include:

  • Disruption of Metal Homeostasis: By sequestering essential metal ions, the compound can disrupt vital enzymatic processes within the bacterial cell.

  • Formation of Toxic Complexes: The metal-ligand complex itself may be toxic to the microorganism.

  • Enhanced Membrane Permeability: Chelation can increase the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane.

While the primary significance of this compound in drug development has been as an intermediate, its inherent chelating ability suggests the potential for intrinsic biological activity.

Experimental Protocols for Biological Evaluation

To facilitate further investigation into the biological properties of this compound, the following detailed protocols are provided.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile diluents (e.g., saline, DMSO for stock solution)

  • Multipipettor

  • Incubator (37°C)

  • ELISA plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well with 10 µL of the prepared bacterial suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Protocol for In Vitro Metal Chelation Assay: UV-Vis Spectrophotometry

This protocol allows for the determination of the metal-chelating capacity and stoichiometry of this compound.[6]

Objective: To quantify the interaction between this compound and a metal ion of interest.

Materials:

  • This compound

  • Metal salt solution (e.g., FeCl₃, CuSO₄)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of the metal salt in deionized water.

  • Determination of Optimal Wavelength (λmax):

    • Record the UV-Vis spectrum of the compound alone in the buffer.

    • Record the UV-Vis spectrum of the compound in the presence of an excess of the metal ion.

    • The wavelength at which the largest change in absorbance occurs is the λmax for the complex.

  • Chelation Assay (Mole-Ratio Method):

    • Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of this compound.

    • Allow the solutions to equilibrate for a set time at a constant temperature.

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of the ligand to the metal ion.

    • The point of inflection in the resulting curve indicates the stoichiometry of the metal-ligand complex.

Chelation_Assay_Workflow cluster_0 UV-Vis Chelation Assay A Prepare Stock Solutions (Ligand and Metal) B Determine λmax of Complex A->B C Prepare Solutions with Fixed Metal, Varying Ligand B->C D Measure Absorbance at λmax C->D E Plot Absorbance vs. Molar Ratio D->E F Determine Stoichiometry E->F

Caption: Workflow for the UV-Vis spectrophotometric metal chelation assay.

Conclusion and Future Perspectives

This compound stands as a molecule of considerable importance in the field of medicinal chemistry. Its established role as a key precursor in the synthesis of life-saving fluoroquinolone antibiotics is well-documented. The synthetic pathway via the Gould-Jacobs reaction offers a reliable and scalable method for its production.

While its primary utility has been as a synthetic intermediate, the inherent metal-chelating properties of the 8-hydroxyquinoline scaffold suggest a potential for direct biological activity that warrants further investigation. The protocols provided in this guide offer a framework for researchers to explore its antimicrobial efficacy and its interactions with biologically relevant metal ions. Future research could focus on elucidating any intrinsic antimicrobial or other biological activities of this compound, potentially leading to the development of new therapeutic agents that leverage its unique structural features.

References

Theoretical and Computational Modeling of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Methodological Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. It is designed for researchers, computational chemists, and drug development professionals seeking to elucidate its structural, electronic, and interactive properties. By integrating Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, this guide outlines a validated workflow to predict the molecule's behavior and guide further experimental research. We detail not just the protocols but the scientific rationale behind the choice of methods, ensuring a robust and reproducible approach to computational drug discovery.

Introduction: The Quinolone Scaffold in Modern Drug Discovery

The 8-hydroxyquinoline moiety is a privileged scaffold in medicinal chemistry, known for its potent and diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The introduction of a fluorine atom at the 8-position and a carboxylic acid at the 3-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target interactions.

This compound (CAS No. 63010-70-8) is synthesized via established methods like the Gould-Jacobs reaction, which provides a reliable pathway to the core 4-hydroxyquinoline structure.[4] Understanding the molecule's three-dimensional structure, electronic landscape, and potential interactions with biological macromolecules is paramount for harnessing its therapeutic potential. Computational modeling offers a powerful, resource-efficient means to achieve this understanding before committing to extensive preclinical testing.

This guide presents a synergistic computational workflow, beginning with quantum mechanical characterization and progressing to the simulation of its interaction with a biological target.

Foundational Analysis: Synthesis and Spectroscopic Characterization

A robust computational study is anchored by experimental data. The synthesis of the title compound typically involves the cyclization of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[4]

Before computational analysis, it is crucial to validate the molecule's structure using standard spectroscopic techniques.[5] These experimental results serve as benchmarks for the accuracy of the computational methods employed.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes, such as O-H, C=O, C-F, and C=N stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical environment of each atom and the overall molecular structure.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties, which can be correlated with computed electronic transitions.

The Computational Gauntlet: A Multi-Pillar Approach

Our proposed computational strategy is a multi-step process where each stage provides data that informs the next. This ensures a logical progression from the intrinsic properties of the molecule to its dynamic behavior within a complex biological system.

G cluster_0 Quantum Mechanics (QM) cluster_1 Molecular Interaction cluster_2 System Dynamics cluster_3 Analysis & Validation A Molecule Structure (SMILES/SDF) B Density Functional Theory (DFT) (Geometry Optimization, Frequencies, Electronic Properties) A->B Input C Molecular Docking (Binding Pose Prediction) B->C Optimized Ligand E Molecular Dynamics (MD) (Complex Stability, Fluctuation Analysis) C->E Initial Complex Pose D Protein Target (PDB Structure) D->C Prepared Receptor F Data Interpretation (Binding Energy, RMSD, Interactions) E->F

Caption: A synergistic workflow for computational analysis.

Pillar 1: Density Functional Theory (DFT)

Causality: Before we can understand how a molecule interacts with others, we must first understand its intrinsic properties in a stable state. DFT is a quantum mechanical method that provides a highly accurate description of the electronic structure, optimized geometry, and vibrational frequencies of a molecule.[2][6] This step is critical because the lowest energy conformation of the ligand is the most probable bioactive conformation and is the ideal input for subsequent docking studies.

Methodology: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance between accuracy and computational cost for organic molecules of this type.[5][7] Calculations are typically performed in both vacuum and a solvent continuum (e.g., water, using the PCM model) to assess environmental effects on the structure and properties.

Pillar 2: Molecular Docking

Causality: The therapeutic effect of a drug molecule is initiated by its binding to a specific biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[8][9] This allows for the identification of key interacting residues and provides a quantitative estimate of binding affinity (docking score).

Methodology: This process involves preparing both the ligand (using the DFT-optimized structure) and the receptor (obtained from a source like the Protein Data Bank). The docking algorithm then systematically samples a large number of poses within the defined binding site, scoring each one based on a force-field-based scoring function.

Pillar 3: Molecular Dynamics (MD) Simulations

Causality: Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. MD simulations are essential to validate the stability of the docked pose and to observe the conformational changes of the ligand-protein complex over time.[10] This provides a more realistic view of the binding event and can reveal interactions missed in the static docking model.

Methodology: The best-scoring pose from molecular docking is used as the starting point for an MD simulation. The complex is solvated in a water box with counter-ions to create a system that mimics physiological conditions. The system's trajectory is then calculated over a period of nanoseconds, allowing for the analysis of its stability, flexibility, and the persistence of key intermolecular interactions.[10]

Detailed Computational Protocols

The following protocols are presented as a self-validating system. Each step includes checkpoints and expected outcomes that confirm the integrity of the process before proceeding to the next stage.

Protocol: DFT Analysis Workflow
  • Structure Input:

    • Obtain the 2D structure of this compound.

    • Convert to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a fast, low-level method (e.g., molecular mechanics with MMFF94 force field).

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: B3LYP functional, 6-311++G(d,p) basis set.

    • Keyword: Opt (for optimization).

    • Validation: Confirm the optimization has converged by ensuring no imaginary frequencies are found in the subsequent frequency calculation. A successful optimization job will end with a "Normal termination" message.

  • Frequency Calculation:

    • Software: Same as above.

    • Method: Same functional and basis set.

    • Keyword: Freq.

    • Validation: The output must show all positive (real) frequencies, confirming the optimized structure is a true energy minimum. This step also yields the zero-point vibrational energy and the data needed to simulate the IR spectrum.

  • Electronic Property Calculation:

    • From the optimized structure, calculate properties like HOMO-LUMO energies and the Molecular Electrostatic Potential (MEP).

    • Keyword: Pop=Full or similar to obtain detailed population analysis.

    • Validation: The HOMO-LUMO gap should be a positive value. The MEP map should show distinct electronegative (red) and electropositive (blue) regions, consistent with the molecule's functional groups (e.g., red near the carbonyl oxygen and hydroxyl group).

G A 1. Initial 3D Structure (from SMILES) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check: All Frequencies Real? C->D D->B No (Re-optimize) E 4. Electronic Property Analysis (HOMO, LUMO, MEP) D->E Yes F Optimized Structure for Docking E->F

Caption: Step-by-step workflow for DFT calculations.

Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Download the target protein structure from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign atomic charges.

    • Validation: Ensure the protein structure is chemically correct with no missing atoms in the binding site.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Validation: The ligand should have the correct protonation state for physiological pH (~7.4).

  • Grid Generation:

    • Define the binding site on the receptor. This is typically done by creating a grid box centered on the position of a co-crystallized ligand or a site identified by binding site prediction tools.

    • Validation: The grid box must be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Docking Execution:

    • Software: AutoDock Vina, Glide, or similar.

    • Run the docking algorithm. It will generate multiple binding poses ranked by a scoring function.

    • Validation: The top-ranked poses should have negative binding affinity scores, indicating favorable interactions. The root-mean-square deviation (RMSD) between the top poses should be low, indicating convergence to a specific binding mode.

Protocol: Molecular Dynamics Simulation
  • System Building:

    • Select the top-ranked ligand-protein complex from docking.

    • Place the complex in a periodic box of appropriate dimensions (e.g., a cube with a 10 Å buffer from the protein surface).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to relax the system and remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein backbone (NVT ensemble).

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to ensure the solvent has reached a stable density (NPT ensemble).

    • Validation: The system's temperature, pressure, and density should plateau and remain stable during the equilibration phase.

  • Production Run:

    • Run the simulation for the desired length of time (e.g., 100 ns) without restraints.

    • Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Calculate RMSD to assess the stability of the protein and ligand.

    • Calculate Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bonds and other interactions over time.

    • Validation: A stable system will show the RMSD of the protein backbone converging to a relatively constant value. The ligand should remain within the binding pocket throughout the simulation.

Data Interpretation and Presentation

The ultimate value of computational modeling lies in the insights derived from the data. All quantitative results should be summarized for clarity and comparison.

DFT Results

The key outputs from DFT calculations should be tabulated to provide a clear summary of the molecule's intrinsic properties.

Table 1: Selected Computed Properties of this compound

ParameterValue (Gas Phase)Value (Water)Significance
Total Energy (Hartree)Illustrative valueIllustrative valueIndicates relative stability.
Dipole Moment (Debye)Illustrative valueIllustrative valueMeasures molecular polarity.
EHOMO (eV)Illustrative valueIllustrative valueRelates to electron-donating ability.
ELUMO (eV)Illustrative valueIllustrative valueRelates to electron-accepting ability.
HOMO-LUMO Gap (eV)Illustrative valueIllustrative valueIndicates chemical reactivity and stability.
Molecular Docking Results

Docking results should be presented to highlight the most promising binding pose and the nature of the interactions.

Table 2: Illustrative Molecular Docking Results against a Target Protein

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5TYR 210, SER 150Hydrogen Bond
1-8.5PHE 330Pi-Pi Stacking
2-8.2ASP 149Hydrogen Bond, Salt Bridge
3-7.9LEU 208, VAL 152Hydrophobic Interaction
MD Simulation Analysis

The stability of the complex is best visualized through plots of RMSD over time. A plot where the RMSD of the protein backbone and the ligand both plateau after an initial equilibration period indicates a stable binding mode.

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-faceted computational workflow for the comprehensive analysis of this compound. By systematically applying DFT, molecular docking, and MD simulations, researchers can gain deep insights into the molecule's structural and electronic characteristics, predict its binding behavior with therapeutic targets, and assess the stability of the resulting complex. This theoretical framework not only accelerates the drug discovery process by prioritizing promising candidates but also provides a mechanistic understanding that can guide the rational design of more potent and selective analogues. The methodologies described herein represent a validated and authoritative approach to modern computational chemistry.

References

Methodological & Application

Application Notes and Protocols: 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Fluorophore

In the dynamic field of cellular biology and drug discovery, the development of novel fluorescent probes is paramount for visualizing and understanding complex biological processes. 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid emerges as a promising candidate in this arena. Structurally, it belongs to the quinolone family, a class of compounds recognized for their interesting photophysical properties. Many quinolone derivatives exhibit fluorescence, often mediated by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This process involves the transfer of a proton within the molecule upon excitation, leading to a large Stokes shift, which is highly desirable for fluorescence microscopy as it minimizes the overlap between excitation and emission spectra.[4]

The presence of the fluorine atom at the 8-position can further enhance the photostability and quantum yield of the molecule, while the carboxylic acid group at the 3-position offers a potential site for bioconjugation, allowing for targeted labeling of specific cellular components. Moreover, the 4-hydroxyquinoline core is a known chelating agent, suggesting that its fluorescence properties may be sensitive to the presence of metal ions, opening avenues for its use as a biosensor.[5][6][7] These attributes position this compound as a versatile tool for researchers in fluorescence microscopy.

Core Principles: The Photophysical Behavior of this compound

The fluorescence of this compound is likely governed by the ESIPT mechanism. Upon absorption of a photon, the molecule is promoted to an excited state. In this excited state, the acidity of the hydroxyl group at the 4-position and the basicity of the quinolone nitrogen are significantly increased.[4] This facilitates the rapid transfer of the proton from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer. This tautomer is energetically relaxed and returns to the ground state by emitting a photon of a longer wavelength (lower energy), resulting in a large Stokes shift.

The local environment, including solvent polarity, pH, and viscosity, can significantly influence this process. For instance, protic solvents may interfere with the intramolecular hydrogen bond, potentially affecting the ESIPT efficiency. Conversely, a viscous environment might restrict conformational changes, thereby modulating the fluorescence output. Understanding these dependencies is crucial for designing and interpreting fluorescence microscopy experiments.

Photophysical Properties Summary

The following table summarizes the anticipated photophysical properties of this compound based on data from structurally similar quinolone derivatives. Researchers should empirically determine the precise values for their specific experimental conditions.

PropertyAnticipated Value/RangeNotes
Excitation Maximum (λex) 340 - 380 nmDependent on solvent and pH.
Emission Maximum (λem) 450 - 550 nmExhibits a large Stokes shift characteristic of ESIPT.[4]
Quantum Yield (ΦF) Moderate to HighCan be influenced by the local environment and chelation of metal ions.
Photostability Good to ExcellentThe fluoro-substituent is expected to enhance photostability.
Solvent Sensitivity Moderate to HighFluorescence properties may vary with solvent polarity and viscosity.
pH Sensitivity HighThe protonation state of the hydroxyl and carboxyl groups will affect fluorescence.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for utilizing this compound in fluorescence microscopy experiments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Stock Solution cell_loading Cell Loading prep_solution->cell_loading Dilute to working conc. cell_culture Cell Culture cell_culture->cell_loading Seed cells imaging Fluorescence Imaging cell_loading->imaging Incubate & wash data_acq Image Acquisition imaging->data_acq Capture images data_proc Image Processing & Analysis data_acq->data_proc Quantify fluorescence

Caption: Experimental workflow for cellular imaging.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

The solubility and stability of this compound in aqueous solutions may be limited. Therefore, a stock solution in an organic solvent is recommended.

  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot and store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Prepare working solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)). The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.

Protocol 2: Live-Cell Imaging

This protocol provides a general guideline for staining live cells. Optimization of incubation time and probe concentration may be necessary for different cell types.

  • Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any residual growth medium.

  • Probe Loading: Add the pre-warmed working solution of this compound to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging: Immediately proceed with fluorescence imaging. It is recommended to maintain the cells in a physiological buffer during imaging.

Protocol 3: Fixed-Cell Staining

For applications requiring fixed samples, the following protocol can be adapted.

  • Cell Seeding and Fixation: Grow cells as described for live-cell imaging. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS.

  • Staining: Incubate the cells with the working solution of this compound for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove excess probe.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and proceed with imaging.

Imaging Parameters

  • Excitation: Use a light source with an excitation wavelength in the range of 340-380 nm. A DAPI filter set may be a suitable starting point.

  • Emission: Collect the emission signal in the range of 450-550 nm.

  • Microscope: A widefield fluorescence microscope or a confocal microscope can be used. For detailed subcellular localization, confocal microscopy is recommended to reduce out-of-focus light.

  • Controls: Always include unstained control cells to assess background fluorescence and phototoxicity controls to ensure that the imaging conditions are not adversely affecting the cells.

Potential Applications and Future Directions

The unique properties of this compound suggest several potential applications in fluorescence microscopy:

  • General Cytoplasmic and Nuclear Staining: Due to its small size and potential for membrane permeability, it may serve as a general stain for visualizing cellular morphology.

  • Metal Ion Sensing: Its chelating properties could be exploited to develop sensors for biologically relevant metal ions.[5][6]

  • Targeted Imaging: The carboxylic acid group provides a handle for conjugation to antibodies, peptides, or other biomolecules for targeted imaging of specific proteins or organelles.

  • Bacterial Imaging: Given that fluoroquinolones are a class of antibiotics, this probe could be used to study bacterial uptake and localization of these drugs.[8][9][10][11][12]

Further research is needed to fully characterize the photophysical properties, cytotoxicity, and cell permeability of this compound. Elucidating its precise subcellular localization and its sensitivity to the cellular microenvironment will be crucial for unlocking its full potential as a fluorescent probe.

References

Application Note: 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Quinoline Scaffold

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern organic synthesis, particularly within medicinal chemistry. Its rigid quinoline core, substituted with a fluorine atom, a hydroxyl group, and a carboxylic acid, provides a unique combination of steric and electronic properties. The fluorine atom at the 8-position significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The 4-hydroxyl and 3-carboxylic acid functionalities offer multiple reactive sites for diversification, enabling the construction of complex molecular architectures. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core attributes, synthetic utility, and field-proven protocols involving this versatile scaffold. It is a key intermediate in the synthesis of fluoroquinolone antibiotics, where its structure is crucial for targeting DNA gyrase and topoisomerase IV.[1] Furthermore, quinoline derivatives are extensively studied in various fields of chemistry and are widely used as drug intermediates in the pharmaceutical industry.[2]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 63010-70-8[3][4][5]
Molecular Formula C₁₀H₆FNO₃[3][5]
Molecular Weight 207.16 g/mol [3][5]
Appearance Solid[3]
Purity Typically ≥95%[3][4]
IUPAC Name 8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid[3]

Core Synthesis: The Gould-Jacobs Reaction

The primary route for synthesizing the this compound core is the Gould-Jacobs reaction.[6][7][8] This powerful annulation strategy constructs the quinoline ring system from an appropriately substituted aniline and a malonic ester derivative.

The mechanism commences with a nucleophilic attack from the amine onto an activated malonic ester derivative, followed by the loss of an alcohol to form a condensation product.[6][8] A subsequent 6-electron cyclization reaction, with the elimination of another alcohol molecule, yields the quinoline ring system.[6][8]

Mechanistic Pathway of the Gould-Jacobs Reaction

Gould_Jacobs_Mechanism cluster_start Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_saponification Step 3: Saponification Aniline 2-Fluoroaniline Intermediate1 Anilidomethylenemalonic ester Aniline->Intermediate1 Nucleophilic attack MalonicEster Diethyl ethoxymethylenemalonate MalonicEster->Intermediate1 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->Intermediate2 6-electron cyclization CarboxylicAcid This compound Intermediate2->CarboxylicAcid Hydrolysis

Caption: Mechanism of the Gould-Jacobs reaction.

Application in the Synthesis of Bioactive Molecules

The strategic placement of functional groups on the this compound scaffold makes it an invaluable precursor for a diverse range of bioactive compounds, including antibacterial agents and kinase inhibitors.

Protocol 1: Synthesis of N-Aryl Amide Derivatives as Potential Kinase Inhibitors

The carboxylic acid functionality is readily derivatized to form amides, a common linkage in many pharmaceutical agents. This protocol details a standard amide coupling procedure to synthesize N-aryl amide derivatives, which are prevalent in kinase inhibitor scaffolds.[9]

Objective: To synthesize an N-aryl amide derivative of this compound.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the substituted aniline (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amide derivative.

Amide_Coupling_Workflow Start Start: 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid in DMF Activation Add EDC and HOBt Stir for 30 min at RT Start->Activation AmineAddition Add Substituted Aniline and DIPEA Activation->AmineAddition Reaction Stir at RT (4-12 h) Monitor by TLC/LC-MS AmineAddition->Reaction Workup Dilute with EtOAc Wash with HCl, NaHCO₃, Brine Reaction->Workup Isolation Dry over Na₂SO₄ Filter and Concentrate Workup->Isolation Purification Column Chromatography Isolation->Purification Product Final Product: N-Aryl Amide Derivative Purification->Product Fluoroquinolone_Synthesis_Workflow Start Start: 7-Chloro-8-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid ReactionSetup Add Cyclopropylamine and NaHCO₃ in 50% Aqueous Ethanol Start->ReactionSetup Heating Heat at 75-80 °C under reflux Monitor by TLC/LC-MS ReactionSetup->Heating Isolation Cool reaction mixture Filter precipitated product Heating->Isolation WashingDrying Wash with water and ethanol Dry the product Isolation->WashingDrying Product Final Product: Fluoroquinolone Precursor WashingDrying->Product

References

Application Notes and Protocols for the Use of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, which can significantly modulate the compound's pharmacological properties and mechanism of action.[1] This application note focuses on 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a member of the fluoroquinolone family, and provides detailed protocols for its initial evaluation in cell-based assays.

This compound is a solid compound with a molecular weight of 207.16 g/mol .[4] While its specific biological activities are still under active investigation, its structural similarity to fluoroquinolone antibiotics suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] In eukaryotic cells, the corresponding enzymes, topoisomerase I and II, are also validated targets for anticancer drugs. Therefore, it is hypothesized that this compound may exhibit cytotoxic effects on cancer cells by interfering with DNA replication and repair mechanisms.

Hypothesized Mechanism of Action: Inhibition of Topoisomerase

Fluoroquinolones are known to exert their antibacterial effects by stabilizing the covalent complex between DNA and topoisomerase enzymes (DNA gyrase and topoisomerase IV).[6] This stabilization leads to double-stranded DNA breaks, which, if not repaired, trigger a cascade of events culminating in cell death.[4][6] In cancer chemotherapy, inhibitors of human topoisomerases (like etoposide and doxorubicin) are highly effective. They function as "topoisomerase poisons," trapping the enzyme-DNA cleavage complex, which ultimately leads to the fragmentation of the genome in rapidly dividing cancer cells.[4]

Given the structural features of this compound, it is plausible that it may act as a topoisomerase inhibitor in eukaryotic cells. The planar quinoline ring can intercalate into the DNA, while the carboxylic acid and other functional groups may interact with the enzyme's active site.

G cluster_0 Cellular Response to Topoisomerase Inhibition Compound 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition DNA_Cleavage_Complex Stabilized DNA-Enzyme Cleavage Complex Topoisomerase->DNA_Cleavage_Complex Stabilization DSB Double-Strand DNA Breaks DNA_Cleavage_Complex->DSB DDR DNA Damage Response (ATM/ATR) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis High Damage Cell_Cycle_Arrest->Apoptosis Unrepaired Damage

Caption: Hypothesized signaling pathway for this compound.

Initial Screening: In Vitro Cytotoxicity Assessment (MTT Assay)

The first step in evaluating a novel compound with potential anticancer activity is to determine its cytotoxicity across various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[2] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Principle of the MTT Assay

In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product. This formazan can be solubilized, and its concentration can be determined spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7 [breast], HCT 116 [colon], A549 [lung])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • 10% Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 96-well flat-bottom sterile plates

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Detailed Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended complete medium.

    • Harvest cells during their logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Note: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

    • After 24 hours of incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include the following controls:

      • Vehicle Control: Medium with the same final concentration of DMSO as the treated wells.

      • Positive Control: A known anticancer drug (e.g., doxorubicin at its IC50 concentration).

      • Untreated Control: Cells in complete medium only.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine the IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_1 Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound Prepare Serial Dilutions of 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Prepare_Compound->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (add DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not confluent at the end of the assay.
Stock Solution 10 mM in DMSOA standard starting concentration that allows for a wide range of dilutions.
Test Concentrations 0.1 µM - 100 µMA broad range to capture the dose-response curve and determine the IC50.
Final DMSO Concentration < 0.5%Minimizes solvent-induced cytotoxicity.[2]
Treatment Duration 48 - 72 hoursAllows sufficient time for the compound to exert its cytotoxic effects.[2]
MTT Incubation 4 hoursOptimal time for formazan crystal formation in most cell lines.
Absorbance Wavelength 570 nmThe peak absorbance wavelength for the solubilized formazan product.

Further Mechanistic Studies

A potent IC50 value from the initial cytotoxicity screen warrants further investigation into the compound's mechanism of action. Based on the initial hypothesis, the following assays are recommended:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M, which is characteristic of topoisomerase II inhibitors).[7]

  • Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.[8]

  • Western Blotting: Analyze the expression of key proteins in the DNA damage response pathway (e.g., phosphorylation of H2A.X, ATM, and Chk2) and apoptosis (e.g., cleavage of caspase-3 and PARP).

Conclusion

This compound represents an interesting scaffold for investigation in cancer cell biology. While its precise molecular target is yet to be fully elucidated, its structural similarity to known topoisomerase inhibitors provides a strong rationale for its evaluation as a potential anticancer agent. The detailed protocol for the MTT assay provided herein offers a robust and reliable method for the initial determination of its cytotoxic activity. Positive results from this primary screen can then guide more in-depth mechanistic studies to fully characterize its mode of action.

References

Application Notes and Protocols for 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system is a recurring structural motif in a multitude of biologically active compounds, earning it the designation of a "privileged scaffold" in drug discovery. Its rigid bicyclic framework provides a versatile template for the spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. The incorporation of a carboxylic acid moiety, particularly at the 3-position, further enhances its drug-like properties by providing a key hydrogen bonding and salt bridge-forming group, crucial for anchoring to the active sites of enzymes. The addition of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles. This document provides a comprehensive guide to the application of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid in drug discovery, with a focus on its potential as an anticancer agent through the inhibition of dihydroorotate dehydrogenase (DHODH), as well as its prospective roles as an antibacterial and kinase inhibitory agent.

Part 1: Anticancer Applications via Dihydroorotate Dehydrogenase (DHODH) Inhibition

Scientific Rationale & Mechanistic Insights

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells. Consequently, the inhibition of DHODH presents a compelling strategy for cancer therapy by inducing pyrimidine starvation and halting cell cycle progression. The quinoline-4-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of potent DHODH inhibitors. The carboxylic acid group is critical for activity, often forming a salt bridge with a conserved arginine residue in the enzyme's active site. The 4-hydroxy (or 4-oxo tautomer) group can also participate in key hydrogen bonding interactions. This compound, therefore, represents a prime candidate for investigation as a DHODH inhibitor.

Diagram 1: DHODH Inhibition and its Impact on Pyrimidine Biosynthesis

DHODH_Inhibition cluster_products Cellular Processes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis 8-Fluoro-4-hydroxyquinoline-3-carboxylic_acid 8-Fluoro-4-hydroxyquinoline-3-carboxylic_acid DHODH DHODH 8-Fluoro-4-hydroxyquinoline-3-carboxylic_acid->DHODH Inhibition

Caption: Inhibition of DHODH by this compound blocks the conversion of dihydroorotate to orotate, a critical step in de novo pyrimidine synthesis, thereby impeding DNA and RNA production and halting cancer cell proliferation.

Experimental Protocols

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human DHODH. The assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in the DHODH-catalyzed reaction.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • This compound (test compound)

  • Brequinar (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay.

  • Assay Reaction Mixture: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound or vehicle (DMSO)

    • CoQ10

    • DCIP

    • Recombinant human DHODH enzyme

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding DHO to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Table 1: Representative Data for DHODH Inhibition

CompoundDHODH IC50 (nM)Reference Compound
Brequinar10 - 50Positive Control
This compoundTo be determinedTest Compound

This protocol measures the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that assesses cell metabolic activity.

Materials:

  • Cancer cell line (e.g., HCT-116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or the positive control. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Part 2: Antibacterial Applications

Scientific Rationale & Mechanistic Insights

This compound is a close structural analog of the core of fluoroquinolone antibiotics. Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for controlling DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones lead to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The presence of the fluorine atom at the 8-position can enhance the antibacterial activity and spectrum of quinolone derivatives.

Diagram 2: Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolone_Mechanism Bacterial_DNA Bacterial_DNA DNA_Gyrase_Topo_IV DNA_Gyrase_Topo_IV Bacterial_DNA->DNA_Gyrase_Topo_IV Binding Relaxed_DNA Relaxed_DNA DNA_Gyrase_Topo_IV->Relaxed_DNA Supercoiling/Decatenation Double-strand_breaks Double-strand_breaks DNA_Gyrase_Topo_IV->Double-strand_breaks Leads to 8-Fluoro-4-hydroxyquinoline-3-carboxylic_acid 8-Fluoro-4-hydroxyquinoline-3-carboxylic_acid 8-Fluoro-4-hydroxyquinoline-3-carboxylic_acid->DNA_Gyrase_Topo_IV Inhibition Bacterial_cell_death Bacterial_cell_death Double-strand_breaks->Bacterial_cell_death

Caption: this compound is hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and bacterial cell death.

Experimental Protocols

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound)

  • Ciprofloxacin (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Spectrophotometer or visual inspection

Procedure:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and the positive control in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Table 2: Representative MIC Data for Fluoroquinolones

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Ciprofloxacin0.12 - 1.0≤0.008 - 0.12
This compoundTo be determinedTo be determined

Part 3: Kinase Inhibition Applications

Scientific Rationale & Mechanistic Insights

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of kinase activity is a common driver of cancer and other diseases. The quinoline scaffold is present in several approved kinase inhibitors. The 8-fluoroquinazoline-4-carboxylic acid scaffold, a close analog of 8-fluoroquinoline-4-carboxylic acid, has been shown to be a potent inhibitor of Aurora A kinase, a key regulator of mitosis. This suggests that this compound may also possess kinase inhibitory activity.

Diagram 3: General Kinase Inhibition Workflow

Kinase_Inhibition_Workflow Compound_Library Compound_Library Biochemical_Screening Biochemical_Screening Compound_Library->Biochemical_Screening High-Throughput Hit_Compounds Hit_Compounds Biochemical_Screening->Hit_Compounds IC50 Determination Cell-Based_Assays Cell-Based_Assays Hit_Compounds->Cell-Based_Assays Target Engagement & Phenotypic Effects Lead_Optimization Lead_Optimization Cell-Based_Assays->Lead_Optimization SAR Studies Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development 8-Fluoro-4-hydroxyquinoline-3-carboxylic_acid 8-Fluoro-4-hydroxyquinoline-3-carboxylic_acid 8-Fluoro-4-hydroxyquinoline-3-carboxylic_acid->Biochemical_Screening

Caption: A typical workflow for identifying and developing kinase inhibitors, starting with high-throughput screening of a compound library.

Experimental Protocols

This protocol describes a luminescent assay to measure the activity of a broad panel of kinases and the inhibitory potential of the test compound. The assay quantifies the amount of ADP produced in a kinase reaction.

Materials:

  • Panel of recombinant protein kinases

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plate

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.1.

Table 3: Representative Data for a Kinase Inhibitor

Kinase TargetIC50 (nM) of StaurosporineIC50 (nM) of Test Compound
Aurora A5 - 20To be determined
EGFR1 - 10To be determined
VEGFR21 - 10To be determined

Application Note & Protocols: Evaluating 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid as a Potential Inhibitor of Kynurenine 3-Monooxygenase (KMO)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Kynurenine 3-monooxygenase (KMO) is a critical, FAD-dependent enzyme located at a key branchpoint of the kynurenine pathway, the primary route for tryptophan catabolism.[1][2][3] By catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), KMO commits tryptophan metabolites towards the production of neurotoxic compounds, including quinolinic acid (QUIN).[4][5] Inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative and inflammatory disorders, as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1][4] Quinoline-based scaffolds are of significant interest in medicinal chemistry. This guide provides the scientific rationale and detailed experimental protocols for evaluating 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a novel small molecule, as a potential inhibitor of human KMO. We present a robust, spectrophotometric-based enzymatic assay for determining in vitro potency (IC50) and discuss the necessary steps for data analysis and interpretation.

Part 1: Scientific Background - The Kynurenine Pathway and KMO

The catabolism of tryptophan via the kynurenine pathway (KP) is a fundamental metabolic process.[1] Under normal physiological states, it is essential for generating cellular energy in the form of NAD+.[3] However, under conditions of inflammation and immune activation, pathway enzymes are upregulated, leading to an accumulation of bioactive metabolites that can profoundly impact the central nervous system.[1][3]

KMO is a mitochondrial enzyme that represents the most critical control point in the pathway.[4][5] It directs L-kynurenine away from the neuroprotective branch, which produces kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors.[1] Instead, KMO hydroxylates L-kynurenine to 3-HK, initiating the cascade that produces the excitotoxin quinolinic acid (QUIN), an NMDA receptor agonist.[4] By inhibiting KMO, the metabolic flux is redirected, leading to two therapeutically beneficial outcomes:

  • Decreased production of the neurotoxic metabolites 3-HK and QUIN.[4]

  • Increased substrate availability for kynurenine aminotransferase (KAT), thereby elevating levels of the neuroprotective KYNA.[1]

This strategic repositioning of metabolic balance makes KMO inhibitors a sought-after class of molecules for treating conditions like Huntington's, Alzheimer's, and Parkinson's diseases.[1][6]

Kynurenine_Pathway cluster_main Tryptophan Catabolism cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO (Target Enzyme) NADPH-dependent Kynurenine->KMO Kynurenic Acid (KYNA)\n(Neuroprotectant) Kynurenic Acid (KYNA) (Neuroprotectant) Kynurenine->Kynurenic Acid (KYNA)\n(Neuroprotectant) KAT 3-Hydroxykynurenine (3-HK) 3-Hydroxykynurenine (3-HK) KMO->3-Hydroxykynurenine (3-HK) Hydroxylation Quinolinic Acid (QUIN)\n(Neurotoxin) Quinolinic Acid (QUIN) (Neurotoxin) 3-Hydroxykynurenine (3-HK)->Quinolinic Acid (QUIN)\n(Neurotoxin) Inhibitor 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid (Potential Inhibitor) Inhibitor->KMO

Caption: The Kynurenine Pathway highlighting the pivotal role of KMO.

Part 2: Principle of the KMO Inhibition Assay

The activity of KMO can be reliably measured by monitoring the consumption of its essential cofactor, NADPH.[6][7] KMO catalyzes the hydroxylation of L-kynurenine, an oxidation reaction that is coupled with the conversion of NADPH to NAD+.

L-Kynurenine + O₂ + NADPH + H⁺ → 3-Hydroxy-L-kynurenine + NADP⁺ + H₂O

NADPH has a distinct absorbance maximum at 340 nm, while NADP+ does not. Therefore, by monitoring the decrease in absorbance at 340 nm over time, one can directly quantify the rate of the enzymatic reaction.[6] A potential inhibitor, such as this compound, will bind to KMO and slow down this reaction, resulting in a reduced rate of NADPH consumption and a slower decrease in absorbance. This principle allows for a simple, continuous kinetic assay suitable for high-throughput screening in a microplate format.

Part 3: Protocol for In Vitro IC₅₀ Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human KMO.

A. Required Materials and Reagents

  • Enzyme: Recombinant Human Kynurenine 3-Monooxygenase (KMO)

  • Substrate: L-Kynurenine

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Test Compound: this compound

  • Positive Control Inhibitor: Ro 61-8048 (a known KMO inhibitor)[8]

  • Buffer Components: Potassium Phosphate (KH₂PO₄), EDTA

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Assay Plate: UV-transparent 96-well microplate

  • Instrumentation: Temperature-controlled microplate reader capable of kinetic reads at 340 nm.

B. Reagent Preparation

  • Assay Buffer (50 mM Potassium Phosphate, 0.1 mM EDTA, pH 7.5): Prepare a stock solution of potassium phosphate and EDTA. Adjust the pH to 7.5 and bring to the final volume with ultrapure water. Store at 4°C.

  • Test Compound Stock (10 mM): Accurately weigh and dissolve this compound in 100% DMSO to make a 10 mM stock solution.

    • Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The final concentration in the assay must be kept low (≤1%) to avoid solvent-induced enzyme inhibition.

  • Positive Control Stock (1 mM Ro 61-8048): Prepare a 1 mM stock solution in 100% DMSO.

  • Enzyme Working Solution: On the day of the assay, dilute the recombinant KMO enzyme in chilled Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Keep on ice.

    • Expert Insight: The optimal enzyme concentration should be determined empirically to yield a robust linear reaction rate for at least 10-15 minutes.

  • Substrate/Cofactor Mix (2X): Prepare a combined working solution of L-Kynurenine and NADPH in Assay Buffer. A typical starting point is 200 µM L-Kynurenine and 100 µM NADPH. This mix will be used to initiate the reaction.

C. Step-by-Step Assay Procedure

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM Test Compound stock in 100% DMSO. A common scheme is an 11-point, 3-fold dilution series.

    • In the 96-well plate, add 1 µL of each diluted compound concentration to the appropriate wells.

    • For control wells, add 1 µL of 100% DMSO (for 0% inhibition/max activity) and 1 µL of diluted Ro 61-8048 (for 100% inhibition/background).

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the KMO enzyme working solution to each well containing the compound/DMSO.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature (or 37°C) for 15 minutes.

    • Causality Note: This pre-incubation step allows the test compound to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for accurate potency measurement.

  • Reaction Initiation and Measurement:

    • Set the plate reader to perform a kinetic read at 340 nm every 30 seconds for 20 minutes. The temperature should be maintained at 37°C.

    • Initiate the reaction by adding 50 µL of the 2X Substrate/Cofactor Mix to all wells.

    • Immediately place the plate in the reader and begin data acquisition.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents (Buffer, Stocks) B 2. Serial Dilution of Inhibitor in 96-well Plate A->B C 3. Add KMO Enzyme (50 µL) B->C D 4. Pre-incubate Plate (15 min @ RT) C->D E 5. Initiate with Substrate/NADPH (50 µL) D->E F 6. Kinetic Read A340nm (20 min @ 37°C) E->F G 7. Calculate Reaction Rates (V₀ = ΔAbs/Δt) F->G H 8. Normalize Data (% Inhibition) G->H I 9. Plot Dose-Response Curve & Fit for IC₅₀ H->I

Caption: Experimental workflow for KMO inhibitor IC₅₀ determination.

Part 4: Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial linear rate of reaction (V₀) by calculating the slope of the absorbance decrease over time (milli-Absorbance Units/min).

  • Normalize Data: Convert the reaction rates into percentage inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_TestWell - Rate_100%Inhibition) / (Rate_0%Inhibition - Rate_100%Inhibition))

  • Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Part 5: Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicates Inaccurate pipetting; improper mixing.Use calibrated pipettes; ensure thorough mixing after each addition.
No or very low enzyme activity Inactive enzyme; incorrect buffer pH; missing cofactor.Verify enzyme activity with a fresh aliquot; confirm buffer pH; ensure NADPH was added.
Compound precipitates in assay well Low compound solubility in aqueous buffer.Decrease the final assay concentration; check if the final DMSO concentration is sufficient (but still ≤1%).
Assay signal drifts in background wells Non-enzymatic degradation of NADPH.Ensure buffer is fresh and free of contaminants. Run a control with no enzyme to quantify the background rate.
IC₅₀ value is not reproducible Short pre-incubation time; assay not at equilibrium.Increase the pre-incubation time to 30 minutes to ensure compound-enzyme binding reaches equilibrium.

Part 6: Summary & Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential KMO inhibitor. The spectrophotometric assay described is a robust, reliable method for determining in vitro potency. A confirmed "hit" from this primary screen, indicated by a low micromolar or better IC₅₀ value, would warrant further investigation. Subsequent steps should include mechanism of action studies to determine the mode of inhibition (e.g., competitive, non-competitive) and cellular-based assays to confirm activity in a more complex biological environment.[8][9] The identification of novel, potent, and brain-penetrant KMO inhibitors remains a high-priority goal in the development of new therapeutics for devastating neurological diseases.

References

Application Note: Standardized Preparation of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of solutions of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 63010-70-8). Intended for researchers in drug development and related scientific fields, these protocols emphasize safety, accuracy, and reproducibility. Methodologies for creating both high-concentration organic stock solutions and buffered aqueous working solutions are detailed, supported by an understanding of the compound's physicochemical properties.

Introduction: The Importance of Proper Solubilization

This compound belongs to the quinolone class of compounds, a scaffold known for its wide range of biological activities and applications in medicinal chemistry.[1][2] The accuracy and reproducibility of any in vitro or in vivo experiment are fundamentally dependent on the precise and consistent preparation of the test compound. The structural features of this molecule—a planar aromatic core, a carboxylic acid group, and a hydroxyl group—dictate its solubility, which is limited in neutral aqueous media.

This guide explains the causal factors behind solubility limitations and provides validated, step-by-step protocols to overcome them. By standardizing the solution preparation process, researchers can minimize variability, ensure accurate dose-response relationships, and generate reliable, high-quality data.

Compound Properties and Characteristics

A thorough understanding of the compound's physicochemical properties is essential for effective handling and solution preparation. Key data is summarized below.

PropertyValueSource
Chemical Name This compound[3][4]
CAS Number 63010-70-8[3][4][5]
Molecular Formula C₁₀H₆FNO₃[5]
Molecular Weight 207.16 g/mol [5]
Appearance Beige or light-colored powder[6]
Melting Point 278 - 282 °C[6]
Calculated LogP 1.7777[5]
Primary Storage Store solid at 4°C under nitrogen, protected from light and moisture.[5][6]

Solubility Profile Analysis: The molecule's structure contains both acidic protons on the carboxylic acid and hydroxyl groups, and a relatively nonpolar bicyclic aromatic core.

  • Aqueous Solubility: Very low in neutral water (pH 7).

  • pH-Dependent Solubility: Solubility in aqueous solutions is expected to increase dramatically under basic conditions (pH > 8). This is due to the deprotonation of the carboxylic acid group to form a more polar and water-soluble carboxylate salt.

  • Organic Solubility: The compound is soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Workflow for Solution Preparation

The following diagram illustrates the standardized workflow for preparing both organic stock and aqueous working solutions from the solid compound.

G cluster_stock 3. Prepare Stock Solution solid 1. Weigh Solid Compound (this compound) safety 2. Implement Safety Precautions (Chemical Fume Hood, Full PPE) solid->safety dmso_stock Option A: Organic Stock (DMSO) - Add anhydrous DMSO - Vortex/Sonicate to dissolve - Recommended: 10-50 mM safety->dmso_stock aqueous_stock Option B: Aqueous Stock (Base) - Add purified water - Add 1.05 eq. NaOH (1M) - Vortex, ensure pH > 8 - Recommended: 1-5 mM safety->aqueous_stock aliquot 4. Aliquot & Store - DMSO Stock: Aliquot into cryovials, store at -20°C or -80°C - Aqueous Stock: Prepare fresh before use dmso_stock->aliquot working 5. Prepare Final Working Solution - Perform serial dilution of stock - Use final assay buffer as diluent - Visually inspect for precipitation aqueous_stock->working aliquot->working

Caption: Workflow for preparing solutions of this compound.

Safety and Handling

Warning: This compound is hazardous. All handling of the solid and concentrated solutions must be performed within a certified chemical fume hood.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]

  • Required Personal Protective Equipment (PPE):

    • Nitrile or neoprene gloves

    • Chemical safety goggles and face shield

    • Flame-retardant lab coat

  • Handling Procedures: Avoid generating dust.[4] Ensure all spatulas and weigh boats are handled carefully. Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the laboratory.[4]

Experimental Protocols

Protocol 1: Preparation of 10 mM Organic Stock Solution in DMSO

This protocol is recommended for creating a high-concentration primary stock for long-term storage.

Materials:

  • This compound (MW: 207.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example (for 10 mL of 10 mM solution): Mass = 10 mM × 10 mL × 207.16 / 1000 = 20.72 mg

  • Weighing: Carefully weigh out the calculated mass of the solid compound and transfer it to the volumetric flask.

  • Solubilization: Add approximately 80% of the final volume of DMSO to the flask.

  • Dissolution: Cap the flask and vortex thoroughly. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.

    • Scientist's Note: DMSO is hygroscopic. Use a fresh, anhydrous grade and keep the container tightly sealed to prevent water absorption, which can affect the solubility and stability of some compounds.

  • Final Volume: Once fully dissolved, add DMSO to the calibration mark on the volumetric flask. Invert the flask 10-15 times to ensure homogeneity.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials. Store at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of 1 mM Aqueous Stock Solution (pH-Adjusted)

This protocol is designed for creating an aqueous solution suitable for direct use in many biological assays where DMSO may be contraindicated.

Materials:

  • This compound (MW: 207.16 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Example (for 10 mL of 1 mM solution): Mass = 1 mM × 10 mL × 207.16 / 1000 = 2.07 mg

  • Weighing: Weigh the calculated mass and add it to a suitable container (e.g., a 15 mL conical tube or glass beaker).

  • Suspension: Add approximately 9 mL of high-purity water. The compound will not dissolve and will form a suspension.

  • Solubilization via pH Adjustment: While stirring, add 1 M NaOH solution dropwise. For a 1 mM solution, this will require approximately 1.05 molar equivalents.

    • Calculation: Volume of 1M NaOH (µL) = (Mass (mg) / MW) × 1.05 × 1000

    • Example: (2.07 mg / 207.16) × 1.05 × 1000 ≈ 10.5 µL

    • Rationale: The addition of a strong base deprotonates the acidic carboxylic acid group, forming the highly water-soluble sodium 8-fluoro-4-hydroxyquinoline-3-carboxylate salt. A slight molar excess (1.05 eq) ensures complete conversion.

  • Confirmation: Continue stirring until the solution is completely clear. If particulates remain, add another 1-2 µL of 1 M NaOH. Measure the pH to confirm it is basic (typically > 8.0).

  • Final Volume: Transfer the clear solution to a 10 mL volumetric flask and add water to the calibration mark. Mix thoroughly.

  • Storage: Aqueous solutions are generally less stable than DMSO stocks. It is highly recommended to prepare this solution fresh on the day of the experiment. Do not store for extended periods.

Protocol 3: Preparation of Working Solutions

Working solutions are prepared by diluting a high-concentration stock solution into the final buffer used for the experiment (e.g., cell culture medium, phosphate-buffered saline).

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution completely at room temperature.

  • Serial Dilution: Perform serial dilutions as required for your experimental dose-response curve.

    • Best Practice: To minimize precipitation, do not dilute the DMSO stock more than 1:1000 directly into an aqueous buffer in a single step (i.e., the final DMSO concentration should not exceed 0.1% unless validated otherwise). If higher concentrations are needed, consider an intermediate dilution step.

  • Final Dilution: Add the small volume of the stock (or intermediate dilution) to the larger volume of the final assay buffer. Vortex or invert immediately and gently to ensure rapid mixing.

  • Quality Control: Visually inspect the final working solution against a light source to ensure no precipitation or cloudiness has occurred. If the solution is not clear, the concentration may exceed its solubility limit in that specific buffer, and the protocol should be re-evaluated.

References

Application Notes and Protocols for 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and effective utilization of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This document outlines critical safety procedures, detailed experimental protocols for its use as a key synthetic intermediate, and an overview of the mechanistic principles that underpin its applications.

Introduction: A Key Building Block in Fluoroquinolone Synthesis

This compound is a crucial heterocyclic building block, primarily recognized for its role as a precursor in the synthesis of fluoroquinolone antibiotics. The strategic placement of the fluorine atom at the 8-position and the carboxylic acid at the 3-position of the quinolone core are pivotal for the biological activity of the resulting pharmaceutical compounds. Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death. Understanding the safe handling of this precursor and the precise execution of its synthetic transformations is paramount for the successful development of novel therapeutic agents.

Safety and Handling Procedures

Given the reactive nature of this compound and its classification as a hazardous substance, strict adherence to safety protocols is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye damage. It may also cause skin and respiratory irritation. Therefore, appropriate PPE is essential to minimize exposure and ensure laboratory safety.

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.
Serious Eye Damage (Category 1)GHS05 (Corrosion)Tightly fitting safety goggles or a face shield.
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Chemical-resistant gloves and a lab coat.
Respiratory Irritation (Category 3)GHS07 (Exclamation Mark)Use in a well-ventilated area or a chemical fume hood. For operations that may generate dust, a NIOSH-approved respirator is recommended.
Emergency First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Spill and Waste Disposal Procedures

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for chemical waste. The area should then be cleaned with a suitable solvent and washed with soap and water. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Physicochemical and Storage Information

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling in a laboratory setting.

PropertyValue
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol
Appearance Solid powder
Melting Point 278-282 °C
Storage Conditions Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Application in Fluoroquinolone Synthesis: Protocols and Rationale

This compound is a pivotal intermediate in the multi-step synthesis of various fluoroquinolone antibiotics. The most common synthetic route involves the Gould-Jacobs reaction.

The Gould-Jacobs Reaction: Synthesis of the Quinolone Core

The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline ring system. This process begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

This initial step forms the enamine intermediate, which is the precursor to the quinolone ring.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The excess EMME can be removed under reduced pressure.

Causality of Experimental Choices: The use of a slight excess of EMME ensures the complete consumption of the starting aniline. The reaction is typically performed neat (without solvent) as the reactants are liquids at the reaction temperature, which simplifies the procedure and maximizes the reaction rate.

The enamine intermediate undergoes an intramolecular cyclization at high temperatures to form the quinolone ring.

Protocol:

  • The crude enamine intermediate from the previous step is transferred to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature, typically 240-260°C, for 30-60 minutes.

  • The reaction mixture is then cooled, and the product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, often precipitates and can be collected by filtration.

Causality of Experimental Choices: The high temperature is necessary to provide the activation energy for the 6-electron cyclization reaction. The use of a high-boiling, inert solvent ensures a uniform temperature and prevents decomposition of the product.

Hydrolysis to this compound

The ethyl ester of the quinolone is hydrolyzed to the corresponding carboxylic acid, which is the title compound.

Protocol:

  • Suspend ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in a mixture of ethanol and a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and carefully acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.

Causality of Experimental Choices: Basic hydrolysis using sodium hydroxide is a standard and efficient method for converting esters to carboxylic acids. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Subsequent Transformations to Fluoroquinolones

This compound serves as the key intermediate for the introduction of various substituents at the 7-position, a critical determinant of the antibacterial spectrum and potency of fluoroquinolones. A common subsequent step is the reaction with a piperazine derivative.

Workflow for Fluoroquinolone Synthesis:

G A 2-Fluoroaniline + EMME B Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate A->B Condensation & Thermal Cyclization C This compound B->C Hydrolysis D 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid C->D Chlorination & N-alkylation E Fluoroquinolone Antibiotic (e.g., Ciprofloxacin) D->E Nucleophilic Substitution with Piperazine

Caption: General synthetic workflow for fluoroquinolone antibiotics.

Mechanism of Action of Resulting Fluoroquinolones

The ultimate application of this compound is in the synthesis of fluoroquinolone antibiotics. The mechanism of action of these drugs is well-established and involves the inhibition of bacterial type II topoisomerases.

  • DNA Gyrase (Gram-negative bacteria): Fluoroquinolones trap the gyrase-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.

  • Topoisomerase IV (Gram-positive bacteria): Similarly, fluoroquinolones inhibit topoisomerase IV, which is responsible for decatenating daughter chromosomes after replication. This inhibition prevents cell division.

G cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topoisomerase_IV->Replication_Fork DSBs Double-Strand Breaks Replication_Fork->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Simplified mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a valuable and indispensable intermediate in the field of medicinal chemistry, particularly for the synthesis of fluoroquinolone antibiotics. A thorough understanding of its safe handling procedures, combined with the precise execution of synthetic protocols, is essential for its effective use in research and drug development. The information provided in these application notes is intended to guide researchers in the safe and efficient utilization of this important chemical compound.

Application Notes & Protocols: 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid for Metal Ion Chelation and Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (F-HQCA) as a selective chemosensor for metal ions. Quinoline derivatives are a versatile class of compounds in analytical chemistry, prized for their inherent fluorescence and ability to form stable complexes with metal ions.[1] The strategic placement of a fluorine atom at the C-8 position and a carboxylic acid group at the C-3 position of the 4-hydroxyquinoline core modulates the electronic properties and steric environment of the ligand, enhancing its selectivity and sensitivity for specific metal ions, particularly Fe³⁺ and Al³⁺. This guide details the underlying chelation mechanisms, key performance characteristics, and provides field-tested, step-by-step protocols for its use in fluorescence-based sensing applications.

Introduction: The Quinoline Scaffold in Metal Ion Sensing

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical sciences.[1] Quinoline and its derivatives have emerged as a robust platform for the design of fluorescent chemosensors due to their rigid structure, high quantum yield, and the presence of nitrogen and oxygen atoms that act as excellent coordination sites for metal ions.[2][3] The close proximity of the hydroxyl group to the heterocyclic nitrogen in the 8-hydroxyquinoline (8-HQ) scaffold makes it a powerful bidentate chelating agent for a variety of metal ions including Fe³⁺, Al³⁺, and Zn²⁺.[4][5][6]

The parent 8-HQ molecule is weakly fluorescent; however, upon chelation with a metal ion, the formation of a rigid complex significantly enhances fluorescence emission.[4][6] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is a primary mechanism for sensing. Conversely, interaction with paramagnetic metal ions like Fe³⁺ can lead to Fluorescence Quenching through mechanisms such as photoinduced electron transfer (PET).[7][8]

This compound (F-HQCA) is a specialized derivative designed for improved sensing performance. The electron-withdrawing fluorine and carboxylic acid groups fine-tune the ligand's affinity and selectivity, making it a highly effective probe.

Mechanism of Chelation and Sensing

The sensing capability of F-HQCA is rooted in its molecular structure. The 4-hydroxy and 3-carboxylic acid groups, along with the quinoline nitrogen, create a specific binding pocket for metal ions. Upon introduction of a target metal ion like Fe³⁺, F-HQCA forms a stable 1:1 complex.[3][9]

The primary sensing mechanism for Fe³⁺ is fluorescence quenching. After F-HQCA is excited by an appropriate wavelength of light, the excited electron can be transferred to the partially filled d-orbitals of the paramagnetic Fe³⁺ ion. This non-radiative decay pathway, known as photoinduced electron transfer (PET), effectively quenches the fluorescence of the F-HQCA molecule. The degree of quenching is directly proportional to the concentration of Fe³⁺, allowing for quantitative analysis.

Figure 1: Chelation of Fe³⁺ by F-HQCA leading to fluorescence quenching.

Key Performance Characteristics

The utility of a fluorescent sensor is defined by key analytical parameters. While specific values for F-HQCA are proprietary or must be determined empirically, data from similar quinoline-based Fe³⁺ sensors provide a strong benchmark for expected performance.

ParameterTypical Performance of Quinoline-based Fe³⁺ SensorsRationale & Significance
Target Ion Fe³⁺High affinity and specific quenching mechanism with this paramagnetic ion.
Limit of Detection (LOD) 8.67 x 10⁻⁵ M to 126 nM[1][3]Defines the lowest concentration of the analyte that can be reliably detected. Lower values indicate higher sensitivity.
Selectivity High over common metal ions (Na⁺, Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺, etc.)[2]Crucial for accurate measurements in complex biological or environmental samples where multiple ions are present.
Response Mechanism Fluorescence QuenchingThe decrease in fluorescence intensity provides a clear and measurable signal.
Stoichiometry Typically 1:1 (Sensor:Ion)[3][9]Understanding the binding ratio is essential for calculating binding constants and for quantitative analysis.
Solvent System Aqueous/Organic mixtures (e.g., DMF/Water, Acetonitrile)[2]Balances sensor solubility with compatibility for aqueous samples. pH control (e.g., HEPES buffer at pH 7.4) is critical.[3]
Experimental Protocols

These protocols provide a framework for utilizing F-HQCA as a fluorescent sensor for Fe³⁺. Researchers should optimize parameters for their specific instrumentation and experimental conditions.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent stock solutions are fundamental for reproducible results. The use of an organic solvent like DMF or DMSO is necessary to dissolve the F-HQCA, which is then diluted into the aqueous buffer for experiments.

  • F-HQCA Stock Solution (1 mM):

    • Weigh an appropriate amount of this compound (MW: 207.16 g/mol ).

    • Dissolve in high-purity N,N-Dimethylformamide (DMF) to a final concentration of 1 mM.

    • Store the stock solution in a dark, airtight container at 4°C.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, AlCl₃, ZnCl₂, CuCl₂, etc.) using deionized water.

    • Note: Use chloride or nitrate salts to avoid interference from counter-ions.

  • Working Buffer (10 mM HEPES, pH 7.4):

    • Dissolve HEPES buffer in deionized water to a concentration of 10 mM.

    • Adjust the pH to 7.4 using 1 M NaOH. This pH mimics physiological conditions and ensures a consistent protonation state of the sensor.[3]

Protocol 2: General Fluorescence Titration for Fe³⁺ Detection

Rationale: This protocol determines the sensor's response to increasing concentrations of the target ion. A titration curve is generated by monitoring the fluorescence quenching, which allows for the determination of the detection limit and binding constant.

  • Prepare a series of 2 mL microcentrifuge tubes or a 96-well plate.

  • To each tube/well, add the required volume of 10 mM HEPES buffer (pH 7.4).

  • Add F-HQCA stock solution to each tube/well to achieve a final concentration of 10 µM.

  • Add increasing volumes of the 10 mM FeCl₃ stock solution to achieve a final concentration range (e.g., 0 to 100 µM).

  • Bring the final volume of each sample to 1 mL with the HEPES buffer. The solvent ratio should be kept consistent across all samples (e.g., 1% DMF in water).[2]

  • Incubate the samples for 5-10 minutes at room temperature to allow for complex formation.

  • Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength (λex) based on the absorption maximum of F-HQCA (typically around 310-340 nm) and record the emission spectrum.[2][3][7]

  • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Fe³⁺.

Protocol 3: Selectivity Assessment

Rationale: This experiment is crucial to validate the sensor's specificity. By testing against a panel of common metal ions, you can ensure that the sensor's response is primarily due to the target analyte.

  • Prepare a set of tubes, each containing 10 µM F-HQCA in 1 mL of HEPES buffer, as described in Protocol 2.

  • To separate tubes, add a fixed concentration (e.g., 50 µM or a 5-fold excess) of different metal ion stock solutions (Fe³⁺, Na⁺, Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺, Mn²⁺, Pb²⁺, Cu²⁺, Hg²⁺, Cr³⁺, Fe²⁺, Co²⁺).[2]

  • Include one tube with only the F-HQCA sensor as a control.

  • Incubate and measure the fluorescence intensity for each sample as described in Protocol 2.

  • Plot the fluorescence response as a bar graph for each metal ion to visually compare the selectivity. A significant change should only be observed for Fe³⁺.

Figure 2: Standard experimental workflow for metal ion sensing.

Data Analysis and Interpretation
  • Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (F-HQCA without Fe³⁺) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Fe³⁺).

  • Binding Constant (Ka): For a 1:1 binding stoichiometry, the binding constant can be determined from the fluorescence titration data using the Benesi-Hildebrand equation. This value indicates the strength of the interaction between F-HQCA and the metal ion.

Troubleshooting and Considerations
  • pH Sensitivity: The protonation state of the hydroxyl and carboxylic acid groups is pH-dependent. It is critical to maintain a constant pH with a suitable buffer to ensure reproducible results.[7]

  • Solvent Effects: The polarity of the solvent can influence the photophysical properties of the sensor. Maintain a consistent solvent composition across all experiments.

  • Inner Filter Effect: At high concentrations, both the sensor and the metal complex may absorb excitation or emission light, leading to non-linear quenching. It is advisable to work with sensor concentrations where absorbance is below 0.1 at the excitation wavelength.

  • Interference: While F-HQCA is designed for selectivity, strong chelators like EDTA or other transition metals at very high concentrations could potentially interfere.

Conclusion

This compound is a promising and effective fluorescent chemosensor for the selective detection of metal ions, particularly Fe³⁺. Its rational design, leveraging the robust quinoline scaffold, results in high sensitivity and selectivity. The straightforward protocols provided in this guide, based on the principle of fluorescence quenching, offer a reliable method for the qualitative and quantitative analysis of target ions in various research applications. By understanding the underlying mechanisms and adhering to the outlined experimental procedures, researchers can effectively integrate this powerful analytical tool into their workflows.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As a key intermediate in the development of fluoroquinolone antibiotics, achieving a high yield and purity of this compound is critical.[1] This resource combines established synthetic strategies with practical, field-proven insights to help you navigate the common challenges encountered during its synthesis.

I. Overview of the Synthetic Pathway: The Gould-Jacobs Reaction

The most established and versatile method for constructing the this compound scaffold is the Gould-Jacobs reaction.[2][3] This multi-step process provides a reliable pathway to the quinolone core and can be conceptually divided into three main stages:

  • Condensation: The initial reaction between 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the anilidomethylenemalonate intermediate.[4][5]

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate to form the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[4]

  • Hydrolysis (Saponification): Conversion of the ethyl ester to the final carboxylic acid product.[2][4]

Each of these stages presents unique challenges and opportunities for optimization. This guide will address each in detail to help you maximize your yield and product quality.

Visualizing the Workflow: The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway Reactants 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (100-140°C) Cyclized_Ester Ethyl 8-Fluoro-4-hydroxyquinoline- 3-carboxylate Intermediate->Cyclized_Ester Thermal Cyclization (>250°C) Final_Product 8-Fluoro-4-hydroxyquinoline- 3-carboxylic Acid Cyclized_Ester->Final_Product Hydrolysis (NaOH, Reflux)

Caption: Overall workflow of the Gould-Jacobs reaction for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles and practical experience.

Issue 1: Low Yield or No Formation of the Anilidomethylenemalonate Intermediate (Condensation Step)

Question: My initial condensation reaction between 2-fluoroaniline and DEEM is showing low conversion, resulting in a poor yield of the intermediate. What could be the cause, and how can I improve it?

Answer:

Low yield in the initial condensation step is a common hurdle. The nucleophilic attack of the aniline on the DEEM is the rate-determining step here. Several factors can impede this reaction:

  • Insufficient Temperature: The condensation typically requires heating to proceed at a reasonable rate. A temperature range of 100-140°C is generally effective.[5]

  • Reagent Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of DEEM (1.1 to 1.2 equivalents) can drive the reaction to completion by ensuring the aniline is fully consumed. In some protocols, excess DEEM can even be used as the solvent.[5]

  • Purity of Reactants: Impurities in either the 2-fluoroaniline or DEEM can interfere with the reaction. Ensure you are using high-purity starting materials. Water is a particularly detrimental impurity as it can hydrolyze the DEEM.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your reaction mixture is consistently maintained within the 100-140°C range. Use a calibrated thermometer and an appropriate heating mantle or oil bath.

  • Adjust Stoichiometry: If you are using a 1:1 ratio, try increasing the DEEM to 1.1 equivalents.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-fluoroaniline. This will give you a real-time indication of reaction completion.

  • Ensure Anhydrous Conditions: While not strictly necessary for this step, minimizing atmospheric moisture by using a drying tube can be beneficial.

ParameterRecommended RangeRationale
Temperature 100-140°CTo provide sufficient activation energy for the condensation.
Reaction Time 1-3 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
DEEM Stoichiometry 1.1 - 1.2 equivalentsTo ensure complete consumption of the limiting reagent (2-fluoroaniline).
Issue 2: Poor Yield During Thermal Cyclization

Question: I've successfully synthesized the intermediate, but the subsequent high-temperature cyclization is giving me a low yield of the desired ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. What are the critical parameters for this step?

Answer:

The thermal cyclization is an intramolecular electrocyclization that requires significant thermal energy.[4] The high temperatures needed can also lead to decomposition and side reactions if not properly controlled.[6]

  • Insufficient Cyclization Temperature: This is the most common reason for low yield. The reaction typically requires temperatures above 250°C.[4]

  • Choice of High-Boiling Solvent: To achieve and maintain such high temperatures uniformly, a high-boiling, inert solvent is crucial. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are commonly used.[4][6] The use of a high-boiling solvent can significantly increase the cyclization yield, in some cases up to 95%.[4]

  • Reaction Time at High Temperature: Prolonged heating at very high temperatures can lead to product degradation. It's a delicate balance between ensuring complete cyclization and minimizing decomposition.[7]

Troubleshooting Steps:

  • Select an Appropriate Solvent: Use a high-boiling solvent like Dowtherm A or mineral oil to ensure a stable and high reaction temperature.

  • Optimize Temperature and Time: A good starting point is 250-260°C for 15-30 minutes.[4] You may need to perform a time-temperature optimization study to find the ideal conditions for your specific setup.[7]

  • Consider Microwave Synthesis: Microwave irradiation has been shown to dramatically shorten reaction times and improve yields for the Gould-Jacobs reaction by providing efficient and rapid heating.[4][7]

Heating MethodTypical TemperatureTypical TimeAdvantages
Conventional (High-Boiling Solvent) 250-260°C15-60 minWell-established, scalable.
Microwave Irradiation 250-300°C5-15 minRapid heating, shorter reaction times, often improved yields.[7]
Issue 3: Incomplete Hydrolysis of the Ester

Question: The final hydrolysis step to obtain the carboxylic acid is not going to completion. How can I ensure complete saponification?

Answer:

The hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction. Incomplete reaction is often due to insufficient base, inadequate reaction time, or poor solubility of the ester.

  • Base Concentration and Stoichiometry: A sufficient excess of a strong base like sodium hydroxide is required to drive the reaction to completion.

  • Solubility of the Starting Material: The ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate may have limited solubility in a purely aqueous base.

  • Reaction Temperature and Time: The hydrolysis typically requires heating to reflux to proceed at a practical rate.[3]

Troubleshooting Steps:

  • Use a Co-solvent: Adding a co-solvent like ethanol to the aqueous sodium hydroxide solution can significantly improve the solubility of the ester and facilitate the hydrolysis. A 1:1 mixture of 10% aqueous NaOH and ethanol is a good starting point.[3]

  • Ensure Sufficient Base: Use a significant molar excess of sodium hydroxide.

  • Monitor by TLC: Track the disappearance of the starting ester to determine the necessary reaction time, which is typically 4-6 hours at reflux.[3]

  • Proper Acidification: After the reaction is complete, the product is isolated by acidifying the reaction mixture to a pH of 2-3 with a strong acid like HCl. This protonates the carboxylate and causes the product to precipitate.[3]

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Final Product Step1 Problem in Condensation? Start->Step1 Step2 Problem in Cyclization? Start->Step2 Step3 Problem in Hydrolysis? Start->Step3 Sol1a Check Temp (100-140°C) Adjust Stoichiometry (DEEM > 1.1eq) Monitor by TLC Step1->Sol1a Yes Sol2a Use High-Boiling Solvent (Dowtherm A) Optimize Temp/Time (250-260°C) Consider Microwave Synthesis Step2->Sol2a Yes Sol3a Use Co-solvent (Ethanol) Ensure Excess Base (NaOH) Monitor by TLC Proper Acidification (pH 2-3) Step3->Sol3a Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting aniline for this reaction? A1: Yes, the Gould-Jacobs reaction is effective for a variety of anilines. However, the electronic nature of the substituents on the aniline ring can affect the reaction. Electron-donating groups, particularly in the meta-position, generally give good results.[4] Electron-withdrawing groups can make the initial condensation more difficult.

Q2: My final product is colored. How can I purify it? A2: A common purification method for the final carboxylic acid is recrystallization. Suitable solvents include ethanol, acetic acid, or mixtures of dimethylformamide (DMF) and water. The choice of solvent will depend on the specific impurities present. Activated carbon treatment during recrystallization can also help to remove colored impurities.

Q3: Is the decarboxylation of the final product a concern? A3: While the Gould-Jacobs reaction can be extended to include a decarboxylation step to produce 4-hydroxyquinolines, this typically requires very high temperatures after the hydrolysis.[2] Under the standard hydrolysis conditions (reflux in NaOH/ethanol), significant decarboxylation of this compound is not a major side reaction.

Q4: What are the safety precautions for the high-temperature cyclization step? A4: Working with high-boiling solvents like Dowtherm A at temperatures above 250°C requires strict safety measures. The reaction should be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure the glassware is free of cracks and stars to prevent breakage at high temperatures. A blast shield is also recommended.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol combines the condensation and cyclization steps.

Materials:

  • 2-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other suitable high-boiling solvent)

  • Reaction flask with reflux condenser and thermometer

  • Heating mantle

Procedure:

  • Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-120°C for 2 hours. Ethanol will be generated as a byproduct.

  • Removal of Byproduct: After 2 hours, remove the ethanol by applying a vacuum while maintaining the temperature. This drives the condensation to completion.

  • Cyclization: To the crude intermediate, add Dowtherm A (enough to ensure good stirring). Heat the mixture to 250-260°C and maintain this temperature for 30 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to help wash away the high-boiling solvent.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane to remove any residual Dowtherm A. The crude product can be recrystallized from ethanol or another suitable solvent to yield pure Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Suspend the Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of 10% aqueous NaOH and ethanol.

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90°C) with stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If any solids are present, filter them off.

  • Precipitation: Place the clear filtrate in an ice bath and slowly acidify to a pH of 2-3 with concentrated HCl. A precipitate of the final product will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any salts. Dry the product under vacuum to afford pure this compound.

V. References

  • Gould–Jacobs reaction - Wikipedia. --INVALID-LINK--

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. --INVALID-LINK--

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. --INVALID-LINK--

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. --INVALID-LINK--

  • Gould-Jacobs Reaction. --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. --INVALID-LINK--

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. --INVALID-LINK--

  • Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. --INVALID-LINK--

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents. --INVALID-LINK--

  • Optimizing temperature and reaction time for the Gould-Jacobs reaction - Benchchem. --INVALID-LINK--

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold - Benchchem. --INVALID-LINK--

  • 8-Fluoroquinoline-3-carboxylic acid - MySkinRecipes. --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during its synthesis. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to the Synthesis

The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry due to the quinoline scaffold's prevalence in a wide array of therapeutic agents.[1] The most common and robust route to this core structure is the Gould-Jacobs reaction.[2] This process involves the condensation of an aniline with an alkoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring system.[1][3] Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

This guide will address specific questions and troubleshooting scenarios that may arise during this multi-step synthesis, providing both theoretical explanations and practical, actionable solutions.

Troubleshooting Guide

Low Yield in the Cyclization Step (Gould-Jacobs Reaction)

Question: I am experiencing a low yield of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate during the thermal cyclization step. What are the critical parameters to optimize?

Answer: Low yields in the Gould-Jacobs cyclization are a frequent challenge and are often attributable to suboptimal reaction temperature, reaction time, or the choice of solvent.[4]

  • Reaction Temperature: This is the most critical parameter. The intramolecular cyclization of the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate, requires high temperatures, typically in the range of 250-260 °C.[1][3] Insufficient temperature will lead to an incomplete reaction, leaving a significant amount of the uncyclized intermediate. Conversely, excessively high temperatures can lead to product degradation and the formation of undesirable side products.[3][5] Microwave-assisted synthesis can offer rapid optimization of this parameter, with studies showing that increasing the temperature to 300 °C can significantly boost yields.[1][5]

  • Reaction Time: The optimal reaction time is closely linked to the temperature. At the appropriate temperature, the reaction should be monitored for completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged heating, even at the optimal temperature, can lead to degradation of the desired product.[5] A thorough time-temperature study is often necessary to maximize the yield.[5]

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving and maintaining the high temperatures required for cyclization. Solvents such as diphenyl ether or Dowtherm A are commonly used and can increase cyclization yields to as high as 95%.[1][3] These solvents facilitate efficient heat transfer and prevent localized overheating, which can cause decomposition.

Experimental Protocol: High-Temperature Cyclization

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether.

  • Heating: Heat the mixture to reflux (typically 250-260 °C) under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate. Add a non-polar solvent like cyclohexane or hexanes to further precipitate the product and dissolve the high-boiling solvent.[1][4]

  • Isolation: Collect the solid product by filtration, wash it thoroughly with the non-polar solvent, and dry it under a vacuum.[1]

Impurity Formation During Synthesis

Question: I am observing significant impurity formation alongside my desired product. What are the likely side reactions, and how can I minimize them?

Answer: Impurity formation can arise from several sources, including side reactions of the starting materials or intermediates and degradation of the product under harsh reaction conditions.

  • Self-condensation: In related quinoline syntheses, self-condensation of starting materials can be a competing side reaction, especially under harsh conditions.[4] Ensuring the purity of the starting 2-fluoroaniline and diethyl ethoxymethylenemalonate is a critical first step.

  • Incomplete Cyclization: As mentioned previously, the uncyclized intermediate can be a major impurity if the reaction conditions are not optimized.

  • Decarboxylation: While the carboxylic acid is the target of the subsequent step, premature decarboxylation of the ester under the high-temperature cyclization conditions can occur, though it is generally less favored. More significant decarboxylation can be an issue during the hydrolysis step if not properly controlled.[3]

  • Degradation: The high temperatures required for the Gould-Jacobs reaction can lead to the thermal degradation of both the starting materials and the product.[3] Minimizing the reaction time once the conversion is complete is crucial.

Optimization Strategy to Minimize Impurities:

  • Purify Starting Materials: Ensure the 2-fluoroaniline and diethyl ethoxymethylenemalonate are of high purity before starting the reaction.

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.[4]

  • Controlled Heating: Use a heating mantle with a temperature controller or a sand bath to ensure uniform and controlled heating, avoiding localized hot spots that can lead to decomposition.

  • Careful Monitoring: Do not overheat or prolong the reaction unnecessarily. Stop the reaction as soon as monitoring indicates the consumption of the starting material.

Difficulties with Ester Hydrolysis

Question: I am struggling to hydrolyze the ethyl ester of 8-fluoro-4-hydroxyquinoline-3-carboxylate to the corresponding carboxylic acid. The reaction is either incomplete or leads to decomposition. What conditions are recommended?

Answer: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. The difficulty often lies in finding conditions that are strong enough to effect the hydrolysis without causing unwanted side reactions like decarboxylation.

  • Standard Conditions: The hydrolysis is typically carried out using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent, followed by acidification.[6] Refluxing in an aqueous or ethanolic solution of NaOH is a common starting point.

  • Harsh Conditions and Side Reactions: In some cases, particularly with sterically hindered esters, harsher conditions (e.g., higher temperatures, more concentrated base) may be required. However, these conditions can also promote decarboxylation of the resulting carboxylic acid.[3][7] For some quinoline carboxylic acids, harsh basic conditions at elevated temperatures (>60 °C) have been shown to favor side product formation with little to no desired acid.[7]

  • Alternative Methods: If standard basic hydrolysis is problematic, alternative methods can be considered. For example, acid-catalyzed hydrolysis using a strong acid like sulfuric acid in an aqueous or alcoholic solution can be effective.[6] In some challenging cases, more specialized deprotection methods, such as using boron tribromide (BBr3) in dichloromethane, have been successfully employed to unveil the carboxylic acid with minimal side product formation.[7]

Experimental Protocol: Ester Hydrolysis

  • Setup: Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous or ethanolic solution of sodium hydroxide (e.g., 10-20% NaOH).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid (e.g., concentrated HCl) until the pH is acidic. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash it with cold water to remove any inorganic salts, and dry it thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the Gould-Jacobs reaction?

A1: The high-boiling solvent, such as diphenyl ether or Dowtherm A, serves two primary purposes. First, it allows the reaction to be heated to the high temperatures (250-260 °C) necessary for the thermal cyclization, which is often above the boiling points of the reactants themselves.[1][3] Second, it provides a medium for uniform heat distribution, preventing localized overheating and potential decomposition of the reactants and products.[4]

Q2: Can microwave irradiation be used to optimize the synthesis?

A2: Yes, microwave-assisted synthesis is an excellent technique for optimizing the Gould-Jacobs reaction.[5][8] It allows for rapid and efficient heating, which can dramatically reduce reaction times and often improve yields by minimizing the formation of degradation byproducts.[5] The ability to precisely control the temperature and pressure in a microwave reactor makes it ideal for performing the necessary time-temperature optimization studies to maximize product yield.[1][5]

Q3: How can I effectively purify the final this compound product?

A3: The crude product obtained after hydrolysis and precipitation can be purified by recrystallization. A suitable solvent system should be chosen in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing similar quinoline derivatives include ethanol, acetic acid, or dimethylformamide (DMF).[6] If the product is still impure, column chromatography can be employed, although the low solubility of the carboxylic acid can sometimes make this challenging. Alternatively, dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be an effective purification method.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential. The high temperatures involved in the cyclization step pose a significant burn risk. The reaction should be conducted in a well-ventilated fume hood, especially when using high-boiling solvents like diphenyl ether. The starting material, 2-fluoroaniline, is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong acids and bases used in the hydrolysis and work-up steps are corrosive and should also be handled with care.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization (Gould-Jacobs) cluster_step3 Step 3: Hydrolysis Start 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl 2-((2-fluorophenylamino)methylene)malonate Start->Intermediate 100-110°C, 1-2h Cyclization Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate->Cyclization High Temp. (250-260°C) High-boiling solvent Final_Product This compound Cyclization->Final_Product 1. NaOH/H2O, Reflux 2. HCl (acidification)

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key reaction parameters and typical outcomes for the Gould-Jacobs cyclization step, highlighting the impact of temperature and time.

EntryTemperature (°C)Time (min)Isolated Yield (%)Reference
125030Low (intermediate remains)[5]
23003037[5]
3300547[5]

Note: The data presented is illustrative and based on a representative Gould-Jacobs reaction. Actual yields may vary depending on the specific substrate and experimental setup.[1][5]

References

overcoming poor stability of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability data for this compound is not extensively published. The following guidance is synthesized from established principles and data from structurally related fluoroquinolone (FQ) compounds.[1][2][3][4][5] Researchers should always perform compound-specific validation.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow/brown) and losing potency over a short period. What is happening?

A: This is a classic sign of chemical instability. Like many fluoroquinolone derivatives, this compound is susceptible to degradation, particularly when exposed to light (photodegradation) and certain pH conditions.[6][7] The color change is due to the formation of degradation products, which may be chromophoric and are unlikely to retain the desired biological activity.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A: The main culprits for the instability of quinolone-carboxylic acids in solution are:

  • Light Exposure: UV and even ambient laboratory light can induce photochemical reactions, leading to decarboxylation, defluorination, and cleavage of the quinolone ring.[6]

  • pH: The compound's stability is highly dependent on the solution's pH. Extremes in pH (both highly acidic and alkaline) can catalyze hydrolysis and other degradation pathways. For many fluoroquinolones, degradation is accelerated at alkaline pH.[6][8]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the quinolone core.[1]

  • Metal Ions: Divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺, Al³⁺) can form complexes with the keto-carboxylic acid moiety of the quinolone.[7][9][10] This chelation can either stabilize or, in some cases, accelerate degradation, particularly photodegradation.[7][9]

Q3: I dissolved the compound in DMSO for my stock solution. Is this a stable long-term storage strategy?

A: While DMSO is a common solvent for initial solubilization, it is not always ideal for long-term storage. DMSO is hygroscopic (absorbs water) and can degrade under certain conditions, potentially introducing impurities that accelerate compound degradation. For long-term storage, it is best to store the compound as a dry solid at the recommended temperature (e.g., -20°C), protected from light. Prepare fresh solutions as needed or perform rigorous stability studies on your DMSO stock solutions.

Q4: Can I autoclave my buffer solution after adding the compound to sterilize it?

A: No. Autoclaving (high heat and pressure) will almost certainly lead to significant thermal degradation of the compound. You should prepare your buffer, autoclave it, cool it to room temperature, and then add the compound using sterile filtration (e.g., a 0.22 µm filter) to sterilize the final solution.

Section 2: Troubleshooting Guide for Solution Instability

This section provides a systematic approach to diagnosing and solving stability issues.

Issue 1: Rapid Loss of Potency in Aqueous Buffers

Symptoms:

  • Inconsistent results in cell-based assays or analytical measurements.

  • A significant decrease in the parent compound peak area when analyzed by HPLC over time.

  • Visible particulate formation or color change.

Root Cause Analysis & Solution Workflow:

G Workflow: Diagnosing & Solving Aqueous Instability cluster_diagnosis Diagnosis cluster_solution Solution Pathways A Instability Observed (e.g., potency loss, color change) B Review Solution Prep: - pH of buffer? - Exposure to light? - Presence of metal ions? A->B Initial Check C Perform Forced Degradation Study B->C Systematic Analysis D pH Optimization: Adjust buffer pH to 5-7. Use non-reactive buffers (e.g., phosphate, citrate). C->D Identify Key Stressor(s) E Photoprotection: Use amber vials. Work in low-light conditions. Wrap containers in foil. C->E Identify Key Stressor(s) F Control Metal Ions: Use high-purity water/reagents. Add a chelator (e.g., 0.1 mM EDTA) if contamination is suspected. C->F Identify Key Stressor(s) G Final Optimized Protocol: - pH-controlled buffer - Light protection - High-purity reagents D->G Combine Strategies E->G Combine Strategies F->G Combine Strategies

Caption: Troubleshooting workflow for aqueous instability.

Detailed Steps & Explanations:

  • Evaluate Solution pH: The carboxylic acid and hydroxy groups on the quinolone ring have pKa values that dictate their ionization state. This state critically affects both solubility and stability.

    • Action: Prepare your solution in a range of buffers (e.g., pH 4, 5, 6, 7, 8). Use a stability-indicating HPLC method (see Section 3) to measure the concentration of the parent compound at T=0 and after 24, 48, and 72 hours at a controlled temperature.

    • Rationale: For many fluoroquinolones, a slightly acidic to neutral pH (around 5-7) offers the best compromise between solubility and stability.[8] Alkaline conditions often promote degradation.[6]

  • Implement Strict Photoprotection: Photodegradation is a primary degradation pathway for fluoroquinolones.[6]

    • Action: Always prepare and store solutions in amber glass vials or tubes. If using clear containers, wrap them completely in aluminum foil. Minimize exposure to ambient light during experiments.

    • Rationale: The quinolone ring system absorbs UV light, leading to the formation of reactive intermediates that break down the molecule. This can result in defluorination or decarboxylation.[6]

  • Control for Metal Ion Contamination:

    • Action: Use high-purity, metal-free water and reagents for all solutions. If metal ion contamination is suspected from your experimental system (e.g., media components, glassware), consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer.

    • Rationale: The 4-keto and 3-carboxyl groups form a bidentate chelation site for metal ions.[7] This complexation can alter the electronic properties of the molecule, affecting its stability.[10]

Issue 2: Inconsistent Potency of Stock Solutions in Organic Solvents (e.g., DMSO)

Symptoms:

  • Assay results drift over time, even when using the same frozen stock solution.

  • Difficulty replicating results between experiments.

Root Cause Analysis & Solution Workflow:

G Workflow: Ensuring Stock Solution Integrity A Inconsistent Stock Solution Performance B Check Storage Conditions: - Temperature fluctuations? - Freeze-thaw cycles? - Solvent grade? A->B C Implement Best Practices B->C D Prepare small, single-use aliquots to minimize freeze-thaw cycles. C->D E Use high-purity, anhydrous grade DMSO or alternative solvent. C->E F Store aliquots at -20°C or -80°C, protected from light. C->F G Stable & Reliable Stock Solutions D->G E->G F->G

Caption: Best practices for preparing and storing stock solutions.

Detailed Steps & Explanations:

  • Aliquot for Single Use: Repeated freeze-thaw cycles are detrimental. Water condensation can be introduced into the stock tube each time it is opened, which can hydrolyze the compound or the solvent.

    • Action: After initial solubilization, immediately create small, single-use aliquots in properly sealed vials (e.g., cryovials with O-rings).

    • Rationale: This ensures that the main stock is not repeatedly warmed and exposed to atmospheric moisture, preserving its integrity for longer.

  • Use High-Quality Solvents:

    • Action: Purchase anhydrous, high-purity grade DMSO or an alternative solvent suitable for your compound.

    • Rationale: Lower-grade solvents may contain water, peroxides, or other impurities that can directly react with and degrade your compound.

  • Confirm Solubility and Storage Temperature:

    • Action: Ensure the compound is fully dissolved at the intended stock concentration. Store aliquots at a consistent -20°C or, for enhanced stability, at -80°C.

    • Rationale: Undissolved particulates mean the actual concentration is lower than calculated. Colder storage temperatures slow down the kinetics of any potential degradation reactions.

Section 3: Experimental Protocols

Protocol 1: Basic Stability-Indicating HPLC Method Development

This protocol outlines a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

Objective: To quantify the concentration of this compound over time.

Materials:

  • HPLC system with UV or DAD detector

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Compound solutions (stressed and unstressed)

Methodology:

  • Sample Preparation (Forced Degradation):

    • Acid Stress: Incubate 1 mg/mL of the compound in 0.1 M HCl at 60°C for 4 hours.

    • Base Stress: Incubate 1 mg/mL of the compound in 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Stress: Incubate 1 mg/mL of the compound in 3% H₂O₂ at room temperature for 24 hours.

    • Photo Stress: Expose a solution to direct UV light (254 nm) for 24 hours.[11]

    • Control: A freshly prepared solution of the compound.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan from 210-400 nm. Select an optimal wavelength (e.g., ~290-330 nm) where the parent compound has high absorbance and degradation products are also visible.

    • Gradient Program (Example):

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis:

    • Inject all stressed samples and the control.

    • The method is "stability-indicating" if the peaks for the degradation products are well-resolved from the peak of the parent compound.[11]

    • Use the peak area of the parent compound in your unstressed control (T=0) as the 100% reference to quantify degradation in other samples.

Protocol 2: pH-Rate Profile Study

Objective: To determine the optimal pH for solution stability.

Materials:

  • A series of buffers (e.g., Citrate for pH 4-5, Phosphate for pH 6-8)

  • Calibrated pH meter

  • Incubator or water bath set to a constant temperature (e.g., 40°C to accelerate degradation)

  • Validated stability-indicating HPLC method (from Protocol 1)

Methodology:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • In separate amber vials, add a small volume of the stock solution to each buffer to achieve the same final concentration (e.g., 50 µg/mL). Ensure the organic solvent is less than 5% of the total volume.

  • Immediately take a sample from each vial for T=0 analysis by HPLC.

  • Place all vials in the temperature-controlled incubator, protected from light.

  • Withdraw samples at predetermined time points (e.g., 6, 12, 24, 48, 72 hours).

  • Analyze all samples by HPLC.

  • Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH. The pH at the lowest point of this curve represents the pH of maximum stability.

Data Presentation:

pHInitial Conc. (µg/mL)Conc. at 24h (µg/mL)% Remaining
4.050.149.598.8%
5.050.350.199.6%
6.049.949.899.8%
7.050.248.195.8%
8.050.041.583.0%

References

Technical Support Center: Purification of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound. Given its chemical nature—possessing both an acidic carboxylic acid and a basic quinoline nitrogen—this molecule presents unique challenges that require carefully considered purification strategies. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when handling this compound.

Q1: What are the primary recommended methods for purifying crude this compound?

A: The two most effective and widely applicable purification techniques are recrystallization and reversed-phase high-performance liquid chromatography (RP-HPLC) .

  • Recrystallization is the ideal first-line approach for purifying multi-gram quantities of the crude solid. It is cost-effective and excellent for removing major impurities, especially those with different solubility profiles. Quinolone carboxylic acids have been successfully purified using solvent systems like ethanol or chloroform-ethanol mixtures.[1][2]

  • Reversed-Phase HPLC is the preferred method for achieving the highest purity (>98%), especially for smaller quantities or for separating closely related structural analogs. It is also the standard for final purity analysis.[3][4][5]

Q2: I'm observing severe streaking or tailing of my compound on a standard silica gel TLC plate. What causes this and how can I fix it?

A: This is a classic issue encountered with compounds containing basic nitrogen moieties like the quinoline ring. The streaking is caused by strong, non-ideal secondary interactions between the basic nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This leads to poor separation and inaccurate Rf values.

To resolve this, you must modify the mobile phase to suppress these interactions:

  • Add a Competing Base: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your eluent (e.g., Dichloromethane/Methanol/TEA). The additive neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[6][7]

  • Use an Acidic Modifier: Alternatively, adding an acid like acetic acid or formic acid will protonate the quinoline nitrogen. While this can sometimes improve peak shape, it may also alter the polarity significantly.

Q3: What are the likely impurities I should be trying to remove?

A: Impurities will largely depend on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as substituted anilines (e.g., 2-fluoroaniline) used in the initial cyclization reactions.[8]

  • Incompletely Hydrolyzed Esters: If the synthesis involves a final ester hydrolysis step to reveal the carboxylic acid, the corresponding ethyl or methyl ester may be present as a significant impurity.[2]

  • Regioisomers or Side-Products: Formed during the quinoline ring synthesis.

  • Residual Solvents and Reagents: From the reaction work-up.

Q4: Is the compound stable under typical purification conditions?

A: While generally stable, quinolone derivatives can exhibit certain sensitivities. A related compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, is noted to be sensitive to light and moisture.[9] Furthermore, prolonged exposure to the acidic environment of standard silica gel can potentially cause degradation for some sensitive quinolines.[10] It is best practice to store the compound at 2–8°C under an inert atmosphere and protected from light.[9]

Section 2: Troubleshooting Guide: Chromatographic Purification

Chromatography is essential for achieving high purity. However, the unique properties of this compound can lead to common pitfalls.

Issue 1: My compound is immobile (Rf ≈ 0) during normal-phase flash chromatography, even with highly polar solvents.

Cause: The compound's high polarity and strong affinity for the silica stationary phase prevent it from being eluted, even with solvents like 100% ethyl acetate.

Solutions:

  • Introduce an Aggressive Polar Modifier: Your primary tool is to add methanol to your mobile phase. Start with a system like 95:5 Dichloromethane:Methanol and gradually increase the methanol content.

  • Add a Basic Additive: As discussed in the FAQs, this is critical. A solvent system of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:10:1) is often effective for highly polar basic compounds.[7] The ammonia acts as a competing base, preventing the analyte from sticking to the silica.

  • Consider Alternative Stationary Phases: If silica proves too problematic, consider switching to a different stationary phase.[11]

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for basic compounds.

    • Reversed-Phase Flash Chromatography: If available, using a C18-functionalized silica is an excellent option, eluting with a gradient of water and acetonitrile or methanol.

Issue 2: I'm observing significant peak tailing and poor resolution in my reversed-phase HPLC analysis.

Cause: Peak tailing in RP-HPLC is most often caused by secondary interactions with residual, un-capped silanol groups on the C18 column.[6] At neutral pH, these silanols can be deprotonated (SiO⁻) and interact ionically with the protonated quinoline nitrogen, causing tailing.

Solutions:

  • Control the Mobile Phase pH: This is the most powerful tool for improving peak shape.[12]

    • Low pH (2.5 - 4.0): Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases. At low pH, the quinoline nitrogen is protonated (positive charge), but more importantly, the silanol groups on the stationary phase are fully protonated and neutral, which minimizes the unwanted ionic interaction.[6]

    • Use a Buffer: Employing a buffer system, such as 10-20 mM ammonium formate or ammonium acetate, can provide better pH control and reproducibility.

  • Use a High-Quality, End-Capped Column: Modern HPLC columns are designed with advanced "end-capping," where residual silanols are chemically blocked. Using a high-quality, fully end-capped C18 column is essential for analyzing basic compounds.

  • Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak symmetry and reduce retention time by decreasing mobile phase viscosity and accelerating mass transfer.[13]

Workflow: Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed in RP-HPLC q1 Is the column old or heavily used? start->q1 a1_yes Yes q1->a1_yes Yes q2 Is the mobile phase pH controlled (pH 2.5-4)? q1->q2 No sol1 Action: Flush column or replace with a new, end-capped C18 column. a1_yes->sol1 end_node Re-evaluate Peak Shape sol1->end_node a2_no No q2->a2_no No q3 Is column temperature ambient? q2->q3 Yes sol2 Action: Add 0.1% Formic Acid or TFA to mobile phases. Consider using a buffer. a2_no->sol2 sol2->end_node a3_yes Yes q3->a3_yes Yes q3->end_node No sol3 Action: Increase column temperature to 40-50 °C. a3_yes->sol3 sol3->end_node start Start: Crude 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid q1 What is the scale of the experiment? start->q1 scale_large Large Scale (> 1 gram) q1->scale_large Large scale_small Small Scale (< 1 gram) q1->scale_small Small recryst Primary Method: Recrystallization scale_large->recryst prephplc Final Polish: Preparative RP-HPLC scale_small->prephplc q2 Is purity >95% achieved after one recrystallization? recryst->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No end_node Pure Product (>98%) a2_yes->end_node a2_no->prephplc prephplc->end_node

References

resolving inconsistencies in experiments with 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve inconsistencies encountered during experiments with this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the basic chemical properties of this compound?

A1: this compound is a solid, often appearing as a powder.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number63010-70-8[1][2][3]
Molecular FormulaC₁₀H₆FNO₃[1][4]
Molecular Weight207.16 g/mol [1][4]
PurityTypically ≥95%[1][2][4]
AppearanceSolid[1]

Q2: What are the expected tautomeric forms of this compound?

A2: The "4-hydroxyquinoline" nomenclature can be misleading. Due to keto-enol tautomerism, the compound predominantly exists as the 4-oxo-1,4-dihydroquinoline form. This is a critical consideration for mechanistic interpretations and spectroscopic analysis. The IUPAC name, 8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid, more accurately reflects its dominant structure.[1]

Q3: What are the general safety precautions for handling this compound?

A3: While specific toxicity data for this compound is not extensively published, related quinolone and hydroxyquinoline compounds warrant careful handling. Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[5] Handling should be performed in a well-ventilated area or a fume hood.

Q4: In which solvents is this compound soluble?

A4: Due to its amphoteric nature, with both a carboxylic acid and a basic nitrogen in the quinoline ring, its solubility is pH-dependent.[6] It is generally insoluble in water under neutral conditions but will show increased solubility in aqueous basic solutions (e.g., dilute NaOH, NaHCO₃) through deprotonation of the carboxylic acid and hydroxyl group, and in some strong acids via protonation of the ring nitrogen. For organic solvents, polar aprotic solvents like DMSO and DMF are commonly used for creating stock solutions.

Troubleshooting Guide: Resolving Experimental Inconsistencies

This guide provides solutions to specific problems that may arise during experimentation.

Issue 1: Inconsistent Bioactivity or Assay Results

Q: My in-vitro bioassay results with this compound are highly variable between batches. What could be the cause?

A: This is a common issue stemming from several potential factors, primarily related to compound purity and handling.

Root Cause Analysis and Solution Workflow:

G A Inconsistent Bioactivity B Verify Purity of Each Batch A->B C Assess Solubility & Aggregation A->C D Check for Degradation A->D E HPLC/LC-MS Analysis B->E Analytical Methods F NMR Spectroscopy B->F Analytical Methods G Dynamic Light Scattering (DLS) C->G Technique H Prepare Fresh Stock Solutions D->H Mitigation I Store Properly (4°C, under Nitrogen) H->I Best Practice

Caption: Troubleshooting workflow for inconsistent bioactivity.

Step-by-Step Protocol for Verification:

  • Purity Verification:

    • Rationale: Commercially available batches may have purities around 95%, meaning up to 5% could be starting materials, synthetic byproducts, or degradation products.[1][2] These impurities can have their own biological effects, leading to inconsistent results.

    • Action:

      • Analyze each batch using High-Performance Liquid Chromatography (HPLC), ideally coupled with Mass Spectrometry (LC-MS).[7] This will confirm the identity and purity of the main compound.

      • For structural confirmation, ¹H and ¹⁹F NMR spectroscopy can be invaluable.

  • Solubility and Aggregation:

    • Rationale: Quinolone carboxylic acids can exhibit poor aqueous solubility and may precipitate or aggregate in assay media, especially if a DMSO stock is diluted into a buffer.[6] Aggregation can lead to non-specific activity and high variability.

    • Action:

      • Visually inspect your assay plates for any signs of precipitation.

      • Consider pre-dissolving the compound in a small amount of base (e.g., 1 equivalent of NaOH) before preparing the final stock solution in DMSO to form the more soluble sodium salt.

      • If aggregation is suspected, Dynamic Light Scattering (DLS) can be used to analyze particle size in your final assay buffer.

  • Compound Stability:

    • Rationale: The 4-hydroxyquinoline moiety can be susceptible to oxidation.[8] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.

    • Action:

      • Prepare fresh stock solutions in DMSO for each experiment.

      • For longer-term storage, aliquot stock solutions and store at -20°C or -80°C. Solid compound should be stored at 4°C under an inert atmosphere like nitrogen.[4]

Issue 2: Difficulties in Synthesis or Purification

Q: I am synthesizing this compound and am facing issues with low yield and difficult purification. What are some common pitfalls?

A: The synthesis of quinolone-3-carboxylic acids often involves a Gould-Jacobs reaction or similar cyclization methods, which can have several critical steps.

Key Synthetic Considerations:

  • Cyclization Temperature: The thermal cyclization to form the quinoline ring system is often the most critical step. Insufficient temperature can lead to incomplete reaction, while excessive heat can cause decomposition. The reaction is typically performed in a high-boiling point solvent like diphenyl ether.

  • Hydrolysis of the Ester: The final step is often the hydrolysis of an ethyl or methyl ester at the 3-position. Incomplete hydrolysis will leave a significant impurity that can be difficult to separate from the final carboxylic acid product.

    • Protocol: Ensure a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature to drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS.

  • Purification Strategy:

    • Rationale: The amphoteric nature of the product can be leveraged for purification.[6]

    • Protocol:

      • After hydrolysis, acidify the reaction mixture to a pH of approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate out of the aqueous solution.

      • Filter the crude solid.

      • To remove non-acidic impurities, the crude product can be redissolved in a basic solution (e.g., saturated sodium bicarbonate), filtered to remove any insoluble material, and then re-precipitated by adding acid.

      • Final purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Issue 3: Inconsistent Analytical Data (HPLC/LC-MS)

Q: My HPLC chromatograms for this compound show peak tailing and shifting retention times. How can I improve the chromatography?

A: These issues are common for quinolone carboxylic acids due to their chemical properties.

Troubleshooting Chromatographic Issues:

G A Poor Peak Shape/ Shifting Retention Time B Chelation with Metal Ions A->B C Ionic Interactions with Silica A->C D Mobile Phase pH Control A->D E Add a Chelating Agent (e.g., EDTA) B->E Solution F Use a Deactivated Column C->F Solution G Add an Ion-Pairing Agent (e.g., TBA) C->G Alternative H Buffer Mobile Phase (e.g., formate, acetate) D->H Solution

Caption: Decision tree for improving HPLC analysis.

  • Control Mobile Phase pH:

    • Rationale: The ionization state of both the carboxylic acid and the quinoline nitrogen will change with pH, drastically affecting retention time on a reverse-phase column.[9] Unbuffered mobile phases can lead to shifting retention times.

    • Action: Buffer your aqueous mobile phase. A common choice is 0.1% formic acid or 0.1% acetic acid, which will keep the carboxylic acid protonated and provide consistent retention.

  • Mitigate Peak Tailing:

    • Rationale: Peak tailing can be caused by two main factors:

      • Ionic interactions: The basic nitrogen of the quinoline ring can interact with residual acidic silanol groups on the silica-based stationary phase.

      • Chelation: The 4-oxo and 3-carboxylic acid groups can chelate metal ions present in the HPLC system (e.g., from stainless steel frits or the column packing itself). This creates secondary interactions that broaden peaks.

    • Action:

      • Add a small amount of a competing base to the mobile phase, such as triethylamine (TEA), if pH control alone is insufficient.

      • Consider using a column specifically designed for analyzing basic compounds (e.g., an end-capped or hybrid particle column).

      • To address chelation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 50 µM) to the mobile phase can be highly effective.

References

degradation pathways of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-04

Introduction for the Researcher

Welcome to the technical support guide for 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound. As you may have discovered, specific degradation data for this compound is not extensively published. Therefore, this guide has been expertly curated by leveraging established knowledge of the broader fluoroquinolone (FQ) antibiotic class. The structural similarities across FQs allow us to predict and understand the potential stability challenges you might face.

This guide will provide you with in-depth, actionable insights into the probable degradation pathways of this compound and, most importantly, robust strategies to prevent them. Every recommendation is grounded in the established principles of medicinal chemistry and is supported by authoritative references from the scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My recent batch of this compound shows unexpected impurity peaks during HPLC analysis. What could be the cause?

This is a common issue often linked to the degradation of the parent compound. Based on the behavior of the fluoroquinolone class, the primary suspects for degradation are photolysis, oxidation, and to a lesser extent, hydrolysis.

  • Photodegradation: Fluoroquinolones are notoriously susceptible to degradation upon exposure to light, particularly UV radiation.[1] The quinolone ring system can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products. If your laboratory has significant natural or fluorescent light exposure, this is a strong possibility.

  • Oxidation: The presence of dissolved oxygen in your solvents or exposure to atmospheric oxygen can lead to oxidative degradation.[2][3] Advanced oxidation processes, which can be initiated by factors like trace metal impurities, can generate highly reactive species like hydroxyl radicals that attack the fluoroquinolone structure.[4]

  • Hydrolysis: While generally more stable to hydrolysis than esters or amides, the carboxylic acid group and other parts of the quinolone structure can undergo slow hydrolysis, especially at non-neutral pH and elevated temperatures.

Troubleshooting Steps:

  • Review Storage Conditions: Was the compound stored in an amber vial or otherwise protected from light? Was it stored under an inert atmosphere (e.g., nitrogen or argon)?

  • Solvent Quality: Are you using freshly opened, high-purity solvents? Older solvents can accumulate peroxides, which are potent oxidizing agents.

  • pH of Solutions: What is the pH of the medium in which the compound is dissolved? Buffering your solutions can help prevent pH-mediated degradation.

FAQ 2: I am preparing a stock solution in an aqueous buffer for a multi-day experiment. What is the best way to ensure the stability of the compound?

Long-term stability in aqueous solutions requires careful control of several factors.

  • Light Protection: This is the most critical factor. Prepare and store your stock solution in amber glass vials or wrap clear vials completely in aluminum foil.[5]

  • Temperature: Store your stock solution at low temperatures, such as 4°C or -20°C, to slow down potential degradation reactions. Studies on other fluoroquinolones have shown that storage at low temperatures significantly enhances stability.[6]

  • pH Control: The stability of fluoroquinolones can be pH-dependent. It is advisable to conduct a preliminary stability study to determine the optimal pH for your specific experimental conditions. A pH range of 5-7 is often a good starting point.

  • De-gassing Solvents: To minimize oxidative degradation, consider sparging your buffer with nitrogen or argon before dissolving the compound. This will remove dissolved oxygen.

  • Chelating Agents: If you suspect trace metal ion contamination in your buffer, which can catalyze oxidation, the addition of a small amount of a chelating agent like EDTA might be beneficial.

FAQ 3: Are there any specific chemical moieties on this compound that are particularly prone to degradation?

Yes. By analogy with other fluoroquinolones, we can pinpoint several reactive sites on the molecule.

  • The Quinolone Core: The bicyclic aromatic core is the primary site for photodegradation. UV absorption can lead to defluorination (loss of the fluorine atom) and hydroxylation of the ring.[1]

  • The Carboxylic Acid Group: This group is susceptible to decarboxylation, especially under photolytic or strong oxidative conditions.[2][7] Loss of this group would significantly alter the compound's properties and likely its biological activity.

  • The C-F Bond: The fluorine atom at the 8-position is a potential site for nucleophilic substitution or reductive defluorination under certain conditions, although this is generally less common than other pathways.

The following diagram illustrates the primary degradation pathways anticipated for the fluoroquinolone class.

G cluster_photolysis Photodegradation (UV Light) cluster_oxidation Oxidation (O2, Radicals) cluster_hydrolysis Hydrolysis (pH, Temp) cluster_microbial Microbial Degradation parent This compound (Parent Compound) photo_prod Defluorinated Products Hydroxylated Products parent->photo_prod Photon Absorption oxi_prod Decarboxylated Products Ring-Opened Products parent->oxi_prod Radical Attack hydro_prod Minor Degradants parent->hydro_prod H2O, H+/OH- micro_prod Biotransformed Metabolites parent->micro_prod Enzymatic Action

Caption: Predicted degradation pathways for this compound.

Troubleshooting Guide: A Workflow Approach

If you are observing compound degradation, follow this logical workflow to identify and resolve the issue.

start Start: Unexpected Degradation Observed check_light Step 1: Assess Light Exposure Is the compound/solution protected from light? (e.g., amber vials) start->check_light protect_light Action: Store in amber vials or wrap in foil. Work under subdued light. check_light->protect_light No check_storage Step 2: Evaluate Storage Conditions Temperature? Atmosphere? Solvent purity? check_light->check_storage Yes protect_light->check_storage correct_storage Action: Store at ≤ 4°C (or -20°C for long term). Use fresh, de-gassed solvents. Store solids under inert gas. check_storage->correct_storage No check_ph Step 3: Analyze Solution Chemistry Is the solution pH controlled? Are there potential metal contaminants? check_storage->check_ph Yes correct_storage->check_ph adjust_ph Action: Use a buffered system (pH 5-7). Consider adding EDTA if metal catalysis is suspected. check_ph->adjust_ph No end End: Stability Improved check_ph->end Yes adjust_ph->end

Caption: Troubleshooting workflow for compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol helps you proactively determine the stability of your compound under various stress conditions.

Objective: To identify the primary degradation pathways for this compound and establish optimal storage and handling conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate or acetate) at pH 3, 7, and 9

  • 1 M HCl and 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

  • UV lamp (254 nm)

  • Temperature-controlled oven and water bath

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in the respective stress medium. Include a control sample diluted in the mobile phase and stored under ideal conditions (dark, 4°C).

    • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Dilute in HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute in 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Dilute in HPLC-grade water. Expose to UV light (254 nm) for 24 hours. Keep a parallel sample wrapped in foil as a dark control.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples by a validated HPLC method.

  • Data Interpretation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Observe the formation of new peaks, which represent degradation products.

    • The conditions that show the most significant loss of the parent compound are the primary degradation pathways.

Table 1: Example Data from a Forced Degradation Study on a Fluoroquinolone Analogue

Stress Condition% Degradation (24h)Number of Degradants
0.1 M HCl, 60°C< 5%1
0.1 M NaOH, 60°C~27%3
Water, 60°C< 5%0
3% H₂O₂, RT> 50%> 5
UV Light (254 nm), RT> 80%> 5

Note: This is example data based on studies of compounds like gemifloxacin and ciprofloxacin to illustrate expected trends.[8][9]

Prevention Strategies: Best Practices

Storage of Solid Compound:

  • Container: Use amber glass vials with tight-fitting caps.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a desiccator at controlled room temperature or refrigerated (2-8°C) for enhanced stability. Avoid frequent freeze-thaw cycles.

Handling of Solutions:

  • Solvent Preparation: Use freshly opened, HPLC-grade solvents. If using aqueous buffers, prepare them fresh and consider filtering and de-gassing before use.

  • Light: Perform all manipulations in a dimly lit area or use amber-colored labware. Protect solutions from direct sunlight and overhead fluorescent lighting.

  • Formulation: If developing a formulation, consider the inclusion of antioxidants (e.g., ascorbic acid, sodium metabisulfite) or chelating agents (e.g., EDTA) to mitigate oxidative degradation. The formation of salts with suitable carboxylic acids has also been shown to improve the stability of some fluoroquinolones.[10][11]

References

Validation & Comparative

A Comparative Guide to Validating the Biological Target of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of novel chemical entities, using 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid as a representative case. In drug discovery, identifying the specific molecular target of a compound is a critical step that bridges a phenotypic observation (e.g., cell death) with a mechanistic understanding.[1][2] Inadequate target validation is a leading cause of late-stage clinical trial failures. Therefore, a multi-pronged, evidence-based approach is essential for building a robust case for a specific mechanism of action.[3]

This compound belongs to the quinoline class of compounds, known for a wide range of biological activities, including antimicrobial and anticancer effects, often mediated through mechanisms like metal chelation or kinase inhibition.[4][5][6] This guide will not assume a pre-defined target but will instead compare and contrast the leading methodologies for both identifying a putative target and definitively validating its engagement and functional relevance.

The Target Validation Funnel: An Integrated Strategy

A successful target validation campaign relies on the convergence of evidence from orthogonal methods.[1][7] We advocate for a funnel approach that moves from broad, hypothesis-generating techniques to highly specific, confirmatory assays. This strategy ensures that resources are directed toward the most promising targets, building confidence at each stage.

Target_Validation_Workflow cluster_3 Phase 4: In Vivo Confirmation phenotypic_screen Phenotypic Screening affinity Affinity Proteomics (e.g., Kinobeads) phenotypic_screen->affinity Identify Putative Targets in_silico In Silico Prediction (e.g., Docking, Similarity) biochemical Biochemical Assays (e.g., Enzyme Inhibition) in_silico->biochemical Predict Putative Targets cetsa Cellular Thermal Shift Assay (CETSA) biochemical->cetsa affinity->cetsa Confirm Cellular Binding crispr CRISPR-Cas9 Knockout cetsa->crispr Confirm Target Necessity sirna siRNA Knockdown sirna->crispr animal_model Animal Models of Disease crispr->animal_model Validate in Organism CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis treat_cells Incubate intact cells with Compound or Vehicle (DMSO) heat_cells Heat cell suspensions across a temperature gradient treat_cells->heat_cells lyse_cells Lyse cells (e.g., freeze-thaw) heat_cells->lyse_cells centrifuge Centrifuge to separate soluble (stabilized) vs. aggregated proteins lyse_cells->centrifuge detect Quantify soluble target protein (e.g., Western Blot, ELISA) centrifuge->detect plot Plot % Soluble Protein vs. Temp to generate melt curves detect->plot CRISPR_Logic cluster_0 Wild-Type Cell cluster_1 CRISPR Knockout Cell WT_Compound Compound WT_Target Target Protein (Present) WT_Compound->WT_Target Binds WT_Effect Cellular Effect (e.g., Apoptosis) WT_Target->WT_Effect Leads to KO_Compound Compound KO_Target Target Protein (Absent) KO_Effect No Cellular Effect KO_Target->KO_Effect No Binding, No Effect

References

A Comparative Analysis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid and Other Quinolone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid with other significant quinoline derivatives, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Quinolone Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1] The core structure's versatility allows for substitutions at various positions, leading to a diverse array of compounds with tailored biological functions.

This guide focuses on this compound, a member of the quinolone family, and compares its structural features and biological potential against other key derivatives. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is particularly crucial for the antibacterial activity of quinolones, a class of drugs that inhibit bacterial DNA gyrase and/or topoisomerase IV.[2][3] Structural modifications, such as the introduction of a fluorine atom, have been instrumental in enhancing the potency and pharmacokinetic properties of these compounds.[4]

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical parameters for this compound and two well-established fluoroquinolone antibiotics, Ciprofloxacin and Norfloxacin.

Compound Molecular Formula Molecular Weight ( g/mol ) LogP (Predicted) pKa (Predicted)
This compoundC₁₀H₆FNO₃207.161.5Acidic: 5.5, Basic: 8.0
CiprofloxacinC₁₇H₁₈FN₃O₃331.340.28Acidic: 6.09, Basic: 8.74
NorfloxacinC₁₆H₁₈FN₃O₃319.330.4Acidic: 6.34, Basic: 8.53

Data sourced from chemical supplier databases and computational predictions.[5][6]

The fluorine atom at the C-8 position in this compound is expected to influence its lipophilicity and electronic properties, which can impact cell membrane permeability and target binding affinity.

Comparative Biological Activity

The true value of a quinoline derivative is defined by its biological efficacy. This section compares the known and potential activities of this compound with other derivatives in key therapeutic areas.

Antibacterial Activity

The fluoroquinolones are a major class of antibacterials.[7] The core structure of 4-hydroxyquinoline-3-carboxylic acid is a known precursor in the development of fluoroquinolone antibiotics.[8] The presence and position of the fluorine atom are critical for antibacterial potency.[4] While a fluorine at the C-6 position is common in many clinically used fluoroquinolones, a halogen at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[7]

Structure-Activity Relationship (SAR) Insights:

The antibacterial efficacy of quinolones is highly dependent on the substituents at various positions of the core scaffold.[9][10]

  • N-1 Position: A cyclopropyl group is often optimal for overall potency.[11]

  • C-6 Position: A fluorine atom generally enhances antibacterial potency.[4]

  • C-7 Position: Substituents like piperazine or pyrrolidine rings increase serum half-life and potency against Gram-positive bacteria.[7]

  • C-8 Position: A halogen (like fluorine) can improve oral absorption and activity against anaerobes.[7]

Anticancer Activity

Recent research has highlighted the potential of 4-hydroxyquinoline derivatives as anticancer agents.[12] Some derivatives have shown selective cytotoxicity towards resistant cancer cell lines.[8] The mechanism of action for some 4-oxoquinoline derivatives is linked to the inhibition of mammalian topoisomerase II, a key enzyme in DNA replication.[13]

Derivatives of 4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy.[1] This suggests that the 4-hydroxyquinoline scaffold, including the 8-fluoro substituted variant, warrants further investigation for its anticancer potential.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides standardized protocols for assessing the biological activities discussed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15] The broth microdilution method is a common technique for determining MIC values.[16][17]

Objective: To determine the MIC of quinoline derivatives against selected bacterial strains.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.[14]

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculate each well (except for sterility controls) with the bacterial suspension. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.[15]

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows no visible growth.[18]

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-Well Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results end Determine MIC read_results->end

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer drugs.[19] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20]

Objective: To evaluate the in vitro cytotoxicity of quinoline derivatives against cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle controls (cells treated with solvent only) and untreated controls.[21]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[20]

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound represents an intriguing scaffold for further investigation in drug discovery. Its structural similarity to potent fluoroquinolone antibiotics, particularly the C-8 fluorine substitution, suggests a potential for novel antibacterial activity, possibly with an enhanced spectrum or improved pharmacokinetic properties.[7] Furthermore, the growing body of evidence for the anticancer effects of 4-hydroxyquinoline derivatives makes this compound a candidate for screening in oncology.[12][13]

The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of this compound against other quinoline derivatives. Such studies are essential to elucidate its structure-activity relationships and determine its therapeutic potential.

References

A Researcher's Guide to the Cross-Validation of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a synthetic compound belonging to the quinoline carboxylic acid class. Quinolines and their derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2] Specifically, the structure of this compound shares features with both fluoroquinolone antibiotics and kynurenic acid analogues, suggesting a rich, yet uncharacterized, pharmacological profile. Kynurenic acid is a well-known endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, pointing towards potential neuroactive properties for its structural relatives.[3][4]

The central challenge in early-stage drug discovery is to define a compound's activity profile—is it a cytotoxic agent, a specific receptor modulator, or both? A compound's efficacy and safety are critically dependent on its cellular and molecular targets. Therefore, cross-validation of its activity across functionally distinct cell lines is not merely a confirmatory step but a foundational pillar of its preclinical characterization. This guide outlines a dual-pronged investigative strategy to elucidate the potential anticancer and neuroprotective activities of this compound, complete with detailed experimental workflows and the scientific rationale underpinning each methodological choice.

Part 1: Assessment of Cytotoxic Activity in Cancer Cell Lines

The quinoline scaffold is prevalent in numerous anticancer agents.[2] These compounds can induce cell death through various mechanisms, including apoptosis and the inhibition of key signaling pathways.[1][5] A primary screen for potential anticancer activity involves assessing a compound's cytotoxicity against a panel of cancer cell lines.

Rationale for Cell Line Selection

To obtain a broad understanding of the compound's potential anticancer spectrum, a panel of cell lines from diverse histological origins is essential. We propose a primary panel that includes:

  • A549 (Lung Carcinoma): A common model for lung cancer studies.[6]

  • MCF-7 (Breast Adenocarcinoma): Represents hormone-responsive breast cancer.[2]

  • HL-60 (Promyelocytic Leukemia): A suspension cell line used in hematological cancer research.[2]

  • U251 (Glioma): To assess activity against central nervous system tumors.[2]

  • HEK293 (Human Embryonic Kidney): As a non-cancerous, rapidly dividing cell line to serve as a preliminary control for general cytotoxicity.

This selection allows for the assessment of both potency (the concentration required to inhibit cell growth) and selectivity (differential effects between cancer and non-cancerous cells, or between different cancer types).

Experimental Workflow for Cytotoxicity Assessment

The workflow is designed to move systematically from cell preparation to quantitative analysis of cell viability.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (A549, MCF-7, HL-60, U251, HEK293) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment (Add compound dilutions to wells) cell_seeding->treatment compound_prep 3. Compound Dilution (Serial dilutions of this compound) incubation 5. Incubation (24-48 hours, 37°C, 5% CO2) treatment->incubation add_xtt 6. Add XTT Reagent incubation->add_xtt xtt_incubation 7. Incubate (2-4 hours) add_xtt->xtt_incubation read_plate 8. Measure Absorbance (450 nm) xtt_incubation->read_plate data_norm 9. Data Normalization (% Viability vs. Control) read_plate->data_norm ic50 10. IC50 Calculation (Non-linear regression) data_norm->ic50

Caption: Workflow for determining the IC50 of a test compound.

Detailed Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to a soluble formazan product.[8] This method is often preferred over the related MTT assay because it does not require a separate formazan solubilization step, simplifying the protocol.[8]

Materials:

  • Selected cell lines and appropriate culture media

  • 96-well flat-bottom cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count adherent cells (A549, MCF-7, U251, HEK293) or directly count suspension cells (HL-60). Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period, typically 24 or 48 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with the electron-coupling reagent.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line to ensure sufficient color development without saturation.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

The calculated IC₅₀ values should be summarized in a table for clear comparison across the tested cell lines.

Cell LineHistological OriginHypothetical IC₅₀ (µM)
A549 Lung Carcinoma15.2
MCF-7 Breast Adenocarcinoma28.5
HL-60 Promyelocytic Leukemia8.9
U251 Glioma22.1
HEK293 Embryonic Kidney> 100

Interpretation:

  • Potency: A lower IC₅₀ value indicates higher cytotoxic potency. In this hypothetical example, the compound is most potent against the HL-60 leukemia cell line.

  • Selectivity: The compound shows high selectivity for cancer cells over the non-cancerous HEK293 line (IC₅₀ > 100 µM), which is a desirable characteristic for a potential therapeutic agent.

Part 2: Assessment of Neuroprotective Activity

The structural similarity of this compound to kynurenic acid, an antagonist of the NMDA receptor's glycine binding site, provides a strong rationale for investigating its potential neuroprotective effects.[10][11] Over-activation of NMDA receptors leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders.[12] An antagonist could mitigate this damage.

Rationale for Cell Line Selection and Assay Design
  • SH-SY5Y (Human Neuroblastoma): This cell line is widely used in neuroscience research. While of cancerous origin, these cells can be differentiated to exhibit neuron-like characteristics and are a common model for studying neuroprotection and excitotoxicity.[12]

  • Assay Principle: The experiment is designed as a neuroprotection rescue assay. Cells are first challenged with an excitotoxic agent (glutamate or NMDA) to induce cell death. The ability of this compound to prevent this cell death is then quantified.

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate receptor for synaptic plasticity.[12] For the channel to open, both glutamate must bind to its site on the GluN2 subunit, and a co-agonist, typically glycine or D-serine, must bind to its site on the GluN1 subunit.[3] Kynurenic acid and related quinoline derivatives can act as antagonists at this glycine site, preventing channel activation even in the presence of glutamate.[10][13]

NMDA_Pathway cluster_membrane Postsynaptic Membrane nmda_receptor GluN1 Glycine Site GluN2 Glutamate Site Ion Channel (Blocked by Mg2+) activation Channel Opening Ca2+ Influx Excitotoxicity nmda_receptor:f4->activation Depolarization removes Mg2+ block no_activation Channel Remains Closed Neuroprotection nmda_receptor:f4->no_activation glutamate Glutamate glutamate->nmda_receptor:f3 glycine Glycine (Co-agonist) glycine->nmda_receptor:f1 compound 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid (Antagonist) compound->nmda_receptor:f1 Blocks co-agonist binding

Caption: Simplified mechanism of NMDA receptor antagonism.

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 3-5 days prior to the experiment.

  • Seeding: Seed the differentiated SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with a serum-free medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM). Incubate for 1-2 hours. This step allows the compound to interact with the cells before the excitotoxic insult.

  • Excitotoxic Challenge: Add a high concentration of glutamate (e.g., 50-100 µM) to the wells (except for the negative control wells). The optimal concentration of glutamate should be determined beforehand to induce approximately 50% cell death.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Viability Assessment: Perform the XTT assay as described in Part 1 (steps 5-7) to quantify the percentage of viable cells in each well.

Controls for this experiment are critical:

  • Negative Control: Cells in serum-free medium only (should show ~100% viability).

  • Positive Control (Excitotoxicity): Cells treated with glutamate only (should show reduced viability).

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions plus glutamate.

Data Presentation and Interpretation

Results can be presented in a table showing the percentage of cell viability relative to the negative control.

Treatment GroupConcentrationHypothetical % Cell Viability
Negative Control-100 ± 5.2
Glutamate Only100 µM48 ± 4.5
Compound + Glutamate1 µM65 ± 6.1
Compound + Glutamate10 µM85 ± 5.8
Compound + Glutamate50 µM92 ± 4.9
Compound Only50 µM98 ± 3.7

Interpretation:

  • The data shows that glutamate treatment successfully induced excitotoxicity, reducing cell viability to ~48%.

  • This compound demonstrated a dose-dependent neuroprotective effect, restoring cell viability to near-normal levels at 50 µM.

  • The "Compound Only" control confirms that the compound is not toxic to the neuronal cells at the effective concentration, a crucial finding that contrasts with the results from the cancer cell lines.

Comparative Analysis and Conclusion

Based on our hypothetical data, this compound exhibits a dual-activity profile:

  • Selective Cytotoxicity: It is cytotoxic to several cancer cell lines at micromolar concentrations (IC₅₀ values of 8.9-28.5 µM) while being non-toxic to non-cancerous kidney cells and neuronal cells at similar or higher concentrations (>50 µM).

  • Neuroprotection: It effectively protects neuronal cells from glutamate-induced excitotoxicity, suggesting it may function as an NMDA receptor antagonist.

This profile is particularly compelling. It suggests that the compound's mechanism of action may be context-dependent, potentially inducing cell death in rapidly dividing cancer cells while stabilizing and protecting non-dividing neuronal cells. The observed selectivity is a highly desirable trait in drug development.

Future Directions:

  • Mechanism of Action Studies: Investigate the mode of cell death in cancer cells (e.g., apoptosis assays).[1]

  • Receptor Binding Assays: Directly confirm the compound's binding affinity to the NMDA receptor's glycine site.[10]

  • In Vivo Studies: Validate these in vitro findings in appropriate animal models for both cancer and neurological disease.

By employing this rigorous, multi-faceted approach, researchers can effectively de-risk and characterize novel chemical entities, paving the way for the development of next-generation therapeutics.

References

A Comparative Analysis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid and its Non-fluorinated Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid and its non-fluorinated parent compound, 4-hydroxyquinoline-3-carboxylic acid. While direct comparative studies on the antibacterial efficacy of these two specific molecules are not extensively available in the public domain, this guide synthesizes existing data on related compounds and the known influence of fluorination to provide a valuable resource for researchers.

Introduction: The Significance of Fluorine in Quinolone Scaffolds

The quinolone core is a foundational structure in the development of a major class of antibiotics. The introduction of a fluorine atom, particularly at the C6 position, was a pivotal moment in the evolution of these drugs, leading to the highly successful fluoroquinolone class.[1] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide specifically explores the less common substitution at the C8 position and its potential implications for biological activity.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom at the C8 position is expected to alter key physicochemical parameters that can influence the pharmacokinetic and pharmacodynamic profile of the molecule.

PropertyThis compound4-hydroxyquinoline-3-carboxylic acid
Molecular Formula C₁₀H₆FNO₃[2]C₁₀H₇NO₃[3]
Molecular Weight 207.16 g/mol [2]189.17 g/mol [3]
Melting Point 302 °C[4]268-273 °C[3]
pKa (Predicted) 8.33 ± 0.40 (acidic), 0.95 ± 0.10 (basic)[4]0.81 ± 0.30[5]
LogP (Predicted) 1.7777[6]Not available
Topological Polar Surface Area (TPSA) 70.42 Ų[6]Not available
Appearance Solid[2]Off-white to light brown solid[5]

Synthesis of the Quinolone Scaffolds

The Gould-Jacobs reaction is a robust and widely utilized method for the synthesis of 4-hydroxyquinoline derivatives, and it is applicable for the preparation of both the fluorinated and non-fluorinated analogs discussed herein.[7]

Synthetic Workflow: Gould-Jacobs Reaction

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis Aniline Aniline Derivative (2-Fluoroaniline or Aniline) Anilinomethylenemalonate Anilidomethylenemalonate Intermediate Aniline->Anilinomethylenemalonate Condensation EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Anilinomethylenemalonate Cyclization Thermal Cyclization (High Temperature) Anilinomethylenemalonate->Cyclization Intermediate Hydroxyquinolone_ester Ethyl 4-hydroxyquinoline-3-carboxylate (Fluorinated or Non-fluorinated) Cyclization->Hydroxyquinolone_ester Hydrolysis Saponification (e.g., NaOH) Hydroxyquinolone_ester->Hydrolysis Ester Intermediate Final_Product 4-hydroxyquinoline-3-carboxylic acid (Fluorinated or Non-fluorinated) Hydrolysis->Final_Product

Caption: General workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline-3-carboxylic acids.

Experimental Protocol: Synthesis of 4-hydroxyquinoline-3-carboxylic acid

A common synthetic route involves the hydrolysis of the corresponding ethyl ester.[8]

  • Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate in a 4% NaOH hydroalcoholic solution.

  • Reflux: Heat the mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: After cooling the reaction mixture, acidify with concentrated HCl.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and recrystallize from ethanol to yield 4-hydroxy-8-methylquinoline-3-carboxylic acid.[8]

Note: A similar procedure would be followed for the synthesis of this compound, starting from the appropriate 8-fluoro-substituted aniline.

Biological Activity and Mechanism of Action

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Quinolones exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process vital for DNA replication.

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) daughter chromosomes after replication, enabling cell division.

Quinolones stabilize the transient covalent complex formed between the topoisomerase and DNA, leading to double-strand breaks in the bacterial chromosome. This accumulation of DNA damage ultimately triggers cell death.

Quinolone Quinolone Antibiotic Gyrase DNA Gyrase (Gram-negative target) Quinolone->Gyrase TopoIV Topoisomerase IV (Gram-positive target) Quinolone->TopoIV Supercoiling Negative Supercoiling Gyrase->Supercoiling Inhibits CleavageComplex Stabilized Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex Decatenation Chromosome Decatenation TopoIV->Decatenation Inhibits TopoIV->CleavageComplex Replication DNA Replication Replication->Supercoiling Replication->Decatenation DSBs Double-Strand Breaks CleavageComplex->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath

Caption: Mechanism of action of quinolone antibiotics via inhibition of DNA gyrase and topoisomerase IV.

Comparative Antibacterial Activity: An Extrapolative Analysis

It is widely accepted that non-fluorinated quinolones exhibit significantly inferior antibacterial activity compared to their fluorinated counterparts.[4] The introduction of a fluorine atom, typically at the C6 position, dramatically enhances the spectrum and potency of these compounds.[1] While the effect of a C8 fluorine is less documented in the context of antibacterial activity, it is reasonable to hypothesize that it would also contribute to enhanced potency compared to the non-fluorinated analog.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of the compounds against bacterial strains such as E. coli and S. aureus.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35 ± 2 °C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using CAMHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of the compounds to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 5X DNA gyrase reaction buffer

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • ATP solution (e.g., 1 mM final concentration)

    • Test compound at various concentrations (or vehicle control)

    • Nuclease-free water to the final volume.

  • Enzyme Addition and Incubation:

    • Add purified DNA gyrase to the reaction mixture.

    • Incubate the reaction at 37 °C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Incubate at 37 °C for an additional 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light. Inhibition of supercoiling is indicated by the presence of relaxed DNA at concentrations where the control shows fully supercoiled DNA.

Protocol 3: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 10X Topoisomerase IV reaction buffer

    • kDNA (e.g., 200 ng)

    • ATP solution (e.g., 1 mM final concentration)

    • Test compound at various concentrations (or vehicle control)

    • Nuclease-free water to the final volume.

  • Enzyme Addition and Incubation:

    • Add purified Topoisomerase IV to the reaction mixture.

    • Incubate the reaction at 37 °C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.

  • Visualization and Analysis:

    • Stain the gel and visualize under UV light. Inhibition of decatenation is indicated by the retention of kDNA in the well at concentrations where the control shows the release of minicircles.

Conclusion

References

Independent Replication of Studies Using 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Quinolone Scaffold: A Privileged Structure in Medicinal Chemistry

Quinolone-3-carboxylic acids are a cornerstone of medicinal chemistry, initially lauded for their potent antibacterial properties.[1] The core structure, a bicyclic quinolone ring with a carboxylic acid at the 3-position, is essential for their biological activity.[1] The 4-oxo group and the 3-carboxylic acid are critical for the primary mechanism of action: the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV.[1] This interference with DNA replication is the basis for the bactericidal effect of many quinolone antibiotics.[2]

The versatility of the quinolone scaffold has allowed for extensive chemical modifications, leading to the development of "fluoroquinolones," which are characterized by a fluorine atom typically at the C-6 position. These modifications have broadened the spectrum of activity to include both Gram-positive and Gram-negative bacteria.[2] Furthermore, research has expanded the therapeutic potential of quinolone derivatives into anticancer, antiviral, and anti-inflammatory applications.[1][3]

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid fits within this chemical class. Its structure suggests a potential for biological activity, and understanding its place within the broader family of quinolones is key to predicting its efficacy and guiding future research.

The Anticipated Mechanism of Action: Targeting Bacterial DNA Replication

Based on its structural similarity to established fluoroquinolones, the primary mechanism of action for this compound is expected to be the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication.

The quinolone core, with its 4-oxo and 3-carboxylic acid moieties, is believed to interact with the enzyme-DNA complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to a cascade of events culminating in bacterial cell death.

Caption: Predicted mechanism of action for this compound.

Comparative Analysis: Structure-Activity Relationships and Performance Expectations

The biological activity of fluoroquinolones is highly dependent on the substituents at various positions of the quinolone ring. By analyzing these established trends, we can infer the likely performance of this compound in comparison to well-known fluoroquinolones like ciprofloxacin and norfloxacin.

PositionCommon Substituent in Active FluoroquinolonesSubstituent in this compoundPredicted Impact on Activity
N-1 Small alkyl groups (e.g., ethyl, cyclopropyl)HydrogenReduced antibacterial potency compared to N-1 substituted analogs.
C-5 Amino groupHydrogenLikely lower activity against Gram-positive organisms compared to 5-amino analogs.
C-6 FluorineHydrogenAbsence of the C-6 fluorine is expected to significantly reduce broad-spectrum antibacterial activity.
C-7 Piperazine or other heterocyclic aminesHydrogenGreatly diminished antibacterial potency, as the C-7 substituent is crucial for targeting the enzyme and for cell penetration.
C-8 Hydrogen, Fluorine, Chlorine, MethoxyFluorineA halogen at the C-8 position can enhance activity against anaerobic bacteria.[4]

Performance Projection:

Based on this SAR analysis, this compound is likely to exhibit some level of antibacterial activity, but it is expected to be significantly less potent than clinically used fluoroquinolones like ciprofloxacin. The lack of key substituents at the N-1, C-6, and C-7 positions, which are known to be critical for potent, broad-spectrum antibacterial action, is a major limiting factor.

However, the presence of the 8-fluoro substituent is noteworthy. Halogenation at this position has been shown to improve activity against anaerobic bacteria.[4] Therefore, it is plausible that this compound might exhibit selective activity against certain bacterial species.

Experimental Protocols for Independent Validation

To empirically determine the biological activity of this compound and enable a direct comparison with other quinolones, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This assay is fundamental for assessing the antibacterial potency of a compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension in MHB and adjust the optical density to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

References

Benchmarking 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 4-quinolone-3-carboxylic acid scaffold stands as a "privileged structure," renowned for its versatile therapeutic potential. This guide provides an in-depth comparative analysis of a promising member of this class, 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid, benchmarked against the established fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in antimicrobial and anticancer applications.

While direct, peer-reviewed experimental data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationships and data from closely related analogs to provide a predictive benchmark. The comparison will be grounded in standardized in vitro assays to offer a framework for its potential efficacy.

The Quinolone Scaffold: A Foundation for Potent Biological Activity

The quinolone core, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous synthetic compounds with a wide array of biological activities. The introduction of a carboxylic acid at the 3-position and a ketone at the 4-position gives rise to the 4-quinolone-3-carboxylic acid motif, a key pharmacophore for antibacterial agents. The addition of a fluorine atom at various positions, as seen in fluoroquinolones, significantly enhances their antimicrobial potency.

The primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes, leading to lethal double-strand breaks in the bacterial chromosome.

Beyond their antibacterial prowess, certain quinolone derivatives have demonstrated promising activity against cancer cell lines, often through the inhibition of human topoisomerases, induction of apoptosis, and cell cycle arrest.

Comparative In Vitro Performance: A Predictive Analysis

To provide a meaningful benchmark, we will compare the anticipated performance of this compound against Ciprofloxacin and Levofloxacin in two key areas: antibacterial activity and anticancer cytotoxicity. The following data for the reference compounds is collated from various in vitro studies.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes typical MIC values (in µg/mL) for our reference compounds against common Gram-positive and Gram-negative bacteria. While specific data for this compound is not available, based on its structural similarity to other fluoroquinolones, it is hypothesized to exhibit broad-spectrum antibacterial activity.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound Hypothesized: 0.5 - 4Hypothesized: 0.1 - 2Hypothesized: 1 - 8
Ciprofloxacin 0.125 - 2[1]≤0.015 - 1[1]0.25 - 4[1]
Levofloxacin 0.12 - 1[2]≤0.03 - 0.5[2]0.5 - 8[3][4]

Note: The values for this compound are predictive and based on the general activity profile of the fluoroquinolone class. Actual experimental values may vary.

Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound that is required for 50% inhibition of cancer cell growth. The table below presents reported IC50 values (in µM) for the reference compounds against various cancer cell lines.

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HCT-116 (Colon Carcinoma)
This compound Hypothesized: 10 - 50Hypothesized: 5 - 40Hypothesized: 15 - 60
Ciprofloxacin ~133 µg/mL (~400 µM)~1.21 µM (derivative)~0.87 µM (derivative)
Levofloxacin ~100 µM~1.4 µM (derivative)Data not readily available

Note: The cytotoxic effects of Ciprofloxacin and Levofloxacin are often observed at concentrations higher than their antibacterial MICs. The provided data for these compounds may be for derivatives designed to enhance anticancer activity. The values for this compound are speculative and require experimental validation.

Experimental Protocols for Benchmarking

To empirically determine the performance of this compound, the following standardized protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of bacteria.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial two-fold dilutions of test compounds in a 96-well plate A1 Inoculate each well with the bacterial suspension P1->A1 Add inoculum P2 Prepare standardized bacterial inoculum (0.5 McFarland) P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 Incubate R1 Visually inspect for turbidity A2->R1 Read results R2 Determine the lowest concentration with no visible growth (MIC) R1->R2

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Aseptically prepare a stock solution of this compound and the reference compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed cancer cells in a 96-well plate and allow to adhere overnight A1 Treat cells with compound dilutions and incubate for 48-72 hours P1->A1 Treat cells P2 Prepare serial dilutions of test compounds P2->A1 A2 Add MTT reagent to each well and incubate for 2-4 hours A1->A2 Add MTT A3 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals A2->A3 Solubilize R1 Measure absorbance at 570 nm using a plate reader A3->R1 Read absorbance R2 Calculate cell viability and determine IC50 value R1->R2

References

A Comparative Guide to the Selectivity Profiling of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the enzymatic and receptor selectivity of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Given its structural similarities to known neuroactive compounds, we present a targeted strategy focused on the kynurenine pathway and glutamate receptors, supplemented by broader off-target screening principles. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of novel quinoline-based compounds.

Introduction: The Scientific Rationale for Selectivity Profiling

This compound belongs to a chemical class with a privileged scaffold, the 4-hydroxyquinoline-3-carboxylic acid core. This structure is notably analogous to kynurenic acid (KYNA), an endogenous neuromodulator formed from the metabolism of tryptophan.[1][2] KYNA is a known antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and α7-nicotinic acetylcholine receptors.[1][2] Its production in the brain is primarily catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs).[3]

There are four known KAT isozymes (KAT I, II, III, and IV), with KAT II being the predominant enzyme responsible for KYNA synthesis in the brain under physiological conditions.[4][5] Dysregulation of KYNA levels has been implicated in the pathophysiology of several neurological and psychiatric disorders, making the enzymes in the kynurenine pathway attractive therapeutic targets.[6][7]

The structural resemblance of this compound to KYNA strongly suggests that its primary biological targets may be the KAT enzymes. However, the quinoline nucleus is also a common feature in compounds targeting a wide array of other proteins, including kinases and other receptors.[8][9] Therefore, a thorough selectivity assessment is paramount to:

  • Identify the primary molecular target(s).

  • Quantify the potency and isozyme-selectivity within the target class (KATs).

  • De-risk potential off-target effects that could lead to toxicity or undesirable side effects.

  • Establish a clear structure-activity relationship for future lead optimization.

This guide outlines a logical, multi-tiered experimental approach to comprehensively profile the selectivity of this compound.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the selectivity of this compound, it is essential to compare its activity against well-characterized reference compounds. For this purpose, we select two benchmarks that represent distinct selectivity profiles.

  • PF-04859989 : A potent, irreversible, and highly selective inhibitor of human KAT II.[1][6][10] It serves as the gold standard for KAT II selectivity, exhibiting significantly lower potency against KAT I, III, and IV.[1][10]

  • 5,7-Dichlorokynurenic Acid (DCKA) : A potent antagonist of the NMDA receptor, acting at the strychnine-insensitive glycine binding site. While not a direct KAT inhibitor, its quinoline core makes it a relevant comparator for potential activity at glutamate receptors.

Experimental Design for Comprehensive Selectivity Assessment

A robust assessment of selectivity involves a tiered approach, beginning with the primary hypothesized targets and expanding to broader panels of relevant off-targets.

Workflow for Selectivity Profiling

G cluster_0 Tier 1: Primary Target Profiling cluster_1 Tier 2: Secondary Off-Target Screening cluster_2 Tier 3: Cellular Validation T1_KAT KAT Isozyme Panel Assay (KAT I, II, III, IV) T2_Kinase Broad Kinase Panel (e.g., 96-kinase panel) T1_KAT->T2_Kinase If potent on primary target T3_Cell Cell-based KYNA Production Assay T1_KAT->T3_Cell Validate mechanism in cellular context T1_NMDA NMDA Receptor Binding Assay (Glycine Site) T1_NMDA->T2_Kinase T2_Kinase->T3_Cell T2_GPCR GPCR Panel (e.g., SafetyScreen Panel) Compound Test Compound: 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Compound->T1_KAT Determine IC50 for each isozyme Compound->T1_NMDA Determine Ki

Caption: A tiered workflow for assessing compound selectivity.

PART 1: PRIMARY TARGET SELECTIVITY — KYNURENINE AMINOTRANSFERASES

The first critical step is to determine the compound's activity against the four human KAT isozymes.

Experimental Protocol: KAT Isozyme Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for measuring KAT activity by quantifying the production of kynurenic acid.[11][12]

1. Reagents and Materials:

  • Recombinant human KAT I, KAT II, KAT III, and KAT IV enzymes.

  • L-Kynurenine (substrate).

  • Pyridoxal-5'-phosphate (PLP, cofactor).

  • α-Ketoglutarate (amino group acceptor for KAT II).

  • Pyruvate (amino group acceptor for KAT I).

  • Appropriate buffers for each isozyme (e.g., Tris-acetate for KAT II, Boric acid for others).[3][13]

  • Test compound (this compound) and comparators, dissolved in DMSO.

  • Formic acid (to stop the reaction).

  • 96-well black microplates.

  • Fluorescence plate reader (Excitation ~340 nm, Emission ~400 nm).

2. Step-by-Step Procedure:

  • Prepare Reaction Buffers: Prepare optimized buffers for each KAT isozyme. The pH is a critical parameter for differentiating isozyme activity; for example, KAT II is typically assayed at pH ~7.4, while KAT I has a pH optimum around 9.6.[3]

  • Compound Dilution: Prepare a serial dilution of the test compound and comparators in DMSO. A typical starting range is from 100 µM down to 1 pM.

  • Assay Reaction Setup: In a 96-well plate, add the following to each well (final volume of 50 µL):

    • 5 µL of diluted compound or DMSO (vehicle control).

    • 25 µL of enzyme-cofactor mix (containing the specific KAT isozyme and 40 µM PLP in the appropriate buffer).

    • Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add 20 µL of substrate mix (containing L-kynurenine and the appropriate α-keto acid, e.g., α-ketoglutarate) to each well to start the reaction. Final concentrations should be around the Kₘ for each substrate (e.g., 5 mM L-kynurenine).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C. The reaction time should be within the linear range of product formation.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.8 M formic acid.

  • Fluorescence Measurement: After stopping the reaction, the kynurenic acid produced will fluoresce. Measure the fluorescence intensity using a plate reader. The cyclization of the enzymatic product to KYNA is rapid and allows for direct measurement.[14]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

PART 2: SECONDARY TARGET SELECTIVITY — NMDA RECEPTOR

Given the structural similarity to kynurenic acid, a direct interaction with the NMDA receptor glycine site must be evaluated.

Experimental Protocol: NMDA Receptor Glycine Site Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for the glycine binding site on the NMDA receptor complex.[15][16]

1. Reagents and Materials:

  • Rat forebrain membrane homogenate (source of NMDA receptors).

  • [³H]MDL 105,519 or another suitable radioligand for the glycine site.

  • Test compound and comparators (e.g., 5,7-Dichlorokynurenic acid).

  • Wash buffer (e.g., Tris-HCl).

  • Unlabeled glycine or a high-affinity ligand to determine non-specific binding.

  • GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well filter plates and vacuum harvester.

2. Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and comparators.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of rat forebrain membrane preparation (e.g., 100 µg protein).

    • 50 µL of test compound dilution or buffer (for total binding).

    • 50 µL of [³H]-labeled radioligand at a concentration near its Kₑ (e.g., 1-2 nM).

    • For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 1 mM glycine).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.[16]

  • Harvesting: Terminate the assay by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[17]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear, comparative table to facilitate the assessment of selectivity.

Table 1: Hypothetical Comparative Selectivity Profile

CompoundKAT I (IC₅₀, µM)KAT II (IC₅₀, µM)KAT III (IC₅₀, µM)KAT IV (IC₅₀, µM)NMDA-Gly Site (Kᵢ, µM)
This compound TBDTBDTBDTBDTBD
PF-04859989 22[1][10]0.023 [1][6][10]11[1][10]>50[1][10]>100 (Inactive)
5,7-Dichlorokynurenic Acid >100 (Inactive)>100 (Inactive)>100 (Inactive)>100 (Inactive)0.08

TBD = To Be Determined by experiment.

Interpretation:

  • Selectivity Ratio: The selectivity of the test compound for KAT II over other isozymes can be calculated as a ratio (e.g., IC₅₀ KAT I / IC₅₀ KAT II). A high ratio (>100-fold) indicates good selectivity. The data for PF-04859989 shows it is ~956-fold more selective for KAT II over KAT I and ~478-fold over KAT III.[1][10]

  • Target Class Selectivity: Comparing the potency at the primary target (e.g., KAT II IC₅₀) with the affinity for the secondary target (NMDA Kᵢ) reveals selectivity between different protein classes. A compound potent at both would be considered a dual-target ligand, whereas potency at only one indicates high target-class selectivity.

Mechanistic Context: The Kynurenine Pathway

Understanding the compound's place within the broader biological pathway is crucial. Inhibition of KAT II is hypothesized to reduce the production of KYNA, thereby potentially normalizing glutamatergic neurotransmission in disease states characterized by excess KYNA.

G Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KYNA Transamination HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->HK Hydroxylation KATs KAT I, II, III, IV KATs->KYNA KMO KMO KMO->HK Inhibitor Test Compound (e.g., 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid) Inhibitor->KATs Inhibition?

Caption: The kynurenine pathway and the potential point of intervention.

Conclusion

This guide provides a robust, scientifically grounded strategy for the selectivity assessment of this compound. By systematically evaluating its potency against the four KAT isozymes and the NMDA receptor glycine site, and comparing these results to specialized benchmarks like PF-04859989, researchers can build a comprehensive selectivity profile. This profile is the cornerstone for making informed decisions regarding the compound's mechanism of action, therapeutic potential, and path forward in the drug discovery pipeline. Further screening against broader panels, such as those for kinases and GPCRs, is a necessary subsequent step to ensure a complete understanding of its off-target interaction landscape.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid analogs, a scaffold of significant interest in the development of novel antibacterial agents. By objectively comparing the performance of various structural modifications with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide rational drug design.

Introduction: The this compound Scaffold

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, forming the core of the widely successful quinolone and fluoroquinolone classes of antibiotics.[1] These synthetic antibacterial agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[2] The introduction of a fluorine atom at the C-6 position was a monumental step in the development of these drugs, significantly enhancing their antibacterial potency.[3] This guide focuses on analogs of the this compound scaffold, exploring how modifications at various positions of the quinoline ring influence their antibacterial spectrum and efficacy.

The core structure, highlighted below, possesses key features essential for antibacterial activity. The 4-oxo group and the 3-carboxylic acid are critical for binding to the target enzymes.[4] The fluorine atom at the C-8 position is known to improve oral absorption and can enhance activity against anaerobic bacteria.[5] Understanding the impact of further substitutions on this core scaffold is paramount for the design of next-generation antibiotics that can combat the growing threat of bacterial resistance.

Caption: Core structure of this compound.

Structure-Activity Relationship Analysis

The antibacterial activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at key positions, supported by comparative experimental data.

Substitutions at the N-1 Position

The substituent at the N-1 position plays a crucial role in the potency and pharmacokinetic properties of quinolone antibiotics. Small, lipophilic groups are generally favored.

  • Cyclopropyl Group: The introduction of a cyclopropyl group at the N-1 position, a hallmark of many successful fluoroquinolones like ciprofloxacin, is associated with a significant enhancement of antibacterial activity.[4] This is attributed to favorable interactions with the DNA gyrase enzyme.

  • Ethyl and Butyl Groups: Other small alkyl groups such as ethyl and butyl have also been shown to yield potent compounds.[3]

  • Bulky Substituents: Larger substituents, for instance, ethyl derivatives with additional bulk, tend to decrease activity against both Gram-positive and Gram-negative bacteria.[6]

Modifications at the C-7 Position

The C-7 position is a critical determinant of the antibacterial spectrum and potency. Substitutions at this position often involve nitrogen-containing heterocyclic rings.

  • Piperazine and Pyrrolidine Moieties: The introduction of a piperazine or an aminopyrrolidine ring at the C-7 position is essential for broad-spectrum activity, significantly improving potency against both Gram-positive and Gram-negative organisms.[3][7] For example, the piperazine moiety in ciprofloxacin enhances its anti-pseudomonal activity.[6]

  • Influence on Lipophilicity: The lipophilicity of the C-7 side chain has been correlated with antibacterial activity. It is generally thought that more lipophilic quinolones have a greater ability to penetrate the cell wall of Gram-positive bacteria, leading to improved activity against these organisms.[6]

  • Steric Bulk: Increasing the steric bulk of the C-7 substituent can ameliorate some of the central nervous system (CNS) side effects associated with certain quinolones.[5]

The Impact of Substituents at the C-8 Position

The C-8 position offers a key site for modification to modulate the antibacterial spectrum and reduce the potential for resistance development.

  • Halogens (F, Cl): A fluorine or chlorine atom at the C-8 position generally confers good potency against Gram-negative pathogens and improves oral absorption.[3] However, a halogen at this position has also been associated with increased phototoxicity.[5]

  • Methoxy Group: A methoxy group at the C-8 position tends to enhance activity against Gram-positive bacteria.[3]

  • Cyano Group: The introduction of a cyano group at C-8, as seen in the veterinary fluoroquinolone pradofloxacin, has been shown to be a prerequisite for high activity against wild-type and first-step fluoroquinolone-resistant bacterial variants.[2][8] This modification can lead to a narrowing of the mutant selection window, suggesting an improved potential to restrict the development of resistance.[2]

The following table provides a comparative overview of the effect of different C-8 substituents on the antibacterial activity of a cyclopropyl fluoroquinolone analog.

C-8 SubstituentRelative Antibacterial Efficacy (MPC)Key Observations
-CN HighPrerequisite for high activity against wild-type and resistant strains.[2][8]
-F, -Cl HighComparable activity to -CN analogs.[2][8]
-OCH3 ModerateImproved efficacy over C-H analogs.[2][8]
-O-alkyl ReducedLower activity compared to -OCH3, -CN, and halogenated analogs.[2][8]
-OH InactiveLoss of antibacterial activity.[2][8]

MPC: Mutant Prevention Concentration, a measure of the antibiotic concentration required to prevent the growth of the most resistant first-step mutants.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides a detailed, step-by-step methodology for determining the antibacterial activity of novel analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.

Materials:

  • Test compounds (this compound analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum in CAMHB without compound) and a sterility control (CAMHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate_plate incubate Incubate at 37°C (18-24h) inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for MIC determination using the broth microdilution method.

Comparative Analysis and Future Directions

The SAR studies of this compound analogs reveal a complex interplay between structural modifications and antibacterial activity. While the core scaffold provides the essential framework for interaction with bacterial topoisomerases, the substituents at the N-1, C-7, and C-8 positions are key to fine-tuning the potency, spectrum, and resistance profile.

Key Takeaways:

  • N-1 Position: A small, lipophilic group like cyclopropyl is optimal for high potency.

  • C-7 Position: A nitrogen-containing heterocycle, such as piperazine or pyrrolidine, is crucial for broad-spectrum activity.

  • C-8 Position: This position offers significant opportunities for modulation. A cyano or halogen substituent can enhance activity and potentially reduce the emergence of resistance, while a methoxy group can improve Gram-positive coverage.

Future research in this area should focus on the synthesis and evaluation of novel analogs with combined optimal features. For instance, exploring diverse heterocyclic substitutions at C-7 in combination with a C-8 cyano group could lead to the discovery of potent new antibacterial agents with a favorable resistance profile. Furthermore, quantitative structure-activity relationship (QSAR) modeling can be a powerful tool to predict the activity of new analogs and guide synthetic efforts.[3]

SAR_Summary cluster_sar SAR of this compound Analogs cluster_N1 N-1 Position cluster_C7 C-7 Position cluster_C8 C-8 Position Core 8-Fluoro-4-hydroxyquinoline -3-carboxylic Acid Core N1_optimal Optimal: Cyclopropyl, Ethyl Core->N1_optimal influences C7_optimal Optimal: Piperazine, Pyrrolidine Core->C7_optimal influences C8_CN_F_Cl -CN, -F, -Cl: High activity, ↓ Resistance Core->C8_CN_F_Cl influences N1_decrease Decrease Activity: Bulky groups C7_spectrum Broadens Spectrum C8_OCH3 -OCH3: ↑ Gram-positive activity C8_OH -OH: Inactive

Caption: Summary of key structure-activity relationships.

By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and development of novel this compound analogs, ultimately contributing to the fight against bacterial infections.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Framework for Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 63010-70-8*). As a quinolone derivative, this compound requires meticulous handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, typically a powder, that presents several health hazards.[1][2] A thorough understanding of these risks is the foundation of a robust safety plan.

Primary Hazards:

  • Harmful if Swallowed: Acute oral toxicity is a significant concern.[3][4]

  • Causes Serious Eye Damage/Irritation: The compound can cause severe and potentially irreversible damage if it comes into contact with the eyes.[1][2][4]

  • Causes Skin Irritation: Direct contact with the skin can lead to irritation.[3][5]

  • May Cause Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[3][5]

Given its classification as a fluoroquinolone, a class of compounds known for potential systemic effects, minimizing exposure is paramount, even in a laboratory setting.[6][7]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable. The following table summarizes the required equipment, which should be donned before entering the designated handling area and removed in the correct order to prevent cross-contamination.[8]

PPE Category Recommended Equipment Rationale and Causality
Eye and Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or ANSI Z.87.1 standards). A face shield is required when splashing or significant dust generation is possible.[4][8][9]Protects against airborne particles and potential splashes, directly mitigating the risk of serious eye damage (H318/H319).[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat.[8][10] Fully enclosed shoes are mandatory.[8]Prevents skin irritation (H315) from direct contact.[3] Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 (US) or equivalent dust respirator.[1][11] All manipulations of the solid should occur within a certified chemical fume hood.[8][10]Minimizes the risk of respiratory irritation (H335) by preventing inhalation of airborne dust particles.[3][5] Engineering controls (fume hood) are the primary barrier; the respirator provides an essential secondary layer of protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential protocol is critical for minimizing exposure during all stages of handling.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to contain any dust or aerosols.[2][8]

  • Ventilation Check: Before commencing work, verify that the chemical fume hood is functioning correctly and providing adequate ventilation.[8]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvent containers, waste containers) and safety equipment (spill kit, eyewash station, safety shower) are readily accessible.[11]

Handling the Compound
  • Weighing and Transfer: When weighing or transferring the solid compound, use a spatula and perform these actions slowly and carefully to avoid generating dust.[8] Avoid pouring the powder from a height.

  • In Solution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[8]

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory area.[3][4] Keep containers of the chemical securely sealed when not in use.[3]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical.[10]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3][4]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: first gloves, followed by the lab coat, and finally eye protection.[8]

The following diagram illustrates the logical flow of the safe handling procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep1 Verify Fume Hood Function Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Designated Workspace Prep2->Prep3 Handling1 Carefully Weigh/Transfer Solid Prep3->Handling1 Begin Experiment Handling2 Prepare Solution (if applicable) Handling1->Handling2 Cleanup1 Decontaminate Workspace & Equipment Handling2->Cleanup1 Conclude Experiment Cleanup2 Segregate & Label Hazardous Waste Cleanup1->Cleanup2 Cleanup3 Doff PPE Correctly Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: Safe handling workflow for this compound.

Emergency and Disposal Plan

Accidental Exposure
  • Eye Contact: Immediately wash out the eyes with fresh running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[3][4]

  • Skin Contact: Flush the affected skin and hair with running water and soap. If irritation occurs, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][4]

  • Ingestion: Rinse the mouth with water and immediately give a glass of water. Do not induce vomiting. Contact a poison control center or doctor immediately.[3][4]

Spill Management
  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, including respiratory protection, clean up all spills immediately.[3]

  • Use dry clean-up procedures. Avoid actions that generate dust.[3]

  • Sweep or vacuum the spilled material into a suitable, labeled container for disposal.[3][11]

Waste Disposal

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[8]

  • Disposal Method: The compound and its contaminated materials must be disposed of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[4][10] A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not empty into drains.[10]

By implementing this comprehensive safety framework, researchers can confidently handle this compound while upholding the highest standards of laboratory safety and scientific integrity.

References

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Retrosynthesis Analysis

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8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.